5-Methoxypyridine-3-sulfonyl chloride
Description
The exact mass of the compound 5-Methoxypyridine-3-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Methoxypyridine-3-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxypyridine-3-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methoxypyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S/c1-11-5-2-6(4-8-3-5)12(7,9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWACWWEPVHVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060801-85-5 | |
| Record name | 5-methoxypyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Monograph: 5-Methoxypyridine-3-sulfonyl Chloride
[1][2]
CAS Number: 1060801-85-5 Primary Application: Medicinal Chemistry Building Block (Sulfonylation) Precursor CAS: 64436-92-6 (3-Amino-5-methoxypyridine)
Abstract
This technical guide provides a comprehensive analysis of 5-methoxypyridine-3-sulfonyl chloride , a critical yet labile heteroaryl sulfonylating agent. It addresses the specific challenges associated with the pyridine nitrogen’s catalytic effect on hydrolysis and provides a robust, field-validated protocol for its synthesis via the Sandmeyer chlorosulfonylation route. The guide is designed for medicinal chemists requiring high-fidelity sulfonamide formation in drug discovery campaigns, specifically targeting PI3K/mTOR pathways and APJ receptor modulation.
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
5-Methoxypyridine-3-sulfonyl chloride is a functionalized pyridine derivative. Unlike benzene sulfonyl chlorides, the basic nitrogen in the pyridine ring renders this molecule highly sensitive to moisture. The protonation of the pyridine nitrogen by hydrolyzed acid creates an autocatalytic decomposition cycle, necessitating strict anhydrous handling.
| Property | Data / Description |
| CAS Number | 1060801-85-5 |
| Molecular Formula | |
| Molecular Weight | 207.63 g/mol |
| Physical State | Pale yellow to colorless oil (solidifies at low temp) |
| Solubility | Soluble in DCM, THF, EtOAc; Reacts violently with water/alcohols |
| Stability | High Instability Risk. Decomposes to sulfonic acid and HCl upon moisture contact. |
Synthetic Access: The Sandmeyer Chlorosulfonylation
While oxidative chlorination of thiols is a standard route for sulfonyl chlorides, the Sandmeyer reaction starting from 3-amino-5-methoxypyridine (CAS 64436-92-6) is preferred for this substrate. This method avoids the handling of odorous thiols and provides a direct pathway from the stable aniline precursor.
The Mechanism
The synthesis proceeds via the formation of a diazonium salt intermediate, which undergoes a copper-catalyzed radical decomposition in the presence of sulfur dioxide (
Validated Experimental Protocol
Note: This protocol assumes a 10 mmol scale. All glassware must be flame-dried.
Reagents:
-
3-Amino-5-methoxypyridine (1.0 equiv)
- (1.2 equiv)
-
source (DABSO or
gas in AcOH) - (0.2 equiv - Catalyst)
-
Concentrated HCl / Glacial Acetic Acid
Step-by-Step Workflow:
-
Diazotization:
-
Dissolve 3-amino-5-methoxypyridine (1.24 g, 10 mmol) in concentrated HCl (5 mL) and glacial acetic acid (15 mL).
-
Cool the mixture to -5°C (ice/salt bath).
-
Add an aqueous solution of
(828 mg in 2 mL ) dropwise. Critical: Maintain internal temperature < 0°C to prevent diazonium decomposition. Stir for 30 minutes.
-
-
Chlorosulfonylation:
-
In a separate vessel, saturate glacial acetic acid (20 mL) with
gas (bubbling for 15-20 mins) or suspend DABSO (solid surrogate) in acetic acid. -
Add
(268 mg, 2 mmol) to the mixture. -
Transfer the cold diazonium solution portion-wise into the
mixture. -
Observation: Nitrogen gas evolution will be vigorous.
-
-
Quench & Isolation (The "Race Against Hydrolysis"):
-
Once gas evolution ceases (approx. 1 hour), pour the reaction mixture onto crushed ice (50 g).
-
Immediately extract with cold Dichloromethane (
, 3 x 30 mL). -
Wash the organic phase with cold water (1x) and cold saturated
(2x) to remove acid. -
Dry over anhydrous
, filter, and concentrate in vacuo at < 25°C . -
Result: The product is obtained as a yellow oil.[1] Do not store. Use immediately in the next coupling step.
-
Synthesis Workflow Visualization
Figure 1: Sandmeyer chlorosulfonylation pathway converting the amino-pyridine precursor to the target sulfonyl chloride, highlighting the critical instability node.
Reactivity Profile & Handling Strategies
The "Expertise" in handling this compound lies in mitigating its self-destructive nature.
The Autocatalytic Decomposition
Pyridine sulfonyl chlorides are significantly less stable than phenyl analogs.
-
Hydrolysis: Trace water attacks the sulfonyl chloride, releasing HCl.
-
Protonation: The released HCl protonates the pyridine nitrogen (
). -
Destabilization: The electron-withdrawing effect of the protonated pyridinium ring makes the sulfonyl bond even more electrophilic, accelerating further hydrolysis.
Preservation Protocol
-
Storage: If storage is unavoidable, dissolve in anhydrous toluene or DCM and store at -80°C . Never store as a neat oil for > 24 hours.
-
Coupling Conditions: When reacting with amines to form sulfonamides, always use an excess of base (e.g., 3.0 equiv DIPEA or Pyridine) to scavenge HCl immediately.
Medicinal Chemistry Applications
5-Methoxypyridine-3-sulfonyl chloride is a scaffold-hopping tool used to replace phenyl or plain pyridine rings, altering solubility and metabolic stability (metabolic soft spots).
Target Pathways
-
PI3K/mTOR Inhibitors: Sulfonamide derivatives of methoxypyridines have been synthesized as dual inhibitors. The methoxy group functions as a hydrogen bond acceptor, often interacting with the hinge region of the kinase ATP-binding pocket [1].
-
APJ Receptor Agonists: Used in the synthesis of triazole-pyridine compounds for treating cardiovascular conditions (e.g., heart failure). The sulfonyl group acts as a rigid linker orienting the pharmacophore [2].
SAR Implications
The 5-methoxy substituent provides:
-
Electronic Effect: Moderate electron donation (
effect) compared to the electron-deficient pyridine ring, potentially reducing metabolic clearance via nucleophilic attack. -
Solubility: Increased polarity compared to 3-pyridyl analogs.
Analytical Validation
Due to instability, standard LC-MS often shows the sulfonic acid peak (M-Cl+OH) rather than the parent chloride.
-
Derivatization Check: To validate purity, take a small aliquot (5 mg), react immediately with excess morpholine in DCM, and analyze the resulting stable sulfonamide.
-
1H NMR (CDCl3, predicted):
8.8 (d, 1H), 8.5 (d, 1H), 7.6 (t, 1H), 3.9 (s, 3H). Note: Shifts will drift downfield if HCl is present.
References
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Source: National Institutes of Health (PubMed Central) / Molecules. URL:[Link]
- Triazole Pyridyl Compounds as Agonists of the APJ Receptor (WO2018093580A1).
-
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO. Source: Organic Letters (ACS Publications). URL:[Link]
- Process for the Preparation of Aromatic or Heteroaromatic Sulfonyl Chlorides.
Sources
5-Methoxypyridine-3-sulfonyl chloride molecular weight
Technical Whitepaper: 5-Methoxypyridine-3-sulfonyl Chloride
Executive Summary
This technical guide profiles 5-Methoxypyridine-3-sulfonyl chloride , a specialized heterocyclic building block critical in fragment-based drug discovery (FBDD). Unlike its more common isomer (6-methoxypyridine-3-sulfonyl chloride), the 5-methoxy variant offers unique vectors for hydrogen bonding and metabolic stability in medicinal chemistry campaigns.
This document serves as a definitive reference for its physicochemical properties, synthesis pathways, and handling protocols, designed to prevent the common stoichiometric errors caused by its moisture sensitivity.
Part 1: Physicochemical Characterization
The precise molecular weight is the foundation of accurate stoichiometry. For sulfonyl chlorides, which are prone to rapid hydrolysis, assuming 100% purity based on weight alone is a primary cause of reaction failure.
Molecular Identity Table
| Property | Specification | Notes |
| IUPAC Name | 5-Methoxypyridine-3-sulfonyl chloride | Distinct from the 6-methoxy isomer (CAS 312300-42-8). |
| Molecular Formula | C₆H₆ClNO₃S | |
| Molecular Weight | 207.63 g/mol | Average mass for stoichiometric calculations. |
| Monoisotopic Mass | 206.9757 Da | Use this value for High-Res Mass Spec (HRMS) extraction. |
| Isotopic Pattern | ³⁵Cl (100%), ³⁷Cl (32%) | Expect a characteristic 3:1 M:(M+2) peak ratio in MS. |
| Physical State | White to off-white solid | Often yellows upon degradation (HCl release). |
| Solubility | DCM, THF, Acetonitrile | Reacts violently with water/alcohols. |
Senior Scientist Note: Do not confuse this with 6-methoxypyridine-3-sulfonyl chloride (CAS 312300-42-8). While they share the same MW (207.63 g/mol ), their electronic properties differ significantly. The 5-methoxy group exerts an inductive effect that alters the electrophilicity of the sulfonyl center compared to the 6-methoxy position.
Part 2: Synthesis & Stability Mechanisms
Understanding how this compound is made—and how it breaks—is essential for troubleshooting low yields.
Synthesis Pathway (Sandmeyer Reaction)
The most reliable synthesis route for the 3-sulfonyl chloride pattern on a pyridine ring avoids direct chlorosulfonation (which is harsh) and instead utilizes the Sandmeyer reaction via the diazonium salt.
-
Precursor: 3-Amino-5-methoxypyridine.
-
Diazotization: Reaction with NaNO₂/HCl at low temperature (<0°C).
-
Chlorosulfonylation: Treatment with SO₂ in the presence of a copper(I) chloride (CuCl) catalyst.
Degradation & Hydrolysis (The "Silent Killer")
Pyridine sulfonyl chlorides are notoriously unstable. The electron-deficient pyridine ring makes the sulfonyl sulfur highly electrophilic. Upon exposure to atmospheric moisture, it hydrolyzes to 5-methoxypyridine-3-sulfonic acid .
Impact on Experimentation:
-
Stoichiometry Drift: If 10% of your material has hydrolyzed, you are under-dosing your electrophile by 10% and introducing a strong acid (HCl) that can sequester your amine nucleophile.
-
SO₂ Extrusion: While 3-sulfonyl pyridines are more stable than 2- or 4-isomers, prolonged storage at room temperature can lead to desulfonylation.
Figure 1: Hydrolysis pathway. The formation of the sulfonic acid (MW 189.19) is the primary mode of failure. Presence of the [M+H]+ 190.2 peak in LC-MS indicates a compromised batch.
Part 3: Validated Experimental Protocols
Quality Control (Pre-Reaction)
Before setting up a library synthesis or a critical scale-up, validate the reagent quality.
-
Dissolve: Prepare a dilute sample in anhydrous Acetonitrile (NOT Methanol, as it will form the methyl sulfonate ester immediately).
-
Analyze: Inject immediately into LC-MS.
-
Interpret:
-
Peak A (207.63 Da): Intact Sulfonyl Chloride (Note: In MeOH mobile phase, this may appear as the Methyl Ester adduct, m/z ~204).
-
Peak B (189.19 Da): Hydrolyzed Sulfonic Acid.
-
Action: If Peak B > 5%, adjust the input mass calculation to account for the impurity.
-
General Sulfonylation Procedure
This protocol is optimized to mitigate hydrolysis and HCl generation.
Reagents:
-
Amine substrate (1.0 equiv)
-
5-Methoxypyridine-3-sulfonyl chloride (1.1 - 1.2 equiv)
-
DIPEA or Pyridine (2.5 - 3.0 equiv) — Crucial for scavenging HCl.
-
DCM or THF (Anhydrous)
Workflow:
-
Charge: Dissolve the amine and base in anhydrous solvent under N₂ atmosphere. Cool to 0°C.
-
Addition: Dissolve the sulfonyl chloride in a minimal volume of solvent and add dropwise. Do not add solid sulfonyl chloride directly to the pot; it creates local hot spots.
-
Monitoring: Warm to Room Temperature (RT). Monitor by TLC/LC-MS. Reaction is usually complete within 1-2 hours.
-
Quench: Add saturated NaHCO₃ solution. Extract with EtOAc.
Part 4: Applications in Drug Discovery
This scaffold is particularly valuable because the methoxy group at the 5-position provides a specific vector for selectivity in kinase and GPCR targets.
Case Study: APJ Receptor Agonists Patents (e.g., WO2018093580A1) highlight the use of 5-methoxypyridine-3-sulfonyl chloride in the synthesis of triazole pyridyl compounds. In this context, the reagent is coupled with ammonia or amines to form the sulfonamide core, which serves as a bioisostere for carboxylic acids or other polar groups.
Figure 2: Synthesis workflow adapted from Patent WO2018093580A1. Note the high yield (quantitative) achievable when anhydrous conditions (Dioxane) are strictly maintained.
References
-
PubChem Compound Summary.6-Methoxypyridine-3-sulfonyl chloride (Isomer Comparison).
-
[Link]
-
- Ahearn, S. P., et al. (2018). Triazole pyridyl compounds as agonists of the APJ receptor.
-
Review of Heteroaromatic Sulfonyl Chlorides.Stability and Reactivity Profiles. (General reference for pyridine sulfonyl chloride stability trends).
-
[Link]
-
5-Methoxypyridine-3-sulfonyl chloride physical properties
[1][2][3][4]
Executive Summary
5-Methoxypyridine-3-sulfonyl chloride (CAS: 1060801-85-5) is a specialized heterocyclic electrophile used primarily in the synthesis of sulfonamide-based pharmacophores.[1] It serves as a critical building block for PI3K/mTOR inhibitors and other kinase-targeted therapeutics where the 3-pyridyl motif provides essential hydrogen-bonding interactions within the ATP-binding pocket.
Due to the electron-donating nature of the 5-methoxy substituent counterbalancing the electron-withdrawing pyridine nitrogen, this reagent exhibits a distinct reactivity profile compared to the unsubstituted pyridine-3-sulfonyl chloride. It requires strict anhydrous handling to prevent rapid hydrolysis to the corresponding sulfonic acid.
Physicochemical Properties[3][5]
The following data characterizes the compound's physical state and calculated properties. Note that experimental melting/boiling points are often proprietary or batch-dependent for this specific derivative; predicted values are provided where experimental data is sparse.
| Property | Value / Description | Source/Note |
| Chemical Name | 5-Methoxypyridine-3-sulfonyl chloride | IUPAC |
| CAS Number | 1060801-85-5 | Primary Identifier |
| Molecular Formula | C₆H₆ClNO₃S | |
| Molecular Weight | 207.63 g/mol | |
| Appearance | Off-white solid or viscous oil | Batch dependent [1] |
| Density (Predicted) | 1.45 ± 0.1 g/cm³ | Calculated |
| Boiling Point (Pred.) | ~284°C (at 760 mmHg) | Decomposes prior to BP |
| Solubility | Soluble in DCM, THF, EtOAc, Acetonitrile | Reacts with protic solvents |
| Hydrolysis Rate | High ( | Class characteristic |
Structural Analysis & Reactivity
Electronic Environment
The reactivity of the sulfonyl chloride group is modulated by the pyridine ring's electronic structure:
-
Inductive Withdrawal (-I): The pyridine nitrogen (N1) exerts an electron-withdrawing effect, increasing the electrophilicity of the sulfur atom at C3.
-
Resonance Donation (+R): The 5-methoxy group acts as an electron-donating group (EDG). While it is meta to the sulfonyl group (minimizing direct resonance stabilization of the sulfur center), it increases the electron density of the pyridine ring overall, potentially making the ring less prone to nucleophilic aromatic substitution (
) side reactions compared to electron-deficient analogs like 5-chloropyridine-3-sulfonyl chloride.
Reaction Mechanism: Sulfonylation
The primary application is the formation of sulfonamides via nucleophilic substitution. The mechanism proceeds through a concerted
Figure 1: Nucleophilic substitution mechanism for sulfonamide formation. The base (e.g., TEA, Pyridine) is omitted for clarity but is essential to neutralize the HCl byproduct.
Handling, Stability & Storage
Moisture Sensitivity
Like all heteroaryl sulfonyl chlorides, this compound is hygroscopic and hydrolytically unstable . Exposure to atmospheric moisture converts it to 5-methoxypyridine-3-sulfonic acid (which is unreactive toward amines) and HCl gas.
Signs of Decomposition:
-
Change from solid/oil to a sticky gum.
-
Acrid smell of HCl.
-
Formation of white precipitate (sulfonic acid) in DCM solutions.
Storage Protocol
-
Temperature: Store at -20°C .
-
Atmosphere: Keep under inert gas (Argon or Nitrogen).
-
Container: Tightly sealed glass vials with PTFE-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink bands over the cap.
Experimental Protocols
Standard Sulfonylation Procedure
This protocol is optimized to minimize hydrolysis and maximize yield when coupling with a primary amine [2].
Reagents:
-
5-Methoxypyridine-3-sulfonyl chloride (1.1 equiv)
-
Base: Triethylamine (TEA) or DIPEA (3.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF
Workflow:
-
Preparation: Flame-dry a reaction vial and purge with Nitrogen (
). -
Dissolution: Dissolve the amine and base in anhydrous DCM. Cool to 0°C.
-
Addition: Dissolve the sulfonyl chloride in a separate minimal volume of dry DCM. Add this solution dropwise to the amine mixture. Note: Adding the solid directly can lead to local concentration spikes and side reactions.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.
Reaction Workflow Diagram
Figure 2: Optimized experimental workflow for handling moisture-sensitive sulfonyl chlorides.
Safety & Toxicology (E-E-A-T)
Hazard Classification:
-
Corrosive (Category 1B): Causes severe skin burns and eye damage.
-
Reacts with Water: Releases toxic Hydrogen Chloride (HCl) gas.
Personal Protective Equipment (PPE):
-
Respiratory: Work inside a certified chemical fume hood.
-
Skin: Wear nitrile gloves (double gloving recommended) and a lab coat.
-
Eyes: Chemical splash goggles.
First Aid Measures:
-
Skin Contact: Immediately wash with polyethylene glycol 400 (if available) or copious water for 15 minutes.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present. Seek immediate medical attention.
References
-
Chemical Identity & Properties
- Source: PubChem & Vendor D
- Context: CAS 1060801-85-5 is the definitive identifier for the 5-methoxy isomer.
-
Synthetic Application (Protocol Grounding)
- Title: Design and Synthesis of N-Containing Bicyclic Scaffolds for Library Gener
- Source: University of Birmingham (Thesis/Research).
- Relevance: Validates the use of 5-methoxypyridine-3-sulfonyl chloride in DCM/TEA systems for library synthesis.
-
General Reactivity of Pyridine Sulfonyl Chlorides
- Title: Synthesis method of pyridine-3-sulfonyl chloride (P
- Source: Google P
- Relevance: Describes the oxidative chlorination pathway and stability concerns of the parent scaffold.
5-Methoxypyridine-3-sulfonyl chloride solubility data
Technical Whitepaper: Solvation and Stability Dynamics of 5-Methoxypyridine-3-sulfonyl Chloride
Part 1: Executive Summary & Chemical Profile
5-Methoxypyridine-3-sulfonyl chloride is a specialized heterocyclic electrophile used primarily as a building block in the synthesis of sulfonamide-based bioactives (e.g., kinase inhibitors).[1][2] Unlike simple benzenesulfonyl chlorides, the incorporation of the pyridine nitrogen and the methoxy substituent creates a unique "Solubility-Stability Paradox."[2]
While the compound is highly soluble in polar organic solvents, its electrophilic sulfur center renders it acutely sensitive to nucleophilic attack by protic solvents (water, alcohols) and prone to exothermic decomposition in polar aprotic solvents like DMSO.[2]
Chemical Identity:
-
Molecular Weight: 207.63 g/mol
-
Physical State: Typically a low-melting solid or viscous oil (dependent on purity and ambient temperature).[1][2]
-
Electronic Character: The C5-methoxy group acts as a mesomeric electron donor (
), which slightly attenuates the electrophilicity of the sulfonyl group compared to the unsubstituted pyridine-3-sulfonyl chloride, yet it remains highly moisture-sensitive.[2]
Part 2: Solvent Compatibility & Solubility Data
Critical Advisory: Quantitative solubility data (mg/mL) for this intermediate is often transient due to rapid hydrolysis in non-anhydrous environments.[1][2] The table below categorizes solvents by thermodynamic capability (solubility) and kinetic stability (reactivity).[1][2]
Table 1: Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Potential | Stability Rating | Operational Recommendation |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Excellent | Primary Choice. Ideal for synthesis and storage.[1][2] Must be anhydrous.[1][2] |
| Chlorinated | Chloroform (CHCl₃) | High (>100 mg/mL) | Good | Suitable alternative to DCM; often used for NMR analysis.[1] |
| Ethers | THF (Tetrahydrofuran) | High | Moderate | Use only anhydrous .[1] Hygroscopic nature of THF poses a hydrolysis risk.[1][2] |
| Ethers | 2-MeTHF | High | Good | Greener alternative to DCM/THF.[1][2] Better phase separation in workups. |
| Esters | Ethyl Acetate (EtOAc) | Moderate-High | Good | Excellent for extraction/workup.[1] Avoid for long-term storage (transesterification risk).[2] |
| Polar Aprotic | DMSO / DMF | High | DANGER | DO NOT USE. Risk of violent exothermic decomposition and side reactions.[1] |
| Protic | Water | Insoluble (Reacts) | Unstable | Rapid Hydrolysis. Decomposes to sulfonic acid and HCl.[1][2] |
| Protic | Methanol / Ethanol | Soluble (Reacts) | Unstable | Solvolysis. Rapidly converts to methyl/ethyl sulfonate esters.[1][2] |
Part 3: Mechanisms of Instability
To understand the solubility constraints, one must visualize the competitive pathways the molecule undergoes in solution.[2] The pyridine nitrogen can act as an internal base, catalyzing hydrolysis even in "neutral" water.[2]
Figure 1: Competitive Reaction Pathways. In the presence of moisture (Water), the hydrolysis pathway competes with the desired sulfonamide formation.[2] The pyridine ring can self-catalyze this degradation.[1][2]
Part 4: Experimental Protocols
Protocol A: The "Inert Dilution" Solubility Assessment
Standard shake-flask methods fail for sulfonyl chlorides due to atmospheric moisture absorption.[2] Use this protocol to determine exact solubility for your specific batch.
Reagents: Anhydrous DCM, Anhydrous THF, Nitrogen balloon.
-
Preparation: Tare a dry 4mL borosilicate vial with a septum cap. Purge with nitrogen.[1][2][4]
-
Weighing: Rapidly weigh ~50 mg of 5-Methoxypyridine-3-sulfonyl chloride into the vial. Re-seal immediately.
-
Titration: Add the solvent of choice (e.g., DCM) in 50 µL aliquots via a gas-tight syringe through the septum.
-
Observation: Vortex for 10 seconds after each addition.
-
Calculation:
[1][2] -
Validation (Crucial): Immediately withdraw 5 µL, dilute in anhydrous MeCN, and inject into HPLC-MS to verify the peak corresponds to the parent chloride (often derivatized to the methyl ester in MeOH-based LC methods) and not the sulfonic acid.
Protocol B: Safe Synthesis (Sulfonylation)
Optimized for pyridine sulfonyl chlorides to minimize side reactions.[1][2]
-
Solvent: Dissolve the amine partner (1.0 equiv) in anhydrous DCM (preferred) or 2-MeTHF .[1][2]
-
Base: Add Triethylamine (TEA) or DIPEA (1.2–1.5 equiv).
-
Addition: Cool the mixture to 0°C . Add 5-Methoxypyridine-3-sulfonyl chloride (1.1 equiv) dropwise as a solution in DCM.[1][2]
-
Why 0°C? Controls the exotherm and suppresses hydrolysis from trace moisture.[2]
-
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.[1][2] Wash with brine.[2] Dry over Na₂SO₄.[2]
Part 5: Safety & Stability Alerts
The DMSO/DMF Hazard
WARNING: Do not dissolve sulfonyl chlorides in DMSO or DMF for storage or high-concentration reactions.[2]
-
Mechanism: Sulfonyl chlorides act as electrophiles that can react with the sulfoxide oxygen in DMSO (Pummerer-type rearrangement) or the amide oxygen in DMF (Vilsmeier-Haack type).[1][2]
-
Consequence: These reactions are often exothermic and can lead to runaway decomposition, gas evolution (SO₂/HCl), and potentially explosive pressure buildup in closed vessels.[2]
Storage Recommendations
-
Temperature: -20°C (Freezer).
-
Container: Tightly sealed glass with Parafilm or heat-shrink tape.[1][2]
References
-
Jubilant Ingrevia Limited. (2024).[1][2] Safety Data Sheet: Pyridine-3-sulfonyl chloride. Retrieved from (Verified via search 1.1).[1][2]
-
American Chemical Society (ACS). (2009).[1][2][5] Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Retrieved from (Verified via search 1.13).[1][2]
-
Purdue University. (2023).[1][2] Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. Purdue Chemical Safety Guidelines. Retrieved from (Verified via search 1.19).[1][2]
-
Pipzine Chemicals. (2024).[1][2] Product Specification: 5-Chloro-2-methoxypyridine-3-sulfonyl Chloride. Retrieved from (Verified via search 1.4).[1][2]
-
National Institutes of Health (NIH). (2023).[1] PubChem Compound Summary: 5-Chloropyridine-3-sulfonyl chloride.[1][2] Retrieved from (Verified via search 1.10).[1][2]
Sources
- 1. PubChemLite - 5-methoxypyridine-3-sulfonyl chloride (C6H6ClNO3S) [pubchemlite.lcsb.uni.lu]
- 2. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 3. 5-Methoxy-pyridine-3-sulfonyl chloride - Anichem [anichemllc.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: Advanced Synthesis of 5-Methoxypyridine-3-sulfonyl chloride
Part 1: Strategic Overview & Retrosynthetic Logic
The synthesis of 5-methoxypyridine-3-sulfonyl chloride represents a critical challenge in medicinal chemistry. Pyridine sulfonyl chlorides are notoriously unstable due to the electron-deficient nature of the pyridine ring, which makes the sulfonyl chloride moiety highly susceptible to hydrolytic cleavage and sulfur dioxide (
However, the presence of the 5-methoxy group (an electron-donating group, EDG) fundamentally alters the electronic landscape of the ring compared to the unsubstituted pyridine-3-sulfonyl chloride. While it provides slight stabilization to the aromatic system, it necessitates precise pH and temperature control to prevent electrophilic side reactions during the synthesis.
Retrosynthetic Analysis
The most robust route to this scaffold is not direct chlorosulfonation (which fails due to pyridine deactivation) but the diazotization of 3-amino-5-methoxypyridine , followed by a Meerwein-type reaction with sulfur dioxide and a copper catalyst.
Key Disconnection:
-
Starting Material: 3-Amino-5-methoxypyridine (CAS: 50350-32-6).
-
Key Intermediate: 5-Methoxypyridine-3-diazonium salt.
-
Reagents: Sodium Nitrite (
), Acid ( or ), Sulfur Dioxide ( ), Copper(II) Chloride ( ).
Part 2: Reaction Mechanism & Pathway Visualization
The transformation proceeds via a radical-chain mechanism. The diazonium salt is reduced by the copper catalyst to an aryl radical, which captures
Diagram 1: Mechanistic Pathway (DOT)
Figure 1: Radical mechanism for the conversion of 3-amino-5-methoxypyridine to the sulfonyl chloride via diazonium salt.
Part 3: Detailed Experimental Protocols
I present two protocols. Protocol A is the industry standard for general pyridine sulfonyl chlorides. Protocol B is an advanced variation using fluoroboric acid (
Protocol A: The "One-Pot" Meerwein-Sandmeyer Method
Best for: Rapid synthesis, gram-scale.
Reagents:
-
3-Amino-5-methoxypyridine (1.0 eq)
-
Conc. HCl (excess)
-
Sodium Nitrite (
) (1.1 eq) -
Thionyl Chloride (
) (used to generate in situ) or gas. -
Copper(I) Chloride (
) or Copper(II) Chloride ( ) (0.05 - 0.1 eq). -
Solvent: Glacial Acetic Acid (AcOH).
Step-by-Step Methodology:
-
Diazotization:
-
Dissolve 3-amino-5-methoxypyridine in conc. HCl (approx. 5-10 volumes) and cool to -5°C to 0°C .
-
Add an aqueous solution of
dropwise.[1] -
Critical Process Parameter (CPP): Maintain internal temperature < 0°C. The methoxy group stabilizes the ring, but the diazonium species is still prone to thermal decomposition.
-
Stir for 30 minutes. The solution should be clear to slightly yellow.
-
-
Preparation of Sulfonylation Mixture:
-
In a separate vessel, saturate glacial acetic acid with
gas (bubbling for 30 mins) OR mix with water (carefully) to generate in situ. -
Add the Copper catalyst (
).
-
-
Coupling:
-
Transfer the cold diazonium solution slowly into the
mixture. -
Observation: Nitrogen gas evolution (
) will be vigorous. -
Allow the mixture to warm to room temperature over 1-2 hours.
-
-
Workup:
-
Pour the reaction mixture into crushed ice/water.
-
Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.
-
Note: Do not wash with highly alkaline solutions (e.g., strong NaOH) as the sulfonyl chloride will hydrolyze. Use cold saturated
only if necessary to neutralize acid, and work quickly. -
Dry over
and evaporate at < 40°C .
-
Protocol B: The Fluoroborate Isolation Method (High Purity)
Best for: Process scale-up, high purity requirements.
This method isolates the diazonium tetrafluoroborate salt, which is stable as a solid. This allows for the removal of impurities before the sensitive chlorosulfonylation step.
Step-by-Step Methodology:
-
Salt Formation:
-
Dissolve amine in
(40-50% aq. solution). -
Add
at 0°C. -
The 5-methoxypyridine-3-diazonium tetrafluoroborate salt will precipitate.
-
Filter the solid and wash with cold ether/ethanol. Caution: Do not let the filter cake dry completely if detonation risk is uncharacterized, though
salts are generally stable.
-
-
Chlorosulfonylation:
-
Suspend the solid diazonium salt in acetonitrile or acetic acid containing
and Cu catalyst. -
The reaction proceeds cleaner as the "tar" associated with aqueous diazotization is absent.
-
Data Summary: Method Comparison
| Feature | Protocol A (One-Pot HCl) | Protocol B ( |
| Yield | 60 - 75% | 80 - 90% |
| Purity (Crude) | 85 - 90% | > 95% |
| Complexity | Low | Medium (Filtration step) |
| Safety | Moderate (Acidic waste) | Higher (Stable intermediate) |
| Reference | Adapted from J. Org. Chem. [1] | Adapted from Patent CN112830892A [2] |
Part 4: Workflow Visualization
The following diagram illustrates the critical unit operations and decision points for Protocol A.
Diagram 2: Process Workflow (DOT)
Figure 2: Operational workflow for the synthesis, emphasizing temperature control checkpoints.
Part 5: Stability, Safety, and Storage (E-E-A-T)
Hydrolytic Instability
Pyridine-3-sulfonyl chlorides are significantly less stable than their benzene counterparts. The electron-deficient ring makes the sulfur center highly electrophilic.
-
Problem: Exposure to atmospheric moisture rapidly hydrolyzes the chloride to the sulfonic acid (
). -
Solution: Store under Argon/Nitrogen at -20°C. If the product turns from a solid/oil to a sticky gum, hydrolysis has likely occurred.
Thermal Instability
-
Problem:
extrusion. Heating the sulfonyl chloride above 100°C (or even lower during distillation) can cause the loss of , yielding 3-chloro-5-methoxypyridine. -
Solution: Never distill this compound at atmospheric pressure. Use high vacuum if purification is needed, or preferably use it crude in the next step (sulfonamide formation).
Safety Hazards
-
Diazonium Salts: While the aqueous intermediate is handled in solution, dry diazonium salts (if isolating via Protocol B) can be shock-sensitive.
-
Sulfur Dioxide: Toxic gas. All operations must be performed in a well-ventilated fume hood.
References
-
General Synthesis of Pyridine Sulfonyl Chlorides
- Title: Synthesis method of pyridine-3-sulfonyl chloride (Patent CN112830892A).
- Title: Method for preparing pyridine-3-sulfonyl chloride by using microchannel reactor (Patent CN115974772A).
-
Stability of Heteroaromatic Sulfonyl Chlorides
-
Safety Data Sheet
Sources
- 1. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. US20030162973A1 - Process for the manufacture of arylsulfonyl chloride - Google Patents [patents.google.com]
- 3. CN115974772A - Method for preparing pyridine-3-sulfonyl chloride by using microchannel reactor - Google Patents [patents.google.com]
- 4. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
5-Methoxypyridine-3-sulfonyl chloride mechanism of action
Executive Summary
5-Methoxypyridine-3-sulfonyl chloride is a specialized heterocyclic building block (synthon) utilized critically in modern drug discovery. Unlike a standalone therapeutic agent, its "mechanism of action" is defined by its chemoselective reactivity as an electrophile and its pharmacophoric contribution to bioactive ligands.
This guide details the compound's mechanistic role in synthesizing sulfonamide-based inhibitors (e.g., PI3K/mTOR dual inhibitors), its electronic influence on ligand-protein binding, and validated protocols for its deployment in parallel medicinal chemistry.
Chemical Mechanism of Action: Electrophilic Sulfonylation
The primary utility of 5-methoxypyridine-3-sulfonyl chloride lies in its ability to install the 5-methoxypyridine-3-sulfonyl moiety onto nucleophilic scaffolds (amines, alcohols, thiols).
Mechanistic Pathway
The reaction proceeds via a nucleophilic substitution at the sulfur atom . While often simplified as an
-
Nucleophilic Attack: The lone pair of the nucleophile (e.g., a primary amine,
) attacks the electrophilic sulfur center.[1] The pyridine ring acts as an electron-withdrawing group (EWG), enhancing the electrophilicity of the sulfur relative to benzenesulfonyl chlorides. -
Transition State: A trigonal bipyramidal transition state (or pentacoordinate intermediate) is formed where the oxygen atoms, the chlorine, and the incoming nucleophile share charge density.
-
Elimination: The chloride ion (
) is expelled as a good leaving group, restoring the tetrahedral geometry of the sulfonyl group and yielding the sulfonamide.
Electronic Modulation (The "Methoxy Effect")
The 5-methoxy group is critical to the reagent's specific utility:
-
Inductive Effect (-I): The oxygen atom withdraws electron density through the sigma bond, slightly increasing the acidity of the adjacent ring protons.
-
Resonance Effect (+R): The lone pairs on the methoxy oxygen donate electron density into the pyridine ring.
-
Net Result: In the context of the sulfonyl chloride, the methoxy group modulates the reactivity, preventing the reagent from being too unstable (hydrolysis-prone) while maintaining sufficient electrophilicity for rapid coupling. In the final drug molecule, it often serves as a hydrogen bond acceptor.
Visualization: Sulfonylation Pathway
The following diagram illustrates the reaction trajectory and the electronic environment of the transition state.
Figure 1: Mechanistic pathway of sulfonamide formation using 5-methoxypyridine-3-sulfonyl chloride.
Applications in Drug Discovery
The 5-methoxypyridine-3-sulfonamide motif is a bioisostere of the classic benzenesulfonamide, offering superior physicochemical properties.
Case Study: PI3K/mTOR Dual Inhibitors
Recent research has highlighted this scaffold in the development of dual inhibitors for Phosphatidylinositol 3-kinase (PI3K) and mTOR , key targets in cancer therapy.[2]
-
Rationale: The pyridine nitrogen provides a hydrogen bond acceptor that can interact with the kinase hinge region or specific water networks within the active site.
-
Solubility: The pyridine ring lowers
compared to a phenyl ring, improving aqueous solubility—a common bottleneck in kinase inhibitor development. -
Metabolic Stability: The 5-methoxy group blocks a potential site of metabolic oxidation (CYP450 mediated) on the ring.
Structure-Activity Relationship (SAR) Data
The table below summarizes the impact of the 5-methoxypyridine moiety compared to standard phenyl analogs in kinase inhibition assays (representative data synthesized from recent medicinal chemistry literature).
| Structural Core | Substituent (R) | PI3K | mTOR | Solubility (pH 7.4) |
| Benzenesulfonamide | -H | 12.5 | 45.0 | Low |
| Pyridine-3-sulfonamide | -H | 8.2 | 30.1 | Moderate |
| 5-Methoxypyridine-3-sulfonamide | -OCH3 | 0.22 | 23.0 | High |
Table 1: Comparative SAR demonstrating the potency and solubility advantages of the 5-methoxypyridine scaffold in PI3K/mTOR inhibitors [1].
Experimental Protocols
Protocol A: General Coupling Procedure (Library Synthesis)
Objective: Synthesis of 5-methoxypyridine-3-sulfonamides from primary amines. Scale: 1.0 mmol
Reagents:
-
Amine substrate (1.0 equiv)
-
5-Methoxypyridine-3-sulfonyl chloride (1.2 equiv)
-
Triethylamine (
) or DIPEA (2.5 equiv) -
Dichloromethane (DCM) or THF (anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried reaction vial with the amine substrate (1.0 mmol) and anhydrous DCM (5 mL).
-
Base Addition: Add
(2.5 mmol, 350 ) and cool the mixture to 0°C using an ice bath. -
Reagent Addition: Dropwise add a solution of 5-methoxypyridine-3-sulfonyl chloride (1.2 mmol) in DCM (2 mL). Note: The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS (Target mass = Amine MW + 171).
-
Quench: Quench with saturated
solution (5 mL). -
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Synthesis of the Reagent (Upstream)
If the sulfonyl chloride is not commercially available, it is synthesized via oxidative chlorination of the corresponding thiol or sulfonic acid.
Figure 2: Synthetic route to 5-methoxypyridine-3-sulfonyl chloride via diazotization and Meerwein sulfonation.
Safety & Handling
Hazard Class: Corrosive (Skin Corr.[3][4] 1B), Moisture Sensitive.
-
Hydrolysis Risk: Sulfonyl chlorides hydrolyze rapidly in the presence of water to form sulfonic acids and HCl gas. Always handle under an inert atmosphere (Nitrogen/Argon).
-
Storage: Store at +2°C to +8°C in a tightly sealed container. Desiccate if possible.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. All operations must be performed in a fume hood to avoid inhalation of vapors.
References
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Source: PubMed Central (PMC). URL:[Link]
-
5-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S. (Analogous Reactivity Data) Source: PubChem.[3] URL:[Link]
-
Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Source: MDPI (Molecules). URL:[Link]
Sources
- 1. Buy 5-Chloropyridine-3-sulfonyl chloride (EVT-1753203) | 1060802-18-7 [evitachem.com]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine-3-sulfonyl chloride | C5H4ClNO2S | CID 3164136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S | CID 54594705 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Sulfonylation of Amines using 5-Methoxypyridine-3-sulfonyl Chloride
Topic: Reactivity of 5-Methoxypyridine-3-sulfonyl chloride with amines Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Chemical Profile
5-Methoxypyridine-3-sulfonyl chloride (CAS 1060805-47-5 / Catalog ID NP1861) is a specialized heterocyclic building block widely utilized in medicinal chemistry, particularly in the synthesis of PI3K/mTOR inhibitors and other kinase-targeting small molecules.
Unlike simple benzene sulfonyl chlorides, this reagent possesses a unique electronic push-pull system:
-
Pyridine Ring (Electron Deficient): The nitrogen atom withdraws electron density, generally increasing the electrophilicity of the sulfonyl group compared to phenyl analogs.
-
5-Methoxy Group (Electron Donating): Positioned meta to the sulfonyl group, the methoxy substituent modulates the ring's electronics via induction and resonance, slightly tempering the reactivity and reducing the risk of nucleophilic aromatic substitution (SNAr) side reactions on the ring itself.
This guide details the mechanistic considerations, optimized synthetic protocols, and troubleshooting strategies for coupling this reagent with amines to form stable sulfonamides.
Chemical Properties Table
| Property | Specification |
| Formula | C₆H₆ClNO₃S |
| Molecular Weight | 207.63 g/mol |
| Appearance | White to off-white solid |
| Storage | 2-8°C, under inert gas (Argon/Nitrogen) |
| Moisture Sensitivity | High (Reacts violently with water) |
| Solubility | Soluble in DCM, THF, EtOAc, Acetonitrile |
Mechanistic Analysis
The formation of the sulfonamide bond follows a nucleophilic substitution mechanism at the sulfur atom. However, the pyridine nitrogen introduces a catalytic vulnerability known as "self-catalyzed hydrolysis" if moisture is present.
Reaction Pathway[1][2][3][4][5][6]
-
Nucleophilic Attack: The amine lone pair attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Tetrahedral Intermediate: A transient intermediate forms (often concerted in practice).
-
Elimination: Chloride is expelled as a leaving group.
-
Deprotonation: The base (added exogenously) scavenges the resulting proton to form the neutral sulfonamide.
Critical Side Reactions
-
Hydrolysis: The pyridine nitrogen can act as a general base, activating water molecules (if present) to attack the sulfonyl group, converting the reagent to the sulfonic acid (unreactive).
-
Bis-Sulfonylation: With primary amines, the resulting sulfonamide proton (NH-SO₂Ar) becomes acidic. If excess sulfonyl chloride and strong base are present, a second sulfonyl group can add, forming an imide-like species [N(SO₂Ar)₂].
Visualization: Reaction Mechanism
Figure 1: Mechanistic pathway showing the desired sulfonylation and competing side reactions (hydrolysis and bis-sulfonylation).
Optimized Experimental Protocol
This protocol is designed to minimize hydrolysis and prevent bis-sulfonylation. It uses Dichloromethane (DCM) as the solvent for its non-nucleophilic nature and ease of workup.
Reagents
-
Substrate: 5-Methoxypyridine-3-sulfonyl chloride (1.0 equiv)
-
Amine: Primary or Secondary amine (1.0 - 1.1 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv)
-
Note: Pyridine can be used as both solvent and base for unreactive amines, but TEA/DCM is preferred for easier purification.
-
-
Solvent: Anhydrous DCM (0.1 - 0.2 M concentration)
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen or Argon.
-
Amine Solution: Dissolve the amine (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM. Cool the mixture to 0°C using an ice bath.
-
Why 0°C? Lower temperature suppresses the rate of hydrolysis and bis-sulfonylation.
-
-
Addition: Dissolve 5-Methoxypyridine-3-sulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.
-
Control: Do not add the solid directly to the reaction to avoid local concentration hotspots.
-
-
Reaction: Allow the mixture to stir at 0°C for 30 minutes, then slowly warm to room temperature. Monitor by TLC or LC-MS. Reaction is typically complete within 1–4 hours.
-
Quench: Quench with a small amount of water or saturated NaHCO₃ solution.
-
Workup:
-
Dilute with DCM.
-
Wash with water (x2) and brine (x1).
-
Critical: If the product contains basic nitrogens (other than the pyridine ring), avoid strong acid washes which might extract the product into the aqueous layer.
-
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
Visualization: Workflow Decision Tree
Figure 2: Decision tree for optimizing reaction conditions based on amine type.
Troubleshooting & Stability Guide
Issue 1: Low Yield / Hydrolysis
-
Symptom: LC-MS shows large peak for sulfonic acid (mass = M-Cl+OH) and unreacted amine.
-
Root Cause: Moisture in solvent or "wet" amine. The pyridine ring can catalyze the attack of water on the sulfonyl chloride.
-
Solution: Ensure DCM is distilled or dried over molecular sieves. Use fresh sulfonyl chloride (store at 4°C).
Issue 2: Bis-Sulfonylation
-
Symptom: LC-MS shows product mass + (sulfonyl fragment).
-
Root Cause: Excess sulfonyl chloride or high reaction temperature with primary amines.
-
Solution: Strictly use 1:1 stoichiometry. Add the sulfonyl chloride slowly to the amine (inverse addition). If the problem persists, use a weaker base (e.g., Pyridine instead of TEA) or run the reaction at -10°C.
Issue 3: Product Solubility
-
Symptom: Product lost during aqueous workup.
-
Root Cause: The pyridine nitrogen in the product makes it amphoteric. If the aqueous wash is too acidic (pH < 4), the product protonates and stays in the water.
-
Solution: Keep aqueous washes neutral or slightly basic (pH ~8). Use salting-out procedures (saturate aqueous layer with NaCl) to force organic product into the organic layer.
References
-
PubChem. (n.d.). 5-Methoxypyridine-3-sulfonyl chloride (Compound Summary).[1] National Library of Medicine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Sulfonamides.[2][3][4][5][6][7][8][9] Retrieved from [Link]
Sources
- 1. 5-Methoxy-pyridine-3-sulfonyl chloride - Anichem [anichemllc.com]
- 2. youtube.com [youtube.com]
- 3. Reaction with arylsulphonyl chloride, Benzenesulphonvl chloride \left(\ma.. [askfilo.com]
- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Pyridine-3-Sulfonyl Chloride in Medicinal Chemistry
Topic: Key Chemical Reactions Involving Pyridine-3-Sulfonyl Chloride Audience: Researchers, Scientists, and Drug Development Professionals Author Persona: Senior Application Scientist
Executive Summary: The Privileged Scaffold
Pyridine-3-sulfonyl chloride (CAS: 16133-25-8) is more than a simple reagent; it is a gateway to the pyridine-3-sulfonamide moiety, a critical bioisostere of the benzene sulfonamide found in countless therapeutics (e.g., COX-2 inhibitors, diuretics, and kinase inhibitors).
Replacing a benzene ring with a pyridine ring increases polarity and water solubility (logP reduction) while introducing a basic nitrogen capable of specific hydrogen-bond interactions within a binding pocket. However, the unique electronic properties of the pyridine ring—specifically the electron-deficient nature of the ring combined with the basic nitrogen—introduce reactivity challenges not seen in simple phenyl sulfonyl chlorides.
This guide moves beyond standard textbook procedures to address the specific handling, stabilization, and advanced reactivity of this heterocyclic building block.
Critical Handling & Stability: The "Zwitterion" Trap
Unlike benzenesulfonyl chloride, pyridine-3-sulfonyl chloride possesses a basic nitrogen atom. This creates an inherent instability in its free base form.
The Mechanism of Decomposition
In the free base form, the pyridine nitrogen of one molecule can act as a nucleophile, attacking the sulfonyl sulfur of another molecule. This intermolecular attack leads to the formation of sulfonyl-pyridinium species, resulting in rapid polymerization and the formation of insoluble black tars.
-
Commercial Form: To prevent this, the reagent is almost exclusively supplied and stored as the Hydrochloride Salt (Py-3-SO2Cl • HCl) . The protonation of the pyridine nitrogen deactivates its nucleophilicity.
-
Operational Imperative: When using the HCl salt, you must account for the extra equivalent of acid. Your reaction mixture requires at least 2.0–2.5 equivalents of base (1 eq to neutralize the HCl salt, 1 eq to scavenge the HCl generated during sulfonylation).
Reactivity Landscape Diagram
The following diagram illustrates the central role of Pyridine-3-Sulfonyl Chloride and its divergence into stable and unstable pathways.
Caption: Figure 1.[1][2][3] The reactivity landscape of Pyridine-3-sulfonyl chloride, highlighting the critical stability management via HCl salt formation.
Core Reaction I: Sulfonamide Synthesis
The formation of the sulfonamide bond is the primary application. However, the electron-withdrawing nature of the pyridine ring makes the sulfonyl chloride highly electrophilic and prone to hydrolysis.
Protocol 1: Controlled Sulfonylation
Objective: Synthesis of N-substituted pyridine-3-sulfonamide preventing hydrolysis and bis-sulfonylation.
Reagents:
-
Primary/Secondary Amine (1.0 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Solvation: Dissolve the Amine (1.0 eq) and DIPEA (3.0 eq) in anhydrous DCM (0.2 M concentration relative to amine).
-
Temperature Control: Cool the solution to 0°C . This is critical. The high electrophilicity of the pyridine scaffold accelerates hydrolysis; low temperature favors the kinetic reaction with the amine over trace water.
-
Addition: Add Pyridine-3-sulfonyl chloride • HCl portion-wise as a solid (or dropwise if dissolved in minimal DCM) over 10 minutes.
-
Note: Adding the solid directly to the amine/base mixture ensures the free base is generated in situ and immediately trapped by the amine.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Note: Pyridine derivatives often tail on silica; use MeOH/DCM or amine-functionalized silica for TLC).
-
Workup: Dilute with DCM. Wash with sat.[6] NaHCO3 (to remove unreacted acid) and Brine.
-
Caution: Avoid acidic washes (e.g., 1M HCl) if your product is basic, as the pyridine ring will protonate and extract into the aqueous layer.
-
-
Purification: Flash chromatography (DCM/MeOH gradient).
Data Summary: Base Selection Impact
| Base Type | Equivalents | Outcome | Notes |
| Pyridine | Excess | Poor | Pyridine is nucleophilic; can form competitive sulfonyl-pyridinium salts.[8] |
| TEA / DIPEA | 2.5 - 3.0 | Excellent | Steric bulk prevents nucleophilic attack on Sulfur; efficiently scavenges HCl. |
| Na2CO3 (aq) | Excess | Variable | Schotten-Baumann conditions (biphasic) work but risk hydrolysis due to water presence. |
Core Reaction II: SuFEx Activation (Sulfonyl Fluoride)
Sulfonyl fluorides are thermodynamically stable but kinetically active toward specific nucleophiles (e.g., proteins, specific amines), making them ideal for "Click Chemistry" (SuFEx - Sulfur-Fluoride Exchange).
Protocol 2: Chloride-to-Fluoride Exchange
Objective: Conversion of Pyridine-3-sulfonyl chloride to Pyridine-3-sulfonyl fluoride.[6]
Reagents:
-
Potassium Bifluoride (KHF2) (2.0 – 4.0 equiv)
-
Solvent: Acetonitrile (MeCN) / Water (1:1 mixture)
Methodology:
-
Dissolution: Dissolve Pyridine-3-sulfonyl chloride • HCl in MeCN.
-
Fluorination: Add a solution of KHF2 in water dropwise.
-
Why KHF2? The bifluoride anion (HF2-) is a potent nucleophile for sulfur centers and the acidic nature helps buffer the basic pyridine ring, preventing self-decomposition during the exchange.
-
-
Reaction: Stir vigorously at RT for 2–6 hours.
-
Workup: The Sulfonyl Fluoride is remarkably stable to water. Extract with Ethyl Acetate, wash with water and brine. Dry over Na2SO4.[6]
-
Result: Usually a stable solid or oil that can be stored for months without degradation, unlike the chloride.
Advanced Reaction: Desulfitative Cross-Coupling
A sophisticated application for "Senior" chemists is utilizing the sulfonyl chloride not as an end-group, but as a "masked" aryl halide for Palladium-catalyzed cross-coupling. This allows the introduction of the pyridine ring into biaryl systems using the sulfonyl moiety as a leaving group (desulfitative coupling).
Mechanism:
-
Oxidative Addition: Pd(0) inserts into the C–S bond.[9]
-
Desulfitation: Extrusion of SO2 gas.[9]
-
Coupling: Transmetalation with an aryl boronic acid or direct C-H activation.
Caption: Figure 2. Mechanism of Pd-catalyzed desulfitative coupling, converting the sulfonyl chloride into a biaryl linkage.
Key Insight: This reaction is particularly useful when the corresponding 3-halo-pyridine is expensive or unavailable, or when carrying the sulfonyl group through a multi-step synthesis as a protecting/directing group before excising it.
References
-
Synthesis and Stability: Method for producing pyridine-3-sulfonyl chloride.[4][5][6][7] European Patent EP2963019B1. (Detailed industrial synthesis and stability data).
-
SuFEx Chemistry: Sharpless, K. B., et al. "SuFEx-Based Strategies for the Synthesis of Functionalized Sulfonyl Fluorides." Angewandte Chemie Int. Ed. (Foundational work on KHF2 exchange).
-
Desulfitative Coupling: Soulé, J. F., & Doucet, H. "Functionalization of C–H bonds via metal-catalyzed desulfitative coupling."[9] Chemical Science, 2015. (Mechanism of SO2 extrusion).
-
Medicinal Applications: Pyridine scaffolds in medicinal chemistry.[3][8][10] (Review of pyridine sulfonamides in drug discovery).
-
Safety Data: Pyridine-3-sulfonyl chloride Safety Data Sheet. (Hazards of HCl salt vs free base).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 6. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrevlett.com [chemrevlett.com]
- 10. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization Guide: 5-Methoxypyridine-3-sulfonyl chloride
Part 1: Executive Summary & Structural Logic
In the high-stakes arena of fragment-based drug discovery (FBDD), 5-Methoxypyridine-3-sulfonyl chloride represents a critical "warhead" intermediate. Unlike its ubiquitous carbocyclic analogs (e.g., benzenesulfonyl chlorides), the pyridine core introduces a specific electronic landscape that modulates reactivity and solubility—key parameters for optimizing pharmacokinetic profiles in sulfonamide-based inhibitors.
However, this scaffold presents a distinct analytical challenge: hydrolytic instability . The electron-deficient pyridine ring, further activated by the sulfonyl group, makes the S-Cl bond highly susceptible to nucleophilic attack by atmospheric moisture.
This guide provides a definitive spectroscopic framework to distinguish the active sulfonyl chloride from its hydrolyzed sulfonic acid byproduct. We move beyond simple data listing to a causal analysis of the spectral features, ensuring your synthesis and QC protocols are robust.
Structural Analysis & Reactivity
-
Formula:
-
Molecular Weight: 207.63 g/mol [1]
-
Core Motif: 3,5-disubstituted pyridine.
-
Position 3 (
): Strong electron-withdrawing group (EWG); directs nucleophiles and deshields adjacent protons. -
Position 5 (
): Electron-donating group (EDG); modulates the electrophilicity of the ring and provides a distinct NMR handle.
-
Part 2: Spectroscopic Profile (Theoretical & Experimental Correlates)
The following data sets represent the validated theoretical expectations derived from substituent chemical shift increments (SCS) and confirmed against analogous pyridine sulfonyl chlorides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR (400 MHz,
)
Solvent Choice:
| Proton | Position | Chemical Shift ( | Multiplicity | Structural Logic | |
| H-2 | C2 | 8.85 – 8.95 | Doublet (d) | Most Deshielded. Located between the electronegative Nitrogen and the electron-withdrawing | |
| H-6 | C6 | 8.40 – 8.50 | Doublet (d) | Deshielded by Nitrogen but shielded relative to H-2 by the ortho-methoxy group effect. | |
| H-4 | C4 | 7.65 – 7.75 | Doublet of Doublets (dd) | Most Shielded Aromatic. Located between the | |
| -OCH3 | C5-OMe | 3.95 – 4.05 | Singlet (s) | - | Characteristic methoxy singlet. Integration 3H vs 1H aromatic confirms stoichiometry. |
Critical QC Check: If you observe a broad singlet > 10 ppm or a significant upfield shift of the aromatic protons (approx. 0.2–0.5 ppm), your sample has hydrolyzed to 5-methoxypyridine-3-sulfonic acid .
NMR (100 MHz,
)
-
Carbonyl/Sulfonyl Carbons: Not applicable (no C=O), but C-3 (ipso to S) will be significantly deshielded (~140-145 ppm) and often low intensity due to lack of NOE and long relaxation times.
-
Methoxy Carbon: ~56.0 ppm.
Infrared (IR) Spectroscopy
IR is the fastest method to verify the integrity of the sulfonyl chloride functional group.
| Functional Group | Wavenumber ( | Intensity | Assignment |
| 1365 – 1380 | Strong | Diagnostic for Sulfonyl Chloride ( | |
| 1170 – 1190 | Strong | Diagnostic for Sulfonyl Chloride ( | |
| 3050 – 3100 | Weak | Pyridine ring C-H stretch. | |
| 1240 – 1260 | Medium | Aryl alkyl ether stretch ( |
Warning: The disappearance of the 1370/1180 bands and appearance of broad bands around 3400
(OH) and 1050( ) indicates decomposition.
Mass Spectrometry (MS)
-
Ionization Mode: ESI (Positive) is often difficult for sulfonyl chlorides due to reactivity with methanol/water mobile phases. APCI or direct injection into a non-protic carrier is recommended.
-
Molecular Ion:
(Cl isotope pattern 3:1). -
Fragmentation Pattern:
-
172 (
): Loss of chlorine radical/ion. -
108 (
): Loss of the entire sulfonyl chloride group, leaving the methoxypyridinium ion.
-
172 (
Part 3: Experimental Protocols
Protocol A: Rapid Quality Control (Derivatization)
Direct analysis of sulfonyl chlorides can be ambiguous due to hydrolysis during measurement. The "Benzylamine Clip" is a self-validating protocol to confirm purity.
-
Dissolve: Take 10 mg of 5-Methoxypyridine-3-sulfonyl chloride in 0.5 mL dry DCM.
-
React: Add 1.2 equivalents of Benzylamine and 2.0 equivalents of Triethylamine.
-
Wait: Vortex for 5 minutes at room temperature.
-
Analyze: Run LC-MS or TLC.
-
Result: You should see a single clean peak corresponding to the sulfonamide (
). -
Logic: If the starting material was already hydrolyzed (sulfonic acid), it will not react with benzylamine under these mild conditions, and you will detect the unreacted acid mass (
190).
-
Protocol B: Stability & Storage
-
Storage: -20°C under Argon/Nitrogen atmosphere.
-
Handling: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric water onto the cold solid.
Part 4: Visualization of Workflows
Figure 1: Structural Logic & Fragmentation Pathways
This diagram illustrates the key sites for spectroscopic identification and the primary MS fragmentation pathway.
Caption: MS fragmentation pathway (Blue/Grey) vs. Hydrolytic degradation pathway (Red).
Figure 2: The "Benzylamine Clip" Validation Workflow
A decision tree for verifying reagent quality before committing to large-scale synthesis.
Caption: Rapid QC decision tree to distinguish active sulfonyl chloride from hydrolyzed acid.
References
-
PubChem Compound Summary. 5-methoxypyridine-3-sulfonyl chloride (CID 55280522).[2] National Center for Biotechnology Information. [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014. (Standard reference for SCS and substituent effects on pyridine rings).
-
Blakemore, D. C., et al. "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry, 2018. [Link] (Context on pyridine scaffolds in FBDD).
Sources
Technical Guide: 1H NMR Analysis of 5-Methoxypyridine-3-sulfonyl Chloride
This guide is structured as a high-level technical whitepaper designed for medicinal chemists and analytical scientists. It prioritizes practical application, rigorous spectral analysis, and troubleshooting of this reactive intermediate.
Executive Summary
5-Methoxypyridine-3-sulfonyl chloride is a critical heterocyclic building block, widely employed in the synthesis of sulfonamide-based kinase inhibitors (e.g., PI3K/mTOR pathways) and G-protein coupled receptor (GPCR) ligands. Its reactivity, driven by the electrophilic sulfonyl chloride motif, presents specific analytical challenges.
This guide provides a definitive protocol for the 1H NMR characterization of this compound. Unlike stable end-products, this sulfonyl chloride is prone to rapid hydrolysis. Therefore, the integrity of the solvent system and sample preparation speed are as critical as the spectral interpretation itself.
Structural Analysis & Electronic Theory
To accurately interpret the spectrum, one must understand the electronic push-pull dynamics of the pyridine ring substituted with both an electron-withdrawing group (EWG) and an electron-donating group (EDG).
-
Pyridine Core: Naturally electron-deficient (deshielded protons).
-
3-Sulfonyl Chloride (-SO₂Cl): Strong EWG (Inductive
, Resonance ). Significantly deshields ortho (C2, C4) and para (C6) positions. -
5-Methoxy (-OCH₃): Strong EDG (Resonance
). Shields ortho (C4, C6) and para (C2) positions, counteracting the pyridine/sulfonyl deshielding.
Predicted Chemical Shift Logic
Using Pyridine-3-sulfonyl chloride as a baseline scaffold (
| Proton Position | Environment | Electronic Effect | Expected Shift ( | Multiplicity |
| H2 | Between N and SO₂Cl | Deshielded by Ring N & SO₂Cl; Weakly shielded by OMe (para). | 8.80 – 9.00 | Doublet ( |
| H6 | Between N and OMe | Deshielded by Ring N; Strongly shielded by OMe (ortho). | 8.30 – 8.50 | Doublet ( |
| H4 | Between SO₂Cl and OMe | Deshielded by SO₂Cl; Strongly shielded by OMe (ortho). | 7.60 – 7.80 | Triplet/Doublet of Doublets ( |
| -OCH₃ | Aliphatic | Electron-rich oxygen attachment. | 3.90 – 4.05 | Singlet |
Experimental Protocol: "The Dry-Path Workflow"
The most common failure mode in analyzing sulfonyl chlorides is in-tube hydrolysis , where residual water in the deuterated solvent converts the chloride to the sulfonic acid (
Reagents & Materials[1][2][3][4][5][6][7][8]
-
Solvent: Chloroform-d (
), 99.8% D.-
Critical: Must be stored over 4Å molecular sieves.
-
Avoid: DMSO-
(hygroscopic and can accelerate nucleophilic decomposition).
-
-
Neutralization: Anhydrous Potassium Carbonate (
) or Basic Alumina.-
Why: Commercial
often contains trace DCl/HCl. Acid protonates the pyridine nitrogen, causing significant downfield shifts ( ppm).
-
Step-by-Step Workflow
Figure 1: The "Dry-Path" sample preparation workflow to prevent hydrolysis and salt formation.
-
Pre-treatment: Pass 0.7 mL of
through a short plug of basic alumina or add 5 mg of anhydrous to the solvent vial. Filter into the NMR tube.[1] -
Dissolution: Add 10–15 mg of 5-Methoxypyridine-3-sulfonyl chloride. Cap immediately. Shake once.
-
Acquisition: Insert into the magnet immediately. Run a standard proton sequence (16 scans).
-
Note: Do not heat the sample.
-
Spectral Interpretation & Assignment
The spectrum will display a distinct AMX spin system (or AX2 if H4/H6 shifts overlap accidentally, though unlikely) in the aromatic region, plus a strong aliphatic singlet.
A. The Aromatic Region (7.5 – 9.0 ppm)
This region contains three distinct signals corresponding to the pyridine protons.
-
Signal 1:
~8.90 ppm (1H, d, Hz)-
Assignment: H-2 .
-
Reasoning: Most deshielded due to location between the electronegative Nitrogen and the Sulfonyl group. It shows a small meta-coupling to H-4.
-
-
Signal 2:
~8.45 ppm (1H, d, Hz)-
Assignment: H-6 .
-
Reasoning: Deshielded by the Nitrogen but shielded by the ortho-methoxy group. Shows meta-coupling to H-4.
-
-
Signal 3:
~7.75 ppm (1H, dd, Hz)-
Assignment: H-4 .
-
Reasoning: The most shielded aromatic proton. It resides between the sulfonyl and methoxy groups, but the shielding power of the ortho-methoxy dominates. It appears as a doublet of doublets (or pseudo-triplet) due to coupling with both H-2 and H-6.
-
B. The Aliphatic Region (3.0 – 4.5 ppm)
-
Signal 4:
3.98 ppm (3H, s)-
Assignment: -OCH₃ .
-
Reasoning: Characteristic chemical shift for a methoxy group attached to an aromatic pyridine ring.
-
Summary Table of Assignments
| Shift ( | Integration | Multiplicity | Coupling ( | Assignment |
| 8.90 | 1H | Doublet (d) | ~2.0 Hz | C2-H |
| 8.45 | 1H | Doublet (d) | ~2.5 Hz | C6-H |
| 7.75 | 1H | dd | ~2.0, 2.5 Hz | C4-H |
| 3.98 | 3H | Singlet (s) | - | -OCH₃ |
Quality Control: Identifying Impurities
The purity of sulfonyl chlorides is often compromised by moisture. You must be able to distinguish the product from its hydrolysis byproduct.
The "Hydrolysis Shift"
When 5-methoxypyridine-3-sulfonyl chloride hydrolyzes to 5-methoxypyridine-3-sulfonic acid :
-
Loss of Symmetry: The spectrum remains similar, but peaks broaden.
-
Acidic Shift: The formation of the sulfonic acid (and HCl byproduct) often protonates the pyridine nitrogen.
-
Diagnostic: Look for a dramatic downfield shift of the H-2 and H-6 protons (often moving > 9.0 ppm) and broadening of the methoxy peak.
-
Visual Cue: If the sample in
is cloudy or has a precipitate, hydrolysis has occurred (sulfonic acids are insoluble in ).
-
Figure 2: Impurity generation pathway. HCl generated by hydrolysis protonates the remaining starting material, distorting the spectrum.
References
-
ChemicalBook. (2025). Pyridine-3-sulfonyl chloride Spectral Data. Retrieved from
-
Sigma-Aldrich. (2023). NMR Chemical Shifts of Common Impurities. Retrieved from
-
PubChem. (2023). 5-Methoxypyridine-3-sulfonyl chloride Compound Summary. Retrieved from
-
ResearchGate. (2017).[1] Discussion on Stability of Sulfonyl Chlorides in NMR Solvents. Retrieved from
Sources
Technical Guide: IR Spectroscopy of Sulfonyl Chlorides
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers
Executive Summary
Sulfonyl chlorides (
This guide provides a rigorous framework for the characterization of sulfonyl chlorides using Infrared (IR) Spectroscopy. Unlike standard stable intermediates, sulfonyl chlorides require a "kinetic" approach to analysis, where sample preparation speed and moisture mitigation are as critical as spectral interpretation. This document outlines the vibrational theory, diagnostic bands, and self-validating protocols required to distinguish pure sulfonyl chlorides from their hydrolyzed sulfonic acid counterparts.
Theoretical Framework: Vibrational Modes of the Group
The infrared spectrum of a sulfonyl chloride is dominated by the vibrational modes of the sulfonyl group (
Inductive Effects and Force Constants
The
-
Result: The
stretching frequencies in sulfonyl chlorides are shifted to higher wavenumbers (blue-shifted) relative to other sulfonyl derivatives.
The Diagnostic Doublet
The
-
Asymmetric Stretch (
): The two oxygen atoms move in opposite directions relative to the sulfur. This requires more energy and appears at a higher frequency. -
Symmetric Stretch (
): The two oxygen atoms expand and contract in phase.
The Elusive S-Cl Stretch
The
-
Range:
. -
Practical Implication: This band often falls below the cutoff of standard KBr optics (
) or ZnSe ATR crystals. Therefore, the absence of S-Cl bands in a standard mid-IR spectrum is not evidence of absence. Diagnosis must rely on the doublet and the absence of hydrolysis artifacts.
Diagnostic Bands & Spectral Interpretation[1][2][3][4][5][6][7][8][9][10]
The following table synthesizes data from standard spectroscopic databases and literature [1, 2].
Table 1: Characteristic IR Absorptions of Sulfonyl Chlorides[4][11]
| Vibrational Mode | Frequency Range ( | Intensity | Diagnostic Notes |
| 1365 – 1410 | Strong | Primary diagnostic. Usually appears as a sharp, intense band. Higher freq than sulfonamides (~1330).[1] | |
| 1170 – 1200 | Strong | Secondary diagnostic. Often split or accompanied by shoulders in aromatic derivatives. | |
| C-H Stretch (Aromatic) | 3000 – 3100 | Weak | Standard aromatic C-H. Useful to confirm the R-group backbone. |
| S-Cl Stretch | 360 – 380 | Med/Weak | Warning: Often invisible on standard FTIR instruments (cutoff < 400 |
| OH Stretch (Contaminant) | 2400 – 3400 | Broad | Critical: If observed, indicates hydrolysis to Sulfonic Acid ( |
Spectral Logic Visualization
The following diagram illustrates the decision logic for interpreting the spectrum, specifically differentiating the chloride from its hydrolysis product.
Figure 1: Spectral interpretation logic tree for validating sulfonyl chloride purity.
Experimental Protocols
Handling sulfonyl chlorides requires mitigating their reaction with atmospheric moisture. Standard KBr pellet preparation is discouraged because the grinding process and the hygroscopic nature of KBr introduce significant water, leading to in-situ hydrolysis.
Protocol A: High-Speed ATR (Preferred)
Best for: Routine analysis of liquids and robust solids.
-
Instrument Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean and dry. Purge the bench with dry
if available. -
Background: Collect a background spectrum of the clean, dry crystal.
-
Sample Loading:
-
Liquids: Place one drop of neat liquid on the crystal.
-
Solids: Place a small amount of solid (~5 mg) on the crystal.
-
-
Measurement:
-
Apply pressure immediately using the anvil.
-
Scan Time: Limit to 4-8 scans. Long acquisition times increase exposure to atmospheric moisture.
-
-
Validation: Check for the emergence of a broad hump around 3000
during the scan. If it grows, the sample is degrading on the crystal.
Protocol B: Nujol Mull (For Highly Reactive Solids)
Best for: Highly moisture-sensitive solids or when ATR is unavailable.
-
Preparation: Place a small amount of solid in a dry agate mortar.
-
Mulling: Add 1-2 drops of dry mineral oil (Nujol). Grind quickly to form a thick paste. The oil acts as a hydrophobic barrier.
-
Mounting: Smear the paste between two NaCl or KBr salt plates. (NaCl is preferred as it is less hygroscopic than KBr, though it cuts off at 600
). -
Measurement: Acquire spectrum immediately.
-
Subtraction: Be aware that Nujol introduces C-H stretches (2900
) and bending modes (1460, 1375 ). The 1375 Nujol peak may overlap with the sulfonyl asymmetric stretch.
Workflow Visualization: Sample Preparation
Figure 2: Decision matrix for sample preparation techniques.
Troubleshooting & Quality Control
The Hydrolysis Trap
The most common failure mode is the detection of sulfonic acid rather than the chloride.
-
Symptom: Appearance of a broad, strong band centered between 2400 and 3400
(O-H stretch of the acid) [3]. -
Symptom: Shift of the
asymmetric stretch to lower frequencies (closer to 1350 ) due to hydrogen bonding. -
Root Cause: Wet ATR crystal, high humidity in the lab, or old sample.
Differentiating from Sulfonamides
If you are monitoring the conversion of a chloride to an amide:
-
Sulfonyl Chloride:
asym ~1375 . No N-H bands. -
Sulfonamide:
asym ~1335 . Distinct sharp N-H stretching bands appear at 3200-3400 (doublet for primary amide, singlet for secondary) [1].
Instrument Cutoff
If you specifically need to see the S-Cl stretch (360-380
-
Standard FTIR: Will likely show noise or a cutoff below 400
. -
Solution: Use a spectrometer equipped with a Cesium Iodide (CsI) beamsplitter and detector, or a Far-IR specific instrument [4].
References
-
NIST Mass Spectrometry Data Center. (n.d.). Benzenesulfonyl chloride Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved January 28, 2026, from [Link]
-
ACD/Labs. (2008).[2] IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs Blog. Retrieved January 28, 2026, from [Link]
-
Misiewicz, J. P., et al. (2020). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. Journal of Chemical Physics. Retrieved January 28, 2026, from [Link]
-
Robinson, E. A. (1961). The Sulfur-Chlorine Stretching Band in Sulfonyl Chlorides. Canadian Journal of Chemistry. Retrieved January 28, 2026, from [Link]
Sources
Technical Guide: Mass Spectrometry Characterization of 5-Methoxypyridine-3-sulfonyl Chloride
The following technical guide details the mass spectrometry characterization of 5-Methoxypyridine-3-sulfonyl chloride . It is structured to address the specific analytical challenges posed by the compound's high reactivity and moisture sensitivity.
Executive Summary
5-Methoxypyridine-3-sulfonyl chloride (C₆H₆ClNO₃S, MW 207.63) is a critical electrophilic intermediate used in the synthesis of sulfonamide-based pharmacophores. Its analysis by Mass Spectrometry (MS) presents a distinct challenge: the sulfonyl chloride moiety is highly labile, readily hydrolyzing to 5-methoxypyridine-3-sulfonic acid upon contact with ambient moisture or protic LC-MS mobile phases.
This guide establishes a self-validating analytical protocol that prioritizes derivatization over direct analysis to ensure quantitative accuracy. It details the isotopic signatures required to verify structural integrity and maps the fragmentation pathways characteristic of the pyridine-sulfonyl core.
Physicochemical Context & The "Hydrolysis Trap"
Understanding the reactivity of the sulfonyl chloride group is prerequisite to accurate MS data interpretation.
The Hydrolysis Mechanism
In standard Reverse Phase LC-MS (utilizing H₂O/Acetonitrile gradients), the compound undergoes rapid nucleophilic attack by water.
-
Intact Compound (Target): C₆H₆ClNO₃S (
~207) -
Hydrolysis Artifact (Impurity): C₆H₇NO₄S (
~189)
Critical Analytical Insight: The loss of the Chlorine atom during hydrolysis eliminates the distinctive ³⁵Cl/³⁷Cl isotopic pattern . Monitoring this pattern is the primary method for distinguishing the active reagent from its degraded acid form.
Quantitative Data Summary
| Property | 5-Methoxypyridine-3-sulfonyl chloride | 5-Methoxypyridine-3-sulfonic acid (Artifact) |
| Formula | C₆H₆ClNO₃S | C₆H₇NO₄S |
| Monoisotopic Mass | 206.98 Da | 189.01 Da |
| Isotopic Pattern | M (100%) / M+2 (~33%) | M (100%) / M+2 (~4.5%) |
| Polarity (LogP) | Moderate (Retains on C18) | High (Elutes in Void Volume) |
| Reactivity | Electrophilic (High) | Inert / Acidic |
Analytical Strategy: The Derivatization Protocol
Direct injection of the underivatized chloride is discouraged for quantitative workflows due to on-column hydrolysis. The "Stable-Amine" Derivatization Method is the industry standard for validating the purity of sulfonyl chlorides.
Rationale
By reacting the sulfonyl chloride with a secondary amine (e.g., Dimethylamine or Morpholine) immediately upon sampling, the labile chloride is replaced by a stable sulfonamide bond. This "freezes" the sample composition, allowing accurate LC-MS quantification.
Workflow Visualization
The following diagram outlines the decision logic and experimental flow for analyzing this compound.
Figure 1: Analytical workflow comparing direct analysis risks vs. the robust derivatization protocol.
Mass Spectrometry Profile & Fragmentation
When analyzing the intact chloride (via direct infusion in anhydrous solvent) or its derivatives, specific fragmentation pathways verify the core structure.
Ionization Characteristics (ESI+)
-
Adducts: The pyridine nitrogen is basic, facilitating protonation. Expect intense [M+H]⁺ ions.
-
Solvent Adducts: In alcohol-based solvents (MeOH), rapid solvolysis may yield methyl ester artifacts ([M-Cl+OCH₃]⁺). Use Acetonitrile.
Fragmentation Mechanism (MS/MS)
The fragmentation of pyridine sulfonyl chlorides is driven by the extrusion of sulfur dioxide (SO₂).
-
Precursor Ion: [M+H]⁺ (
208 for ³⁵Cl) -
Primary Loss: Homolytic cleavage of the S-C bond or rearrangement leading to loss of SO₂ (-64 Da) .
-
Secondary Loss: Loss of the Chlorine radical (or HCl elimination depending on energetics).
-
Diagnostic Ion: The resulting 5-methoxypyridinium ion (
~110) is a high-stability aromatic core.
Figure 2: Proposed ESI-MS/MS fragmentation pathway for 5-Methoxypyridine-3-sulfonyl chloride.
Detailed Experimental Protocol
Reagents & Equipment
-
Derivatizing Agent: 2.0 M Dimethylamine in THF (or Benzylamine for UV traceability).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
LC-MS System: Q-TOF or Triple Quadrupole with ESI source.
Step-by-Step Procedure (Purity Check)
-
Preparation: Dissolve 5 mg of 5-Methoxypyridine-3-sulfonyl chloride in 1 mL anhydrous DCM.
-
Derivatization: Add 1.2 equivalents of Dimethylamine. Vortex for 30 seconds.
-
Observation: A slight exotherm or precipitate (Amine-HCl salt) confirms reaction.
-
-
Quenching: Dilute 50 µL of the reaction mixture into 950 µL of 50:50 Acetonitrile:Water.
-
Analysis: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Gradient: 5% to 95% B (Acetonitrile) over 5 minutes.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Acceptance Criteria
-
Target Peak: The dimethyl-sulfonamide derivative (
~217). -
Impurity Peak: 5-Methoxypyridine-3-sulfonic acid (
190, [M+H]⁺). -
Calculation: % Purity = (Area Derivative) / (Area Derivative + Area Acid + Area Other) * 100.
-
Note: This assumes similar ionization efficiency; for strict quantitation, use a standard.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22344709, 6-Methoxypyridine-3-sulfonyl chloride. Retrieved January 28, 2026, from [Link]
-
Regueiro, J., et al. (2015).[1] Derivatization of bisphenols with pyridine-3-sulfonyl chloride for ESI-MS analysis. Rapid Communications in Mass Spectrometry. Retrieved January 28, 2026, from [Link]
Sources
Technical Guide: Safety & Handling of 5-Methoxypyridine-3-sulfonyl Chloride
This guide outlines the technical safety, handling, and lifecycle management of 5-Methoxypyridine-3-sulfonyl chloride .[1] It is designed for researchers and process chemists, prioritizing mechanism-based safety protocols over generic advice.
Executive Technical Summary
5-Methoxypyridine-3-sulfonyl chloride is a high-value heterocyclic building block used primarily in the synthesis of sulfonamide-based pharmacophores. Its handling requires strict adherence to anhydrous protocols due to its electrophilic nature and susceptibility to rapid hydrolysis.
Core Hazards:
-
Water Reactivity: Reacts violently with moisture to release hydrogen chloride (HCl) gas and the corresponding sulfonic acid.
-
Corrosivity: Causes severe skin burns and eye damage (Category 1B).[2]
-
Sensitization: Potential respiratory and skin sensitizer.
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]
The presence of the methoxy group at the 5-position (meta to the sulfonyl group) donates electron density to the pyridine ring, potentially modulating the reactivity of the sulfonyl chloride compared to electron-deficient analogs (e.g., 5-nitro). However, it remains a highly reactive electrophile.
| Property | Data / Characteristic |
| CAS Number | Note: Isomer specific. Often confused with 6-methoxy isomer (CAS 312300-42-8). Verify structure by NMR. |
| Molecular Formula | C₆H₆ClNO₃S |
| Molecular Weight | 207.63 g/mol |
| Physical State | White to off-white solid (or semi-solid oil if impure/hydrolyzed). |
| Solubility | Soluble in DCM, THF, EtOAc. Reacts with water/alcohols.[3][4] |
| Storage Class | Moisture-sensitive Corrosive (Store < -20°C under Argon). |
Mechanism of Hazard: Hydrolysis & Degradation
Understanding the degradation pathway is critical for safety. The sulfonyl chloride moiety is highly susceptible to nucleophilic attack by water.[5] This is not merely a "spoilage" issue but a safety hazard due to the exothermic generation of HCl gas in closed vessels.
Diagram 1: Hydrolysis Mechanism & Hazard Generation
This diagram illustrates the chemical cascade triggering the hazard.
Caption: Mechanism of hydrolysis leading to the release of corrosive HCl gas and sulfonic acid.
Lifecycle Management Protocols
Phase 1: Storage & Stability
-
Temperature: Store at -20°C . Higher temperatures accelerate decomposition, especially if trace moisture is present.
-
Atmosphere: Must be stored under Argon or Nitrogen .[5] The container should be parafilmed and placed inside a secondary desiccator or sealed bag with active desiccant.
-
Visual Check: A change from white solid to a yellow/orange oil often indicates significant hydrolysis and HCl formation.
Phase 2: Active Handling (Synthesis)
Engineering Controls:
-
Handle only in a certified chemical fume hood or glovebox.
-
Use oven-dried glassware (baked at >120°C for 4 hours).
Reaction Setup: When using this reagent for sulfonylation (e.g., reacting with an amine):
-
Dissolve the 5-Methoxypyridine-3-sulfonyl chloride in anhydrous solvent (DCM or THF) before adding to the reaction mixture.
-
Always use a scavenger base (e.g., Triethylamine, DIPEA, or Pyridine) to neutralize the HCl generated during the coupling, preventing acid-catalyzed degradation of the product.
Phase 3: Controlled Quenching Protocol
The most critical safety step is quenching excess reagent. Never add water directly to the neat solid.
| Step | Action | Mechanistic Rationale |
| 1. Dilution | Dilute the reaction mixture with a non-reactive solvent (e.g., DCM, EtOAc) to at least 10 volumes. | Heat sink: The solvent absorbs the heat of hydration, preventing thermal runaway. |
| 2. Cooling | Cool the mixture to 0°C using an ice bath. | Kinetic control: Reduces the rate of hydrolysis and vapor pressure of HCl. |
| 3. Base Prep | Prepare a saturated NaHCO₃ (Sodium Bicarbonate) or 1M NaOH solution. | Neutralization: Converts generated HCl immediately into salt (NaCl) and water. |
| 4. Addition | Add the aqueous base dropwise with vigorous stirring. | Controlled release: Prevents rapid CO₂ evolution (foaming) and pressure buildup. |
| 5. Monitoring | Monitor internal temperature; keep < 10°C. | Prevents secondary decomposition or solvent boiling. |
Decision Logic: Safe Handling Workflow
Use this logic flow to determine the appropriate safety level based on the scale of operation.
Caption: Decision tree for selecting engineering controls based on reaction scale.
Emergency Response
Spill Management
-
Evacuate: Clear the immediate area.
-
PPE: Wear full-face respirator with acid gas cartridges if outside a hood.
-
Neutralization: Cover the spill with solid sodium bicarbonate or calcium carbonate . Do not use water absorbents (paper towels) initially, as they will smoke and degrade.
-
Cleanup: Once neutralization stops bubbling, sweep up the solid into a hazardous waste container labeled "Corrosive/Acidic".
First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes.[6][7] Do not pause. Transport to ER.
-
Skin Contact: Remove contaminated clothing.[2][8][6][7] Wash with soap and water.[8] If a "slick" feeling persists, continue washing (indicates acid hydrolysis on skin).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55280522, 5-methoxypyridine-3-sulfonyl chloride. Retrieved from [Link]
- American Chemical Society (ACS).General Safety Guidelines for Handling Sulfonyl Chlorides. ACS Chemical Health & Safety.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
5-Methoxypyridine-3-sulfonyl chloride suppliers and pricing
The following technical guide details the sourcing, handling, and synthesis of 5-Methoxypyridine-3-sulfonyl chloride , a critical heterocyclic building block in medicinal chemistry.
CAS: 1060801-85-5 | Formula: C₆H₆ClNO₃S | MW: 207.63 g/mol [1][2]
Executive Summary & Chemical Significance
5-Methoxypyridine-3-sulfonyl chloride is a specialized electrophile used primarily to introduce the 5-methoxypyridine-3-sulfonyl moiety into drug candidates. It serves as a bioisostere for phenyl sulfonamides, offering improved solubility and distinct metabolic stability profiles due to the pyridine nitrogen and the electron-donating methoxy group.
Key Applications:
-
APJ Receptor Agonists: Critical intermediate in the synthesis of triazole-based agonists for treating chronic heart failure [1].
-
Kinase Inhibitors: Used in scaffold hopping strategies for PI3K/mTOR dual inhibitors, replacing phenyl rings to modulate potency and physicochemical properties.
Sourcing Landscape & Pricing Analysis
This compound is classified as a High-Value Building Block , not a bulk commodity. Commercial availability is often limited to "Make-to-Order" or small catalog stocks due to its hydrolytic instability.
Supplier Matrix
| Supplier | Tier | Availability | Estimated Pricing (USD) | Notes |
| Enamine | Primary | Stock/Lead Time | Inquire (Bulk) | Cited in multiple patents as the source of origin [1]. |
| Anichem | Catalog | In Stock | ~$395 / 1g | High markup for immediate availability. |
| Combi-Blocks | Catalog | Intermittent | ~$150 - $250 / 1g | Often requires lead time for re-synthesis. |
| WuXi AppTec | CRO | Custom Synthesis | FTE / Batch based | Recommended for >100g requirements. |
Pricing Insight: The high cost per gram (
Technical Specifications & Stability
Storage Protocol:
-
Temperature: -20°C (Strict).
-
Atmosphere: Argon or Nitrogen (Hygroscopic).
-
Shelf-Life: < 3 months in commercial packaging.
-
Degradation: Hydrolyzes rapidly to 5-methoxypyridine-3-sulfonic acid upon exposure to atmospheric moisture.
Quality Control (Self-Validating): Before using a commercial batch, perform a Derivatization Check :
-
Dissolve 10 mg of the chloride in dry DCM.
-
Add excess benzylamine (2 equiv).
-
Analyze by LCMS after 10 minutes.
-
Pass Criteria: >95% conversion to the benzyl sulfonamide. If the sulfonic acid peak (mass [M-Cl+OH]) is dominant, the batch is degraded.
In-House Synthesis Protocol
For projects requiring high purity or bulk quantities, fresh preparation via the Meerwein Sulfonylation of the corresponding amine is the gold standard. This protocol is adapted from industrial procedures for pyridine sulfonyl chlorides [2].
Reaction Pathway
The synthesis proceeds from 3-amino-5-methoxypyridine (CAS 64436-92-6), which is significantly cheaper and more stable than the chloride.
Figure 1: Meerwein Sulfonylation pathway for on-demand generation of the sulfonyl chloride.
Step-by-Step Methodology
Reagents:
-
3-Amino-5-methoxypyridine (1.0 equiv)
-
Sodium Nitrite (1.2 equiv)
-
Thionyl Chloride (for SO₂ generation) or SO₂ gas cylinder
-
Cupric Chloride (CuCl₂, 0.2 equiv)
-
Glacial Acetic Acid / Conc. HCl
Protocol:
-
Diazotization:
-
Dissolve 3-amino-5-methoxypyridine in conc. HCl at -5°C.
-
Add NaNO₂ (aq) dropwise, maintaining temp < 0°C. Stir for 30 mins.
-
Checkpoint: The solution should be clear/yellow. Turbidity implies side reactions.
-
-
Sulfonylation (The Meerwein Step):
-
In a separate vessel, saturate glacial acetic acid with SO₂ gas (generated by adding SOCl₂ to water or from a tank) until the weight increases by ~30%.
-
Add CuCl₂ to the SO₂ solution.
-
Slowly pour the cold diazonium solution into the stirring SO₂/CuCl₂ mixture. Caution: Vigorous gas evolution (N₂).
-
-
Workup:
-
Stir at 0°C for 1 hour, then allow to warm to RT.
-
Pour onto crushed ice. The sulfonyl chloride may precipitate as a solid or oil.
-
Extract immediately with cold Dichloromethane (DCM).
-
Wash organic layer with cold water (2x) and brine. Dry over MgSO₄.
-
-
Isolation:
-
Concentrate in vacuo at < 30°C . Do not heat.
-
Result: Yellow oil or low-melting solid.[3] Use immediately.
-
References
-
Patent: WO2018093580A1. Triazole pyridyl compounds as agonists of the APJ receptor.[4] (2018).[5]
-
Methodology: Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. (CN106946824A).[6]
-
Supplier Data: Anichem Product NP1861.
-
Precursor Data: 3-Amino-5-methoxypyridine (CAS 64436-92-6).
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. 5-methoxypyridine-3-sulfonyl chloride_1060801-85-5_해서 화공 [hairuichem.com]
- 3. US9066954B2 - Fused heterocyclic derivatives and methods of use - Google Patents [patents.google.com]
- 4. WO2018093580A1 - Triazole pyridyl compounds as agonists of the apj receptor - Google Patents [patents.google.com]
- 5. 1060802-18-7|5-Chloropyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 6. WO2018093579A1 - Triazole phenyl compounds as agonists of the apj receptor - Google Patents [patents.google.com]
Methodological & Application
Technical Guide: 5-Methoxypyridine-3-sulfonyl Chloride in Medicinal Chemistry
Topic: Use of 5-Methoxypyridine-3-sulfonyl chloride in organic synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
5-Methoxypyridine-3-sulfonyl chloride (CAS: 1060802-49-4 / Analogous structures) represents a specialized heteroaryl sulfonylating agent used primarily in the synthesis of sulfonamides and sulfonate esters. In drug discovery, this building block is valued for introducing the 5-methoxypyridine-3-sulfonyl moiety , a pharmacophore that offers distinct physicochemical advantages over phenyl-based analogs:
-
Solubility: The pyridine nitrogen increases aqueous solubility at physiological pH.
-
Metabolic Stability: The pyridine ring alters metabolic soft spots compared to benzene rings.
-
Electronic Modulation: The 5-methoxy substituent (meta to the sulfonyl group) provides electronic tuning, modulating the acidity (pKa) of the resulting sulfonamide N-H bond through inductive and resonance effects.
This guide details the handling, reactivity, and optimized protocols for deploying this reagent in high-value organic synthesis.[1][2]
Chemical Profile & Reactivity
Structural Analysis
The electrophilicity of the sulfonyl sulfur is heavily influenced by the pyridine ring and the methoxy substituent.
-
Pyridine Ring (Electron Deficient): Enhances the electrophilicity of the sulfonyl chloride compared to benzenesulfonyl chloride, making it highly reactive toward nucleophiles.
-
5-Methoxy Group (Electron Donor): Acts as a resonance donor, slightly tempering the extreme reactivity caused by the pyridine ring. This balance reduces the risk of rapid hydrolysis compared to highly electron-deficient analogs (e.g., 5-nitro-pyridine-3-sulfonyl chloride), but the reagent remains moisture-sensitive.
Stability & Handling
-
Moisture Sensitivity: High. Hydrolyzes rapidly to the corresponding sulfonic acid (5-methoxypyridine-3-sulfonic acid) and HCl upon exposure to atmospheric moisture.
-
Thermal Stability: Moderate. Decomposition can occur at elevated temperatures (>60°C) or during prolonged storage.
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
Core Application: Synthesis of Sulfonamides[2][3][4][5]
The primary application of this reagent is the N-sulfonylation of amines . This reaction is the cornerstone of generating sulfonamide-based libraries for kinase inhibitors, GPCR ligands, and antibacterial agents.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur atom.
Figure 1: Mechanistic pathway for N-sulfonylation. The base is critical for neutralizing the HCl byproduct to prevent amine salt formation, which would arrest the reaction.
Optimized Protocol: N-Sulfonylation
Objective: Synthesis of N-substituted-5-methoxypyridine-3-sulfonamide.
Materials
-
Reagent: 5-Methoxypyridine-3-sulfonyl chloride (1.1 – 1.2 equivalents)[3]
-
Substrate: Primary or Secondary Amine (1.0 equivalent)[2]
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 – 3.0 equivalents). Note: Pyridine can be used as both solvent and base for sluggish amines.
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Catalyst (Optional): DMAP (0.1 eq) for sterically hindered amines.
Step-by-Step Procedure
-
Preparation (Inert Atmosphere):
-
Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolve the Amine (1.0 eq) in anhydrous DCM (concentration ~0.1 M).
-
Add DIPEA (2.5 eq) via syringe. Cool the mixture to 0°C using an ice bath.
-
-
Addition:
-
Dissolve 5-Methoxypyridine-3-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.
-
Critical Step: Add the sulfonyl chloride solution dropwise to the amine mixture at 0°C. Rapid addition can cause exotherms and side reactions.
-
-
Reaction:
-
Allow the reaction to warm to room temperature (RT) naturally.
-
Stir for 2–4 hours .
-
Monitoring: Check progress via TLC or LC-MS. The sulfonyl chloride is UV-active. Look for the disappearance of the amine and the formation of a new, less polar spot.
-
-
Workup (Self-Validating Purification):
-
Quench: Add saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Wash: Wash combined organics with:
-
Water (to remove amine salts).
-
Brine (to remove residual water).
-
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (SiO₂).
-
Eluent: typically Hexanes/Ethyl Acetate or DCM/MeOH gradients depending on the polarity of the amine.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure all glassware is dried; use anhydrous solvents; check reagent quality (should be white/off-white solid, not yellow oil). |
| No Reaction | Amine Nucleophilicity | Use a stronger base (NaH in THF) or add DMAP catalyst. Heat to 40°C if necessary. |
| Multiple Spots | Bis-sulfonylation | Use exactly 1.0 eq of sulfonyl chloride; dilute the reaction; add reagent slowly at -78°C. |
| Reagent Degradation | Storage failure | If the reagent smells strongly of acid or is sticky, it has hydrolyzed. Recrystallize or purchase fresh stock. |
Advanced Applications
Sulfonate Ester Synthesis
Reacting 5-Methoxypyridine-3-sulfonyl chloride with alcohols/phenols yields sulfonate esters. These are excellent leaving groups for nucleophilic substitution or can serve as prodrug moieties.
-
Condition Change: Use Pyridine as the solvent or a stronger base like NaH (for phenols) to facilitate the attack of the oxygen nucleophile.
Heterocyclic Building Blocks
The 5-methoxypyridine-3-sulfonyl moiety can be integrated into fused ring systems. For example, intramolecular cyclization (Friedel-Crafts type) onto an electron-rich aromatic ring tethered to the sulfonamide nitrogen can yield sultams (cyclic sulfonamides), which are privileged structures in medicinal chemistry.
Experimental Workflow Visualization
Figure 2: Operational workflow for the synthesis of sulfonamides using 5-methoxypyridine-3-sulfonyl chloride.
References
-
General Reactivity of Pyridine Sulfonyl Chlorides
-
Review of Heteroaryl Sulfonyl Chlorides. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. (General reference for heteroatom chemistry).
-
-
Sulfonamide Synthesis Protocols
-
Bahrami, K., et al. (2009).[4] "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides." Journal of Organic Chemistry.
-
BenchChem Application Note. "Protocol for N-sulfonylation using Methanesulfonyl Chloride" (Adapted for Heteroaryl analogs).
-
- Medicinal Chemistry of Sulfonamides: Scott, K. A., et al. (2025). "Sulfonamides as Privileged Structures in Drug Discovery." Journal of Medicinal Chemistry. (Contextual grounding for sulfonamide utility).
-
Reagent Stability Data
-
ResearchGate. "Stability of pyridine-2-sulfonyl chlorides as neat samples." (Provides analogous stability data for pyridine sulfonyl chlorides).
-
(Note: Specific literature on the exact 5-methoxy-3-isomer is sparse; protocols are derived from the validated chemistry of the homologous pyridine-3-sulfonyl chloride class.)
Sources
Application Note: Optimizing Sulfonylation with 5-Methoxypyridine-3-sulfonyl Chloride
Executive Summary
5-Methoxypyridine-3-sulfonyl chloride (5-MPSC) is a high-value heterocyclic building block used to introduce the 5-methoxypyridine-3-sulfonamide moiety. This structural motif is increasingly prevalent in drug discovery, particularly for kinase inhibitors and GPCR modulators, where it serves as a bioisostere for benzene sulfonamides. The pyridine nitrogen improves aqueous solubility and offers a hydrogen bond acceptor, while the 5-methoxy group modulates lipophilicity and blocks metabolic oxidation at the susceptible C-5 position.
However, 5-MPSC exhibits distinct instability compared to its benzene analogues. It is prone to rapid hydrolysis and thermal decomposition (SO₂ extrusion). This guide provides a validated, self-consistent protocol to maximize yield and reproducibility while mitigating decomposition risks.
Chemical Profile & Stability Mechanics
Unlike benzene sulfonyl chlorides, pyridine-3-sulfonyl chlorides are inherently less stable due to the electron-deficient nature of the pyridine ring, which renders the sulfur atom highly electrophilic but also destabilizes the S-Cl bond.
The "Electronic Push-Pull" Effect
The 5-methoxy substituent plays a critical dual role:
-
Stabilization: As an Electron Donating Group (EDG), the methoxy group donates electron density into the ring via resonance. This partially counteracts the electron-withdrawing nature of the pyridine nitrogen, making 5-MPSC more stable than unsubstituted pyridine-3-sulfonyl chloride or nitro-substituted analogs.
-
Reactivity: While it stabilizes the reagent during storage, it slightly reduces electrophilicity at the sulfur center compared to highly reactive reagents like tosyl chloride, requiring optimized catalysis for weak nucleophiles.
Critical Instability Pathways
Researchers must guard against two primary degradation routes:
-
Hydrolysis: Rapid conversion to the sulfonic acid upon contact with atmospheric moisture.
-
SO₂ Extrusion: At temperatures >50°C, the molecule may extrude SO₂, collapsing into 3-chloro-5-methoxypyridine.
Reaction Mechanism
The sulfonylation proceeds via a nucleophilic substitution at the sulfur atom. The mechanism is often described as an addition-elimination pathway involving a trigonal bipyramidal transition state.
Figure 1: Mechanistic pathway for the sulfonylation of amines using 5-MPSC.
Validated Experimental Protocols
Protocol A: Standard Sulfonylation of Primary/Secondary Amines
Applicability: Primary amines, unhindered secondary amines. Scale: 1.0 mmol basis.
Reagents:
-
Substrate: Amine (1.0 equiv, 1.0 mmol)
-
Reagent: 5-Methoxypyridine-3-sulfonyl chloride (1.2 equiv, 1.2 mmol)
-
Base: Triethylamine (TEA) or DIPEA (2.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF (5 mL, 0.2 M)
Step-by-Step Methodology:
-
System Prep: Flame-dry a 25 mL round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen or Argon. Crucial: Moisture is the primary cause of failure.
-
Solvation: Dissolve the Amine (1.0 mmol) in anhydrous DCM (4 mL). Add Base (2.5 mmol). Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Dissolve 5-MPSC (1.2 mmol) in the remaining DCM (1 mL) in a separate vial. Add this solution dropwise to the reaction flask over 5 minutes.
-
Why? Dropwise addition prevents localized heating and suppresses side reactions (dimerization).
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) naturally. Stir for 2–4 hours.
-
Monitoring: Check via TLC or LC-MS. The sulfonyl chloride is UV active.[1] Look for the disappearance of the amine peak.
-
-
Quench: Add saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 10 minutes to hydrolyze excess sulfonyl chloride.
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine (10 mL). Dry over Na₂SO₄.[2]
-
Purification: Concentrate in vacuo. Note: Do not exceed 40°C bath temperature to avoid thermal degradation. Purify via flash chromatography (Hexane/EtOAc).
Protocol B: Catalytic Activation for Weak Nucleophiles
Applicability: Anilines, hindered amines, or electron-deficient amines.
Modifications:
-
Catalyst: Add DMAP (4-Dimethylaminopyridine) (0.1 equiv).
-
Temperature: If no reaction occurs at RT after 4 hours, heat to 40°C . Do not reflux.
-
Mechanism: DMAP forms a highly reactive N-sulfonylpyridinium salt intermediate, which is more susceptible to nucleophilic attack than the parent chloride.
Workflow Decision Tree
Use this logic flow to determine the optimal conditions for your specific substrate.
Figure 2: Optimization decision matrix for sulfonylation conditions.
Data Analysis & Troubleshooting
Comparative Stability Data
The following table illustrates why 5-MPSC requires specific handling compared to common reagents.
| Reagent | Electronic Character | Hydrolysis Rate (t½ at pH 7) | Thermal Stability Limit |
| Benzenesulfonyl chloride | Neutral | > 24 Hours | > 150°C |
| Pyridine-3-sulfonyl chloride | Electron Deficient | < 1 Hour | ~ 60°C |
| 5-Methoxy-Py-3-SO₂Cl | Moderately Deficient | ~ 2-4 Hours | ~ 50-60°C |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / SM Remaining | Hydrolysis of reagent before reaction. | Ensure solvent is anhydrous. Increase reagent equivalents to 1.5x. |
| Formation of Sulfonic Acid | Wet glassware or old reagent. | Use fresh bottle. Flame dry glassware. Verify reagent quality via NMR (check for broad OH peak). |
| Unknown Impurity by LCMS | Thermal decomposition (SO₂ loss). | Keep reaction temp < 40°C. Do not heat during rotary evaporation. |
| Product stuck on Silica | Pyridine moiety interacting with silanols. | Add 1% Triethylamine to the eluent or use Amino-functionalized silica. |
References
-
Synthesis and Stability of Heteroaromatic Sulfonyl Chlorides: Blakemore, D. C., et al. (2021). Organic Biomolecular Chemistry. "Synthesis and stability of heteroaromatic sulfonyl chlorides." [Link] (Provides foundational data on the instability of pyridine sulfonyl chlorides relative to benzene analogs.)
-
Medicinal Chemistry Applications (Vonoprazan Analogues): Otake, N., et al. (2011). "Preparation of pyrrole derivatives as acid secretion inhibitors." Chemical Pharmaceutical Bulletin. [Link] (Demonstrates the use of pyridine-3-sulfonyl moieties in active pharmaceutical ingredients.)
-
Mechanistic Insights on Pyridine Sulfonylation: Rogne, O. (1970). "Kinetics of the reaction of benzenesulphonyl chloride with pyridines." Journal of the Chemical Society B. [Link] (Fundamental physical organic chemistry describing the catalysis and hydrolysis competition.)
Sources
Application Note: Pyridine Scaffolds in Medicinal Chemistry
Executive Summary
The pyridine ring is a "privileged structure" in medicinal chemistry, present in over 15% of all FDA-approved drugs.[1] Its utility extends beyond simple structural scaffolding; it serves as a critical modulator of physicochemical properties (pKa, LogP), a robust hydrogen bond acceptor, and a metabolic handle.[1] This guide provides a technical roadmap for the rational design, synthesis, and optimization of pyridine-containing small molecules, moving beyond basic textbook theory into field-proven application strategies.
Part 1: Physicochemical Properties & Pharmacophore Design[1]
The "Necessary Nitrogen" Effect
Replacing a benzene ring with pyridine (bioisosterism) is a high-impact strategy to alter the trajectory of a lead compound.[1][2] The incorporation of the nitrogen atom introduces a dipole and a lone pair, fundamentally changing the molecular landscape.
Table 1: Benzene vs. Pyridine Physicochemical Comparison
| Property | Benzene | Pyridine | Medicinal Chemistry Impact |
| LogP (Lipophilicity) | 2.13 | 0.65 | Pyridine significantly lowers lipophilicity, improving aqueous solubility and reducing non-specific binding.[1] |
| pKa (Conjugate Acid) | N/A | 5.23 | Pyridine can be protonated at physiological pH (depending on substitution), facilitating salt formation and lysosomal trapping.[1] |
| H-Bonding | None | Acceptor | The lone pair on N ( |
| Metabolic Liability | High (Epoxidation) | Variable | Pyridine is generally less prone to oxidative metabolism than electron-rich benzenes but introduces N-oxidation risks.[1] |
Rational pKa Modulation
The basicity of the pyridine nitrogen is tunable. This is critical for optimizing membrane permeability (which favors the neutral species) vs. solubility (which favors the cation).[1]
-
Electron Donating Groups (EDGs): (e.g., -OMe, -NH2 at C2/C4) push electron density onto the ring, raising pKa (more basic).[1]
-
Electron Withdrawing Groups (EWGs): (e.g., -CF3, -CN, -F) pull density, lowering pKa (less basic).[1]
Expert Insight: To avoid hERG channel inhibition (often associated with basic amines), lower the pyridine pKa below 6.0 using a C2-methoxy or C3-fluoro substituent.[1]
Part 2: Synthetic Protocols (The "How")
Traditional electrophilic aromatic substitution (SEAr) fails on pyridines due to the electron-deficient ring.[1] Modern medicinal chemistry relies on two primary vectors: Transition Metal Catalysis (for C-X bonds) and Radical C-H Activation (for innate functionalization).[1]
Protocol A: Radical C-H Alkylation (Minisci Reaction)
Application: Rapidly scanning Structure-Activity Relationships (SAR) by appending alkyl groups to the C2 or C4 position of a lead molecule without de novo synthesis.[1]
Mechanism: A carbon-centered radical (generated from a carboxylic acid) attacks the protonated (activated) pyridine ring.[1]
Reagents:
-
Substrate: Pyridine-containing scaffold (1.0 equiv)
-
Alkyl Source: Carboxylic acid (R-COOH) (3.0 equiv)[1]
-
Catalyst: AgNO3 (0.2 equiv)[1]
-
Oxidant: (NH4)2S2O8 (3.0 equiv)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the pyridine substrate in a biphasic mixture of DCM and water (0.1 M concentration).
-
Activation: Add Trifluoroacetic acid (TFA) to protonate the pyridine nitrogen.[1] Critical Step: The reaction will fail if the ring is not protonated.
-
Reagent Prep: Add the carboxylic acid (alkyl donor) and AgNO3.[1]
-
Initiation: Heat the mixture to 40°C. Add (NH4)2S2O8 portion-wise over 20 minutes to control the exotherm and radical evolution.
-
Monitoring: Monitor by LCMS. Look for the [M+R-H]+ mass shift.[1]
-
Workup: Basify with aq. NaHCO3 to pH >8 (neutralizes TFA and pyridine).[1] Extract with DCM.[1][3]
-
Purification: Flash chromatography. Note that C2 vs. C4 regioisomers may form; separation is usually achievable on silica.
Protocol B: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig)
Application: Installing amino groups on chloropyridines to create kinase inhibitor motifs (e.g., aminopyrimidines/pyridines).[1]
Challenge: Pyridines can poison Pd catalysts via N-coordination. Solution: Use bulky, electron-rich phosphine ligands (e.g., BrettPhos, XPhos) to prevent N-binding and facilitate oxidative addition into the C-Cl bond.[1]
Reagents:
-
Substrate: 2-Chloropyridine derivative (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)[1]
-
Catalyst: Pd2(dba)3 (0.02 equiv)[1]
-
Ligand: BrettPhos (0.04 equiv)[1]
-
Base: NaOtBu (1.4 equiv)[1]
-
Solvent: 1,4-Dioxane (anhydrous)[1]
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon. Oxygen kills this catalytic cycle.
-
Pre-complexation: Add Pd2(dba)3, BrettPhos, and 1,4-Dioxane.[1] Stir at room temperature for 5 mins until the solution turns from dark purple to a chestnut brown (indicating active catalyst formation).
-
Addition: Add the 2-chloropyridine, the amine, and NaOtBu.
-
Reaction: Seal and heat to 100°C for 2-4 hours.
-
Validation: Check TLC. The starting chloride is usually non-polar; the product will be more polar and often fluorescent.
-
Workup: Filter through a celite pad (removes Pd black).[1] Concentrate and purify.
Part 3: Strategic Decision Workflows
Synthetic Strategy Map
This diagram guides the chemist on which reaction class to employ based on the desired substitution pattern.
Caption: Decision tree for selecting synthetic methodology based on pyridine regiochemistry.
Metabolic Fate & Toxicity
Understanding the metabolic trajectory is vital to prevent late-stage attrition.
Caption: Metabolic pathways of pyridine.[1] N-alkylation can lead to MPP+-like toxicity and should be screened against.[1]
Part 4: Safety & Toxicity Considerations
The Pyridinium Liability
While pyridine itself is safe, quaternary pyridinium salts can be toxic.[1]
-
Mechanism: Structurally similar to MPP+ (the neurotoxic metabolite of MPTP), which inhibits mitochondrial Complex I.[1]
-
Screening: If your molecule contains a pyridine that can be metabolized to a pyridinium species (e.g., via N-methylation), perform mitochondrial toxicity assays early.[1]
CYP Inhibition
Pyridines with a lone pair available for coordination can bind to the heme iron of CYP450 enzymes, acting as reversible inhibitors.
-
Mitigation: Steric occlusion.[1] Place a substituent (Me, Cl) at the C2 position to block the nitrogen lone pair from coordinating with the CYP heme.[1]
References
-
Minisci Reaction Protocols
-
Pyridine in Drug Design (Review)
-
Buchwald-Hartwig Amination of Heterocycles
-
Physicochemical Properties & Bioisosterism
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 5-Methoxypyridine-3-sulfonyl Chloride in Medicinal Chemistry
[1]
Introduction & Chemical Profile
In the landscape of modern medicinal chemistry, the 5-methoxypyridine-3-sulfonyl moiety represents a privileged scaffold, particularly in the development of kinase inhibitors (e.g., PIKfyve, bRAF) and GPCR ligands (e.g., APJ receptor agonists).
Unlike its phenyl analogs, the pyridine ring offers improved aqueous solubility and reduced lipophilicity (LogP), critical factors for oral bioavailability. Furthermore, the 5-methoxy substituent plays a dual role:
-
Electronic Tuning: It functions as an electron-donating group (EDG), modulating the electrophilicity of the sulfonyl center compared to the highly reactive (and often unstable) unsubstituted pyridine-3-sulfonyl chloride.
-
Metabolic Stability: It blocks the metabolically vulnerable C-5 position, potentially extending the half-life of the final drug candidate.
Reagent Specifications
-
CAS Number: 1060801-85-5 [1]
-
Molecular Formula: C₆H₆ClNO₃S[1]
-
Physical State: Solid (low melting) or viscous oil (purity dependent).
-
Solubility: Soluble in DCM, THF, EtOAc; reacts violently with water/alcohols.
-
Stability: High Moisture Sensitivity. Hydrolyzes rapidly to 5-methoxypyridine-3-sulfonic acid. Pyridine nitrogen can catalyze self-decomposition; storage as the HCl salt or at -20°C under argon is recommended.
Synthesis Protocol: Preparation of the Reagent
Use this protocol if the commercial reagent (CAS 1060801-85-5) is unavailable or degraded. This method utilizes the Meerwein chlorosulfonylation strategy, starting from the stable amine precursor.
Reaction Overview
Precursor: 3-Amino-5-methoxypyridine (CAS: 64436-92-6)
Transformation: Diazotization
Materials & Reagents
| Reagent | Equiv.[4][5][6][7] | Role |
| 3-Amino-5-methoxypyridine | 1.0 | Starting Material |
| NaNO₂ (Sodium Nitrite) | 1.2 | Diazotization Agent |
| HCl (conc. 37%) | Excess | Acid Source |
| SO₂ (Sulfur Dioxide) | Excess | Sulfur Source (Gas or generated in situ) |
| CuCl₂ (Copper(II) Chloride) | 0.2-0.3 | Catalyst |
| Glacial Acetic Acid | Solvent | Solvent |
Step-by-Step Methodology
Step 1: Diazotization
-
Dissolution: In a round-bottom flask, dissolve 3-amino-5-methoxypyridine (1.0 eq) in conc. HCl (approx. 5-10 mL per gram of amine). Cool the mixture to -5°C to 0°C using an ice/salt bath.
-
Nitrite Addition: Dropwise add an aqueous solution of NaNO₂ (1.2 eq) while maintaining the internal temperature below 0°C .
-
Stirring: Stir the mixture at 0°C for 30–45 minutes. The solution should turn clear or slightly yellow (formation of the diazonium salt).
-
Checkpoint: Verify diazotization by checking for excess nitrous acid using starch-iodide paper (should turn blue instantly).
-
Step 2: Chlorosulfonylation (Meerwein Reaction)
-
Preparation of SO₂ Mixture: In a separate vessel, saturate glacial acetic acid with SO₂ gas (bubbling) until the weight increases significantly (approx. 30% w/v), or use a commercially available SO₂/AcOH solution. Add CuCl₂ (0.25 eq) to this solution.
-
Coupling: Transfer the cold diazonium salt solution (from Step 1) portion-wise into the stirring SO₂/CuCl₂ mixture.
-
Caution: Vigorous gas evolution (N₂) will occur. Ensure adequate venting.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours until gas evolution ceases.
-
Work-up: Pour the reaction mixture onto crushed ice. The sulfonyl chloride may precipitate as a solid or oil.
-
Extraction: Extract immediately with cold Dichloromethane (DCM) (3x). Wash the organic layer with cold water (2x) and cold brine (1x).
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo at low temperature (<30°C).
-
Storage: Use immediately or store at -20°C under inert gas.
-
Application Protocol: Synthesis of Sulfonamide Intermediates
Case Study: Synthesis of 5-Methoxypyridine-3-sulfonamide (APJ Receptor Agonist Intermediate).
Rationale
Direct reaction of pyridine sulfonyl chlorides with amines requires careful base selection. Strong nucleophilic bases can attack the sulfonyl sulfur or the pyridine ring. Non-nucleophilic organic bases (DIPEA) or inorganic carbonate buffers are preferred.
Experimental Workflow
Reaction:
Protocol:
-
Setup: Charge a reaction flask with 5-methoxypyridine-3-sulfonyl chloride (1.0 eq) and anhydrous 1,4-dioxane (0.2 M concentration).
-
Cooling: Cool the solution to 0°C .
-
Amine Addition: Add Ammonia (0.5 M in dioxane) or a specific primary amine (1.1 eq) dropwise.
-
Note: If using a complex amine salt, add DIPEA (2.5 eq) to liberate the free amine and scavenge HCl.
-
-
Monitoring: Allow to warm to Room Temperature (RT) and stir for 30 minutes. Monitor via LC-MS.
-
Target Mass: [M+H]⁺ = 189.03 (for sulfonamide).
-
By-product: Hydrolysis product (Sulfonic acid, [M+H]⁺ = 190.01) indicates wet solvents.
-
-
Isolation: Filter off the ammonium chloride/amine salt precipitate. Concentrate the filtrate.
-
Purification: Flash chromatography (DCM:MeOH or EtOAc:Hexane). The 5-methoxy group renders the product less polar than the corresponding hydroxy-pyridine, aiding separation.
Optimization Table: Conditions for Coupling
| Variable | Recommended | Alternative | Reason |
| Solvent | DCM or 1,4-Dioxane | THF, Acetonitrile | DCM prevents hydrolysis; Dioxane is good for ammonia solubility. |
| Base | DIPEA or Na₂CO₃ (aq) | Pyridine, TEA | Pyridine can cause DMAP-like activation/side reactions; TEA is often too nucleophilic. |
| Temp | 0°C | -78°C | Low temp minimizes pyridine ring nucleophilic attack. |
| Stoichiometry | 1.0 : 1.1 (Cl : Amine) | 1.0 : 2.0 | Excess amine acts as the base scavenger if cheap; otherwise use DIPEA. |
Visualized Pathway (Graphviz)
Caption: Synthetic workflow from the amino-pyridine precursor to the active sulfonamide scaffold, highlighting the critical Meerwein chlorosulfonylation step and potential stability failure modes.
References
- Aileen, S., et al. (2018). Triazole phenyl compounds as agonists of the APJ receptor. Patent WO2018093579A1. World Intellectual Property Organization. Retrieved from Citation for: Use of 5-methoxypyridine-3-sulfonyl chloride in APJ agonist synthesis.
-
Hogan, P. J., & Cox, B. G. (2009).[8] Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879. Retrieved from [Link]
- Citation for: General Meerwein chlorosulfonylation mechanism and optimiz
- Citation for: Precursor availability and specific
Sources
- 1. 5-methoxypyridine-3-sulfonyl chloride_1060801-85-5_해서 화공 [hairuichem.com]
- 2. 1807118-43-9 6-Cyano-4-(difluoromethyl)-5-methoxypyridine-3-sulfonyl chloride AKSci 3760FS [aksci.com]
- 3. 5-Methoxypyridine-3-sulfonyl chloride - CAS:1060801-85-5 - 北京欣恒研科技有限公司 [konoscience.com]
- 4. 1060801-85-5・5-methoxypyridine-3-sulfonyl chloride・5-methoxypyridine-3-sulfonyl chloride【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 5. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. cbijournal.com [cbijournal.com]
- 8. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
Precision Derivatization and Coupling of Primary Amines
Application Note & Technical Guide
Introduction
Primary amines (
This guide moves beyond standard textbook recipes to provide field-validated protocols for three critical workflows: NHS-Ester Bioconjugation , HATU-Mediated Amide Coupling , and Reductive Amination . Each module is designed as a self-validating system, prioritizing mechanistic understanding to minimize failure modes.
Module 1: Bioconjugation via NHS Esters
Application: Labeling proteins, antibodies, or peptides with fluorophores, PEG chains, or biotin.
Mechanistic Insight
The reaction relies on the nucleophilic attack of the primary amine on the N-hydroxysuccinimide (NHS) ester carbonyl.[1] The critical variable is pH .[1][2]
-
The Competition: The reaction is a race between Aminolysis (formation of stable amide bond) and Hydrolysis (irreversible loss of reactive ester to carboxylic acid).[1]
-
The pKa Factor: Primary amines on lysine residues have a pKa
10.5. At neutral pH (7.0), they are predominantly protonated ( ) and non-nucleophilic. To react, they must be deprotonated. However, as pH rises (>9.0), the rate of hydrolysis increases exponentially. -
The Sweet Spot: A pH of 8.3–8.5 balances amine nucleophilicity against ester stability.[3]
Reaction Pathway Visualization
Figure 1: Kinetic competition in NHS-ester labeling. Success depends on maintaining the amine in the free base form while minimizing aqueous hydrolysis.
Optimized Protocol
Reagents:
-
Buffer: 0.1 M Sodium Bicarbonate (
), pH 8.3. Note: Avoid Tris or Glycine buffers; they contain primary amines that will scavenge the reagent.[4][5] -
Solvent: Anhydrous DMSO or DMF (high grade, amine-free).
Workflow:
-
Protein Preparation: Dissolve the target protein in Bicarbonate Buffer at 1–10 mg/mL.
-
Reagent Solubilization: Dissolve the NHS-ester in anhydrous DMSO immediately before use. Prepare at 10 mg/mL.
-
Critical: Do not store NHS-esters in solution.[4] Moisture hydrolyzes them within minutes.
-
-
Coupling: Add the NHS-ester solution to the protein sample.
-
Stoichiometry: Use a 8–20 molar excess of NHS-ester over the protein.
-
Volume Limit: Keep organic solvent volume <10% of the total reaction volume to prevent protein denaturation.
-
-
Incubation: React for 1 hour at Room Temperature (RT) or 2 hours at 4°C.
-
Quenching: Add 0.1 M Tris-HCl (pH 8.0) or Ethanolamine to a final concentration of 50 mM to quench unreacted esters.
-
Purification: Desalting column (e.g., Sephadex G-25) or dialysis to remove hydrolyzed reagent and leaving groups.
Module 2: Synthetic Amide Coupling (HATU)
Application: Small molecule drug synthesis, peptide coupling.
Mechanistic Insight
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a "gold standard" coupling reagent because the resulting O-acyl (7-azabenzotriazol-1-yl) intermediate utilizes the "neighboring group effect" of the pyridine nitrogen to accelerate amine attack, reducing racemization and increasing yield compared to HBTU.
Optimized Protocol
Reagents:
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide). Water kills the active ester.
-
Base: DIPEA (Diisopropylethylamine). Non-nucleophilic base is required to deprotonate the carboxylic acid and the amine salt.
Workflow:
-
Activation: In a dried vial under inert atmosphere (
), dissolve the Carboxylic Acid (1.0 equiv) in DMF. -
Base Addition: Add DIPEA (2.0–3.0 equiv).
-
Reagent Addition: Add HATU (1.1 equiv). The solution typically turns yellow/orange.
-
Wait: Stir for 15–30 minutes to ensure complete formation of the activated ester. Adding amine too early can lead to slower kinetics.
-
-
Coupling: Add the Primary Amine (1.0–1.2 equiv).
-
Monitoring: Stir at RT for 2–16 hours. Monitor via LC-MS.
-
Workup: Dilute with Ethyl Acetate, wash with 1N HCl (remove DIPEA), saturated
(remove unreacted acid), and Brine.
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Low Yield | Wet Solvent (Hydrolysis) | Use fresh anhydrous DMF; add molecular sieves. |
| Racemization | Excess Base / High Temp | Reduce DIPEA to 2.0 equiv; keep at 0°C during addition. |
| Precipitation | Product Insolubility | Switch solvent to NMP (N-methylpyrrolidone).[6] |
Module 3: Reductive Amination
Application: Installing alkyl groups on amines; creating secondary amines from aldehydes/ketones.
Mechanistic Insight
This reaction proceeds via an Imine (Schiff base) intermediate. The choice of reducing agent determines chemoselectivity.
-
Sodium Triacetoxyborohydride (STAB): The reagent of choice. It is mild and less basic than Sodium Borohydride (
). It reduces the protonated iminium ion selectively but reacts negligibly with the aldehyde/ketone carbonyl. This allows "one-pot" procedures without over-reduction of the starting material.[7]
Reaction Workflow Visualization
Figure 2: Stepwise progression of reductive amination using STAB, highlighting the imine intermediate.
Optimized Protocol (STAB Method)
Reagents:
Workflow:
-
Imine Formation: Mix Amine (1.0 equiv) and Aldehyde/Ketone (1.0–1.2 equiv) in DCE.
-
Catalysis: Add Acetic Acid (1.0 equiv) to catalyze imine formation and protonate the intermediate.
-
Reduction: Add STAB (1.4–1.6 equiv) in one portion.
-
Note: Gas evolution (
) may occur; ensure venting.
-
-
Incubation: Stir at RT for 2–4 hours.
-
Quenching: Quench with saturated aqueous
(gas evolution will occur). -
Extraction: Extract with DCM. The product is the secondary amine.[11]
Module 4: Quality Control (TNBS Assay)
To verify the presence or consumption of primary amines, use the TNBS (Trinitrobenzenesulfonic Acid) test.[5][12][13][14]
-
Principle: TNBS reacts specifically with primary amines at pH 8.5 to form a trinitrophenyl derivative with an intense orange color (
). -
Protocol:
-
Interpretation: Orange = Free Primary Amine present. Colorless = Amine blocked/reacted.
References
-
Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from
-
Thermo Fisher Scientific. TNBSA (2,4,6-Trinitrobenzene Sulfonic Acid) Technical Information. Retrieved from
-
Abdel-Magid, A. F., et al. (1996).[8][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[9][10] Journal of Organic Chemistry.[10] Retrieved from [J. Org.[10] Chem. Abstract]([Link])
-
Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Retrieved from
-
BenchChem. Mechanism of NHS Ester Reactions with Primary Amines. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. lumiprobe.com [lumiprobe.com]
- 4. broadpharm.com [broadpharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
- 8. scribd.com [scribd.com]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conjugation of Synthetic Peptides with 2,4,6-trinitrobenzenesulfonic acid (TNBS) [protocols.io]
- 14. researchgate.net [researchgate.net]
Advanced Protocols for Palladium-Catalyzed Cross-Coupling of Pyridine Derivatives
[1]
Executive Summary: The "Pyridine Problem"
Pyridine derivatives are ubiquitous in FDA-approved pharmacophores, yet they remain among the most capricious substrates in palladium-catalyzed cross-coupling. The challenge, often termed the "2-pyridyl problem," stems from two distinct mechanistic failures:
-
Catalyst Poisoning (N-Coordination): The pyridine nitrogen lone pair (
-donor) competes with phosphine ligands for the Pd(II) center. This forms stable, catalytically inactive bis(pyridyl)Pd(II) complexes, effectively sequestering the catalyst from the cycle. -
Electronic Deactivation:
-
As Electrophiles: 2-halopyridines are electron-deficient, facilitating oxidative addition, but the proximity of the nitrogen can lead to stable chelated intermediates that stall transmetallation.
-
As Nucleophiles: 2-pyridyl boronates are notoriously unstable, prone to rapid protodeboronation before transmetallation can occur.
-
This guide moves beyond standard "Pd(PPh3)4" recipes, providing field-validated protocols using Third- and Fourth-Generation Precatalysts (e.g., Buchwald G3/G4, PEPPSI) that sterically preclude nitrogen coordination while accelerating the catalytic cycle.
Mechanistic Logic & Ligand Selection
To ensure reaction success, the catalyst system must be selected based on the specific failure mode of the substrate.
The Ligand Decision Matrix
-
For 2-Halopyridines (Suzuki/Negishi): Use bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, SPhos ) or NHCs (PEPPSI-IPr ). The steric bulk creates a "roof" over the Pd center, physically blocking the approach of the pyridine nitrogen while allowing the smaller oxidative addition partners to react.
-
For C-N Coupling (Buchwald-Hartwig): Use ligands optimized for reductive elimination of electron-deficient amines, such as BrettPhos or RuPhos .
Visualizing Catalyst Poisoning vs. Active Cycle
Figure 1: The competition between productive catalysis (Blue path) and Nitrogen-poisoning (Red path). Bulky ligands are essential to inhibit the red pathway.
Validated Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling of 2-Chloropyridines
Challenge: 2-Chloropyridines are activated for oxidative addition but prone to poisoning. Solution: Use XPhos Pd G4 . The pre-formed catalyst ensures a 1:1 L:Pd ratio and immediate entry into the catalytic cycle, avoiding the induction period where poisoning often occurs.
Reagents:
-
Substrate: 2-Chloropyridine derivative (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G4 (2.0 mol%) [CAS: 1599466-81-5]
-
Base: K3PO4 (0.5 M in H2O) (3.0 equiv)
-
Solvent: THF or 1,4-Dioxane (degassed)
Step-by-Step Workflow:
-
Setup: In a glovebox or under active Argon flow, charge a reaction vial with the 2-chloropyridine (1.0 mmol), aryl boronic acid (1.5 mmol), and XPhos Pd G4 (15 mg, 0.02 mmol).
-
Solvent Addition: Add degassed THF (4 mL).
-
Base Activation: Add the aqueous K3PO4 solution (6 mL, 3.0 mmol). Note: A biphasic system often suppresses protodeboronation better than anhydrous conditions for pyridines.
-
Reaction: Seal the vial and heat to 60°C for 2-4 hours. Monitor by LCMS.
-
Checkpoint: If conversion <50% after 1 hour, raise temperature to 80°C.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over Na2SO4.
-
Purification: Flash chromatography. Tip: Pyridines often streak on silica; add 1% Et3N to the eluent.
Protocol B: Buchwald-Hartwig Amination of 3-Chloropyridines
Challenge: 3-Chloropyridines are electronically neutral (similar to chlorobenzene) and require highly active catalysts to force oxidative addition and reductive elimination. Solution: BrettPhos Pd G4 . BrettPhos is privileged for primary amines and ensures high selectivity for mono-arylation.
Reagents:
-
Substrate: 3-Chloropyridine (1.0 equiv)
-
Nucleophile: Primary Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G4 (1-3 mol%)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: t-Amyl Alcohol or 1,4-Dioxane (Anhydrous)
Step-by-Step Workflow:
-
Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon x3.
-
Charging: Add solid reagents: 3-chloropyridine (if solid), NaOtBu (strong base is required for chloride coupling), and BrettPhos Pd G4.
-
Liquids: Add the amine and anhydrous solvent via syringe.
-
Thermal Cycle: Heat to 100°C .
-
Critical Insight: NaOtBu is hygroscopic. If the base is "wet," the reaction will stall due to catalyst decomposition. Use fresh base stored in a glovebox.
-
-
Quench: Filter through a pad of Celite to remove salts/Pd residues before aqueous workup.
Protocol C: Direct C-H Arylation of Pyridine N-Oxides (Fagnou Conditions)
Challenge: Avoiding pre-functionalized halides. Solution: Use the N-oxide moiety as a directing group to activate the C2-position, followed by N-oxide reduction.
Reagents:
-
Substrate: Pyridine N-oxide (1.0 equiv)
-
Partner: Aryl Bromide (1.2 equiv)
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Ligand: P(t-Bu)3 • HBF4 (10 mol%)
-
Base: K2CO3 (2.0 equiv)
-
Solvent: Toluene (reflux)
Workflow Diagram:
Figure 2: Workflow for the atom-economical C-H arylation route.
Data Summary & Troubleshooting
Ligand Performance Comparison (Suzuki Coupling of 2-Cl-Pyridine)
| Ligand System | Yield (24h) | Comments |
| PPh3 (Standard) | < 15% | Severely poisoned by pyridine N. |
| dppf | 30-45% | Better, but slow oxidative addition. |
| SPhos | 85-92% | Excellent for steric bulk; air stable. |
| XPhos | 95-99% | Best in class; "Roof" effect prevents poisoning. |
| PEPPSI-IPr | 88-94% | Excellent alternative; robust in air. |
Self-Validating Troubleshooting
If your reaction fails, check these parameters in order:
-
Color Check: Did the reaction turn black (Pd black precipitation) immediately?
-
Cause: Catalyst decomposition.
-
Fix: Your ligand is not bulky enough or O2 leaked in. Switch to a G3/G4 precatalyst.
-
-
Conversion Check: Is starting material remaining?
-
Cause: Catalyst poisoning.[1]
-
Fix: Increase temperature to 100°C to promote ligand dissociation/exchange or switch to XPhos .
-
-
Protodeboronation: Is the aryl halide remaining but boronic acid gone?
-
Cause: Base-catalyzed decomposition of boronic acid.
-
Fix: Switch base to K3PO4 or KF; add water (biphasic) or use MIDA boronates.
-
References
-
Mechanistic Origins of Pyridine Poisoning
-
Buchwald-Hartwig Protocols
-
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chem. Rev., 2016. Link
-
-
Suzuki-Miyaura Optimization
-
Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction: Practical Guide." Yoneda Labs, 2020. Link
-
-
C-H Activation
-
Campeau, L.-C., & Fagnou, K. "Pd-Catalyzed Direct Arylation of Pyridine N-Oxides." J. Am. Chem. Soc., 2008. Link
-
-
PEPPSI Catalyst Systems
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Corriu Cross-Coupling." Chem. Eur. J., 2006. Link
-
Technical Guide: Derivatization of 5-Methoxypyridine-3-sulfonyl chloride
Executive Summary & Chemical Profile[1][2][3][4][5]
5-Methoxypyridine-3-sulfonyl chloride is a high-value heterocyclic building block, particularly prevalent in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan and various oncology targets. Its structural utility lies in the 3,5-disubstituted pyridine motif, which offers a distinct vector for pi-stacking interactions while the methoxy group modulates lipophilicity and metabolic stability.
However, this reagent presents a dichotomy: it is a potent electrophile but suffers from rapid hydrolytic instability . Unlike benzene sulfonyl chlorides, the pyridine nitrogen renders the sulfonyl group hypersensitive to nucleophilic attack by water, often leading to assay failures if protocols are not rigorously anhydrous.
Chemical Profile
| Property | Specification |
| CAS Number | 104618-32-8 (Free Base) / 1060802-18-7 (Analog Ref) |
| Molecular Formula | C₆H₆ClNO₃S |
| Molecular Weight | 207.63 g/mol |
| Physical State | Colorless to yellowish oil (Free base) or white solid (HCl salt) |
| Reactivity Class | Hard Electrophile (Sulfonyl transfer) |
| Storage | -20°C, under Argon/Nitrogen, Desiccated |
Mechanistic Insight & Reaction Logic[8]
To successfully derivatize this compound, one must understand the competing pathways. The reaction with a nucleophile (amine/alcohol) competes directly with hydrolysis. Furthermore, the pyridine nitrogen can act as an internal nucleophile or base, complicating the reaction kinetics.
The "Pyridine Problem"
In standard sulfonyl chlorides, the mechanism is a direct nucleophilic attack at the sulfur. In pyridyl systems, the basic nitrogen can form N-sulfonyl pyridinium salts (self-reaction) or catalyze hydrolysis.
Key Strategic Decision:
-
Use of HCl Salts: It is highly recommended to purchase or store the reagent as the Hydrochloride salt . The protonated pyridine nitrogen is electron-deficient, preventing self-polymerization.
-
Base Selection: When using the free base, non-nucleophilic bases (e.g., DIPEA) are preferred over Pyridine/DMAP if side reactions are observed, although Pyridine is standard for simple amines.
Reaction Mechanism (DOT Visualization)
Figure 1: Mechanistic pathway highlighting the critical divergence between productive sulfonylation and destructive hydrolysis.
Experimental Protocols
Protocol A: Standard Synthesis of Sulfonamides (Bench Scale)
Best for: Initial SAR exploration, scale-up (100mg - 5g).
Reagents:
-
5-Methoxypyridine-3-sulfonyl chloride (1.1 equiv)
-
Amine substrate (1.0 equiv)
-
Pyridine (anhydrous, 3.0 - 5.0 equiv) OR Triethylamine (3.0 equiv) + DMAP (0.1 equiv)
-
Dichloromethane (DCM) or THF (anhydrous)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Amine Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Base Addition: Add Pyridine (3.0 equiv).[1] Note: If the amine is an HCl salt, increase base to 4.0 equiv.
-
Cooling: Cool the solution to 0°C using an ice bath. Crucial: Low temperature suppresses hydrolysis rates relative to amination.
-
Reagent Addition:
-
If Liquid: Add 5-Methoxypyridine-3-sulfonyl chloride dropwise via syringe.
-
If Solid (HCl salt): Add portion-wise as a solid or dissolved in a minimal amount of DCM.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Monitoring: Check by LCMS. Look for the parent mass [M+H]+.[2] The sulfonic acid byproduct (hydrolysis) will elute much earlier (more polar).
-
-
Quench: Add saturated NaHCO₃ solution.
-
Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[3]
-
Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).
Self-Validating Check:
-
TLC: The sulfonyl chloride usually streaks or stays at the baseline if hydrolyzed. The sulfonamide should be a distinct, less polar spot than the amine (usually).
-
Smell: A lack of the pungent sulfonyl chloride odor after 2 hours suggests consumption.
Protocol B: Parallel Library Synthesis (High-Throughput)
Best for: Generating 24-96 analogs for screening.
Workflow Logic: Uses polymer-supported scavengers to eliminate aqueous workup, increasing throughput.
Reagents:
-
Amine set (0.05 mmol each)
-
Sulfonyl Chloride (0.06 mmol)
-
DIPEA (0.1 mmol)
-
Scavenger Resin: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine)
Step-by-Step Methodology:
-
Plate Setup: In a 96-well deep-well plate, dispense amines (0.05 mmol) in 500 µL anhydrous DCM.
-
Base: Add DIPEA (2.0 equiv).
-
Reagent: Add 5-Methoxypyridine-3-sulfonyl chloride (1.2 equiv) as a solution in DCM.
-
Incubation: Shake at RT for 16 hours.
-
Scavenging: Add PS-Trisamine resin (2.0 equiv relative to excess chloride). This resin reacts with unreacted sulfonyl chloride to covalently bind it.
-
Optional: Add PS-Isocyanate to scavenge excess starting amine if the reaction isn't quantitative.
-
-
Filtration: Filter the reaction mixture into a pre-weighed receiving plate.
-
Concentration: Evaporate solvent using a centrifugal evaporator (Genevac).
Workflow Diagram (DOT Visualization)
Figure 2: High-throughput parallel synthesis workflow utilizing solid-phase scavenging for rapid purification.
Troubleshooting & Optimization
The "Hydrolysis Trap"
If your LCMS shows a dominant peak corresponding to the sulfonic acid (Mass = 189 [M+H] for the acid vs 207 for chloride), your system contains water.
-
Solution: Switch to Acetonitrile as solvent if DCM is suspected wet. Acetonitrile can be dried more rigorously over sieves.
-
Alternative Reagent: If the chloride is degraded, generate it in situ from the thiol (5-methoxypyridine-3-thiol) using N-chlorosuccinimide (NCS) and HCl in Acetonitrile/Water (oxidative chlorination) and react immediately.
Poor Reactivity with Aniline Derivatives
Electron-poor anilines may react sluggishly.
-
Boost: Use DMAP (10 mol%) as a nucleophilic catalyst.
-
Heat: Microwave irradiation (80°C, 10-20 min) in THF often drives these couplings to completion.
Storage & Stability Data
| Condition | Stability Estimate | Recommendation |
| Pure Liquid (RT) | < 24 Hours | Do Not Store. Use immediately. |
| Pure Liquid (-20°C) | 1-2 Weeks | Store under Argon. |
| HCl Salt (-20°C) | > 6 Months | Preferred storage form. Hygroscopic. |
| Solution (DCM) | < 4 Hours | Prepare fresh. |
References
-
ChemicalBook. Pyridine-3-sulfonyl chloride Properties and Applications. (Accessed 2023).[4][5] Link
-
Bahrami, K., et al. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[6] Journal of Organic Chemistry, 2009, 74, 9287-9291.[6] Link
-
PubChem. 5-methoxypyridine-3-sulfonyl chloride Compound Summary. National Library of Medicine. Link
-
Organic Chemistry Portal. Synthesis of Sulfonamides - Recent Literature. (Comprehensive review of sulfonylation protocols). Link
-
Fisher Scientific. Safety Data Sheet: Pyridine-3-sulfonyl chloride hydrochloride.Link
Sources
- 1. 5-Methoxy-pyridine-3-sulfonyl chloride - Anichem [anichemllc.com]
- 2. PubChemLite - 5-methoxypyridine-3-sulfonyl chloride (C6H6ClNO3S) [pubchemlite.lcsb.uni.lu]
- 3. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Application Note: Large-Scale Synthesis of 5-Methoxypyridine-3-sulfonyl Chloride
Executive Summary
This Application Note details a robust, scalable protocol for the synthesis of 5-Methoxypyridine-3-sulfonyl chloride , a critical intermediate in the development of sulfonamide-based enzyme inhibitors and GPCR ligands.
While traditional electrophilic aromatic substitution (sulfonation) fails on the electron-deficient pyridine ring, and direct chlorosulfonation yields poor regioselectivity, this protocol utilizes a modified aqueous Meerwein sulfonation . This route proceeds via the diazotization of 3-amino-5-methoxypyridine, followed by a copper-catalyzed radical chlorosulfonylation.
Key Advantages of this Protocol:
-
Scalability: Avoids the use of gaseous SO₂ cylinders by generating SO₂ in situ using thionyl chloride and water.
-
Selectivity: The diazonium displacement mechanism guarantees regiochemical purity at the C3 position.
-
Safety: Aqueous-phase handling mitigates the explosion risk associated with dry diazonium salts.
Retrosynthetic Analysis & Strategy
The synthesis strategy addresses the electronic conflict of the substrate.[1] The pyridine nitrogen is electron-withdrawing (deactivating), while the 5-methoxy group is electron-donating (activating).
Mechanistic Pathway
The chosen route bypasses the limitations of Electrophilic Aromatic Substitution (
-
Diazotization: Conversion of the amine to the diazonium salt (
). -
Radical Generation: Reduction of
by Cu(I) to an aryl radical ( ). -
Capture: The aryl radical reacts with sulfur dioxide (
) to form a sulfonyl radical ( ). -
Oxidation/Chlorination: The sulfonyl radical is oxidized by Cu(II)-Cl species to yield the sulfonyl chloride (
) and regenerate the Cu(I) catalyst.
Reaction Scheme Visualization
Figure 1: Mechanistic flow of the modified Meerwein sulfonation. The process relies on in-situ generation of SO₂ to drive the radical capture.
Process Safety Assessment (Critical)
| Hazard Class | Specific Risk | Mitigation Strategy |
| Thermal Instability | Diazonium salts can decompose explosively if dried or heated. | NEVER isolate the dry diazonium salt. Keep the solution wet and below 5°C. |
| Toxic Gas Evolution | Reaction generates SO₂ and HCl gases. | Perform all operations in a functioning fume hood with a caustic scrubber attached to the vent. |
| Chemical Compatibility | Thionyl chloride reacts violently with water. | Addition of SOCl₂ to water must be slow, controlled, and cooled (< 5°C) to generate H₂SO₃ safely. |
| Vesicant | Sulfonyl chlorides are severe skin/eye irritants. | Wear double nitrile gloves, face shield, and lab coat. |
Detailed Experimental Protocol
Scale: 100 g Input (3-Amino-5-methoxypyridine) Expected Yield: 65–75% Purity Target: >97% (HPLC)
Phase A: Preparation of the SO₂ Source (The "Green" Method)
Rationale: Using thionyl chloride in water generates a supersaturated solution of SO₂ and HCl, avoiding the need for gas tanks.
-
Setup: Equip a 2 L jacketed reactor with an overhead stirrer, internal temperature probe, and a pressure-equalizing addition funnel.
-
Charging: Add Water (300 mL) to the reactor. Cool to 0°C .[2]
-
Generation: Charge Thionyl Chloride (285 g, 3.0 equiv) into the addition funnel.
-
Addition: Dropwise add Thionyl Chloride to the water over 60 minutes.
-
Control: Maintain internal temperature < 10°C. The reaction is exothermic (
).
-
-
Catalyst: Once addition is complete, add Cu(I)Cl (2.0 g, 2.5 mol%) . The solution will turn light green/yellow. Keep at 0°C .
Phase B: Diazotization
-
Dissolution: In a separate 1 L flask, dissolve 3-Amino-5-methoxypyridine (100 g, 0.806 mol) in Conc. HCl (300 mL) .
-
Note: The amine may precipitate as the HCl salt; this is acceptable.
-
-
Cooling: Cool the mixture to -5°C using an ice/salt bath.
-
Nitrite Addition: Dissolve Sodium Nitrite (61.0 g, 0.88 mol, 1.1 equiv) in Water (120 mL) . Add this solution dropwise to the amine/HCl mixture.
-
Critical: Rate of addition must ensure temperature stays < 0°C .
-
Endpoint: Stir for 30 mins. Verify excess nitrite using starch-iodide paper (should turn instantly blue/black). If negative, add small aliquots of NaNO₂.
-
Phase C: The Meerwein Coupling
-
Transfer: Transfer the cold diazonium slurry (from Phase B) into the addition funnel of the main reactor (containing the SO₂/CuCl solution from Phase A).
-
Reaction: Add the diazonium salt solution dropwise to the SO₂ mixture.
-
Observation: Nitrogen gas (
) will evolve vigorously. Foam control may be necessary. -
Temperature: Maintain reactor temperature between 0°C and 5°C .
-
-
Completion: After addition, allow the reaction to warm to 15°C naturally and stir for 2 hours. The gas evolution should cease.
Phase D: Workup and Isolation
-
Quench: Dilute the reaction mixture with Dichloromethane (DCM, 500 mL) and Ice Water (500 mL) .
-
Extraction: Separate the layers. Extract the aqueous layer 2x with DCM (300 mL each).
-
Washing: Combine organic layers and wash with:
-
Cold Water (2 x 400 mL)
-
Cold 5% NaHCO₃ solution (Caution: CO₂ evolution) until pH is neutral.
-
Brine (400 mL).
-
-
Drying: Dry over Anhydrous Magnesium Sulfate (
). Filter. -
Concentration: Evaporate the solvent under reduced pressure (Rotavap bath < 35°C). Do not overheat, as the product is thermally sensitive.
-
Crystallization: The residue is typically a solid or semi-solid. Recrystallize from Hexane/DCM (9:1) or Heptane/Ethyl Acetate to obtain off-white crystals.
Quality Control & Characterization
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Off-white to pale yellow crystalline solid |
| Purity | HPLC (C18, ACN/H2O) | > 97.0% Area |
| Identity | 1H-NMR (CDCl3) | |
| Hydrolysis Product | HPLC | < 1.0% (5-Methoxypyridine-3-sulfonic acid) |
Self-Validating Check:
-
The "Bubble Check": If
evolution does not occur immediately upon adding the diazonium salt to the Cu/SO₂ mix, the catalyst may be inactive or the SO₂ concentration too low. Stop and add fresh CuCl.
Troubleshooting Guide
Issue 1: Low Yield (< 50%)
-
Cause: Hydrolysis of the sulfonyl chloride to sulfonic acid during workup.
-
Solution: Keep all wash solutions cold (< 5°C). Perform the extraction rapidly. Ensure the final pH of the aqueous wash is not alkaline (> 8), as this accelerates hydrolysis.
Issue 2: Product is colored (Red/Brown)
-
Cause: Azo coupling side reactions (diazonium attacking the unreacted amine).
-
Solution: Ensure the diazotization is complete (starch-iodide positive) before mixing. Ensure the SO₂ solution is in large excess (3.0 equiv) to capture the radical faster than side reactions occur.
Issue 3: Violent Gas Evolution
-
Cause: Addition rate of diazonium salt is too fast.
-
Solution: Slow down addition. Use a mechanical stirrer with high torque to break up foam.
References
-
Patent Protocol (Green Synthesis): Zhang, Y. et al. Synthesis method of pyridine-3-sulfonyl chloride.[3] CN112830892A. (2021).
-
Process Chemistry Foundation: Brevig, H. Process for the manufacture of arylsulfonyl chloride. US Patent App.[4] 2003/0162973 A1. (2003).[4]
-
Meerwein Reaction Mechanism: Doyle, M. P., et al. Alkyl Nitrites as Substitutes for Sodium Nitrite in the Meerwein Arylation. J. Org. Chem. 42, 2431 (1977).
-
Safety Data: 3-Pyridinesulfonyl chloride Safety Data Sheet. Anichem.[5]
Sources
- 1. Propose a mechanism for the sulfonation of pyridine, and point ou... | Study Prep in Pearson+ [pearson.com]
- 2. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 4. US20030162973A1 - Process for the manufacture of arylsulfonyl chloride - Google Patents [patents.google.com]
- 5. 5-Methoxy-pyridine-3-sulfonyl chloride - Anichem [anichemllc.com]
Troubleshooting & Optimization
Side reactions of 5-Methoxypyridine-3-sulfonyl chloride with nucleophiles
Product Code: 5-OMe-Pyr-3-SO2Cl
Status: Active Support Topic
Executive Technical Summary
5-Methoxypyridine-3-sulfonyl chloride is a specialized heterocyclic building block used primarily for synthesizing sulfonamides in medicinal chemistry. Unlike simple benzenesulfonyl chlorides, this reagent possesses a basic pyridine nitrogen and an electron-donating methoxy group. These structural features introduce unique reactivity profiles and stability challenges that differ from standard carbocyclic sulfonyl chlorides.
Key Chemical Characteristics:
-
Electrophilicity: Moderate. The C5-methoxy group (EDG) donates electron density into the ring, slightly reducing the electrophilicity of the sulfonyl center compared to 3-pyridylsulfonyl chloride.
-
Instability: High. The basic pyridine nitrogen can act as an intramolecular or intermolecular catalyst for hydrolysis or self-condensation.
-
Solubility: Soluble in DCM, THF, MeCN; reacts violently with water and alcohols.
Critical Reactivity & Side Reaction Pathways
The following diagram details the competitive reaction landscape. Understanding these pathways is essential for maximizing yield.
Figure 1: Competitive reaction pathways. Green indicates the desired synthetic route; red/dashed lines indicate common failure modes involving moisture, alcoholic solvents, or self-reactivity.
Troubleshooting Module: Common Failure Modes
Issue A: "My starting material disappeared, but I only isolated the Sulfonic Acid."
Diagnosis: Hydrolysis (Moisture Incursion) This is the most frequent failure mode. The pyridine nitrogen in the ring can act as a general base catalyst, activating water molecules to attack the sulfonyl sulfur more aggressively than in benzene analogs.
-
Mechanism: Water attacks the sulfur center, displacing chloride. The resulting sulfonic acid is highly polar and water-soluble.
-
The "Invisible" Catalyst: If you use an external base (TEA/DIPEA) in excess, you accelerate this hydrolysis if any water is present in the solvent.
-
Corrective Protocol:
-
Dry Solvents: Use anhydrous DCM or THF (water <50 ppm).
-
Inert Atmosphere: Run the reaction under Nitrogen or Argon.
-
Order of Addition: Dissolve the amine and base first, then add the sulfonyl chloride as a solution dropwise at 0°C. Do not let the sulfonyl chloride sit in solution with base without the amine present.
-
Issue B: "I see a new spot that matches the mass of an Ethyl/Methyl Ester."
Diagnosis: Solvolysis (Wrong Solvent Choice) Researchers often attempt to use methanol or ethanol to improve the solubility of polar amine substrates.
-
Mechanism: The sulfonyl chloride reacts with the alcohol solvent to form a sulfonate ester .[1] This is an irreversible side reaction.
-
Corrective Protocol:
-
Strict Ban: Never use protic solvents (MeOH, EtOH, IPA) during the coupling step.
-
Solubility Fix: If the amine is insoluble in DCM, switch to Anhydrous DMF or Acetonitrile . If using DMF, keep the temperature at 0°C to prevent Vilsmeier-Haack type side reactions (rare but possible).
-
Issue C: "Low recovery during extraction (The Zwitterion Trap)."
Diagnosis: Isoelectric Point (pI) Loss The product, 5-methoxypyridine-3-sulfonamide, is amphoteric.
-
The Trap:
-
Acidic: The sulfonamide proton (
) has a pKa 6–8 (enhanced by the electron-withdrawing pyridyl ring). -
Basic: The pyridine nitrogen has a pKa
3–4.
-
-
Consequence:
-
At pH 1-2 (Acidic workup): The pyridine N is protonated (positive charge). Product stays in water.
-
At pH 10-12 (Basic workup): The sulfonamide is deprotonated (negative charge). Product stays in water.
-
-
Corrective Protocol:
-
Target pH 5–6 for extraction. This is the "neutral" window where the molecule is uncharged and will partition into organic solvent (DCM or EtOAc).
-
Advanced Decision Support: Workup Strategy
Use this logic flow to ensure maximum recovery of the product.
Figure 2: Isoelectric workup strategy. Maximizing recovery requires targeting the pH window where the product is net-neutral.
Frequently Asked Questions (FAQs)
Q1: Can I use DMAP (Dimethylaminopyridine) to catalyze the reaction?
-
Technical Advisory: Use with caution. While DMAP accelerates sulfonylation, it also drastically accelerates hydrolysis if any trace moisture is present. For 5-methoxypyridine-3-sulfonyl chloride, the reactivity is usually sufficient with just Pyridine or TEA/DIPEA. Only use DMAP (0.1 eq) if the amine nucleophile is extremely sterically hindered or electron-deficient (e.g., an aniline).
Q2: Is the methoxy group stable?
-
Stability Profile: Generally, yes. However, avoid strong Lewis acids (like
or ) in subsequent steps, as these will cleave the methyl ether to form the pyridinol.
Q3: Why does my reaction turn black/tarry?
-
Cause: Pyridine sulfonyl chlorides are prone to self-polymerization (N-sulfonylation of neighboring molecules) at high concentrations.
-
Prevention: Dilute the reaction (0.1 M to 0.2 M concentration). Do not store the sulfonyl chloride in solution for long periods before adding the amine.
Q4: Can I heat the reaction to drive it to completion?
-
Warning: Do not heat above 40°C. Thermal instability can lead to
extrusion (desulfonylation), although this is less common than hydrolysis. Always start at 0°C and warm to Room Temperature (RT) only.
Standardized Protocol: Synthesis of 5-Methoxypyridine-3-sulfonamides
| Step | Action | Critical Parameter |
| 1. Prep | Dissolve Amine (1.0 eq) in Anhydrous DCM (or THF). | Concentration: 0.1 – 0.2 M |
| 2. Base | Add TEA or DIPEA (1.2 – 1.5 eq). | Ensure base is dry. |
| 3. Cool | Cool mixture to 0°C (Ice bath). | Essential to suppress side reactions. |
| 4. Add | Add 5-Methoxypyridine-3-sulfonyl chloride (1.1 eq) dissolved in min. DCM. | Add dropwise over 5-10 mins. |
| 5. React | Stir at 0°C for 30 min, then warm to RT. | Monitor by TLC/LCMS. |
| 6. Quench | Add sat. | Do not add strong acid immediately. |
| 7. Workup | Adjust aqueous layer to pH 5–6 . Extract with DCM. | See Figure 2. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22344709, 6-Methoxypyridine-3-sulfonyl chloride. Retrieved January 28, 2026 from [Link](Note: Isomeric reference for property comparison).
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 22: Nucleophilic Aromatic Substitution and Sulfonyl Group reactivity).
- Blakemore, D. C., et al. (2011). "Organic Synthesis: State of the Art 2009–2011." Journal of Medicinal Chemistry, 54(23), 7905-7938. (Discussion on heteroaryl sulfonyl chloride handling in library synthesis).
Sources
Technical Support Center: Purification of Products from 5-Methoxypyridine-3-sulfonyl Chloride
[1]
Introduction: The "Amphoteric Trap"
As researchers, we often treat sulfonyl chlorides as standard electrophiles.[1] However, 5-Methoxypyridine-3-sulfonyl chloride presents a unique challenge: the pyridine ring .[1]
Unlike benzenesulfonyl chlorides, products derived from this reagent are amphoteric .[1] They possess a basic nitrogen (pyridine ring) and, if synthesizing primary sulfonamides, an acidic proton (
This guide provides a self-validating workflow to navigate these solubility traps and ensure high purity.
Module 1: Reagent Integrity & Handling
The Issue: The 5-methoxy group is electron-donating, stabilizing the ring but making the sulfonyl chloride bond slightly less reactive than electron-deficient pyridines, yet it remains highly moisture-sensitive.[1] Hydrolysis yields 5-methoxypyridine-3-sulfonic acid , a zwitterionic impurity that is difficult to separate from polar sulfonamides.[1]
Protocol 1.1: Pre-Reaction QC
-
Visual Check: The reagent should be a white to off-white solid/oil. If it is a sticky gum or has a strong acrid smell (HCl), significant hydrolysis has occurred.[1]
-
Solvent Choice: Avoid nucleophilic solvents (MeOH, EtOH) or wet solvents.[1] Use anhydrous DCM or THF.
-
Base Scavenger: You must scavenge the HCl generated.
Module 2: Reaction Optimization (The Self-Validating System)
To minimize downstream purification, you must drive the reaction to completion and quench the excess genotoxic sulfonyl chloride.
Protocol 2.1: The "Reverse Addition" Method
-
Dissolve the Amine (1.0 eq) and Base (1.2–2.5 eq) in anhydrous DCM.[1]
-
Cool to 0°C.
-
Add 5-Methoxypyridine-3-sulfonyl chloride (1.1 eq) dropwise (dissolved in DCM).
-
Logic: Keeping the amine in excess locally prevents the formation of bis-sulfonamides (a common impurity with primary amines).
-
Protocol 2.2: The Safety Quench
-
Step: Once TLC/LCMS confirms amine consumption, add N,N-Dimethylethylenediamine (0.2 eq) or Morpholine .[1]
-
Purpose: This rapidly consumes unreacted sulfonyl chloride, converting it into a highly polar, basic sulfonamide that can be easily removed via an acidic wash (if your product is not basic) or aqueous extraction.[1]
Module 3: Workup & Isolation (The Critical Step)
This is where most yields are lost. Because the product contains a pyridine ring, do not use a strong acid wash (pH < 2) unless you intend to perform a back-extraction.[1]
Diagram 1: The pH-Dependent Extraction Logic
Figure 1: Decision matrix for working up pyridine-based sulfonamides. The "Catch & Release" method (Red path) effectively purifies the product from non-basic impurities but risks loss if the product is too water-soluble.
Protocol 3.1: The "Buffered" Wash (Safe Method)
Module 4: Advanced Purification (Chromatography)
If the workup does not yield pure material, use these specific chromatographic techniques tailored for pyridine derivatives.
Technique 4.1: SCX "Catch and Release" (Highly Recommended)
Strong Cation Exchange (SCX) cartridges are ideal for this molecule because the pyridine nitrogen will bind to the sulfonic acid resin.[1]
-
Load: Dissolve crude in MeOH/DCM (1:1). Load onto pre-conditioned SCX cartridge.
-
Wash: Flush with MeOH.
-
Result: Neutral impurities (excess sulfonyl chloride, non-basic side products) wash through.[1] The product stays bound.
-
-
Elute: Flush with 2M
in MeOH .-
Result: The ammonia deprotonates the pyridine, releasing the pure product.
-
Technique 4.2: Flash Chromatography Optimization
Pyridine derivatives often "streak" or tail on silica gel due to interaction with acidic silanols.[3]
-
Stationary Phase: Standard Silica Gel (40-63 µm).[1]
-
Mobile Phase: DCM / MeOH.
-
The "Secret" Additive: Add 1% Triethylamine (TEA) or 1%
to the mobile phase.[1]
Data Table: Solvent Systems for Pyridine-Sulfonamides
| Polarity | Solvent System A | Solvent System B | Additive (Crucial) |
| Low | Hexane / EtOAc | DCM / Acetone | 1% TEA |
| Medium | DCM / MeOH (0-5%) | EtOAc / MeOH | 0.5% |
| High | DCM / MeOH (5-15%) | Acetonitrile / Water | 1% |
Module 5: Troubleshooting & FAQs
Q1: My product is water-soluble and I lost it during the aqueous wash. What now?
-
Diagnosis: The 5-methoxy-pyridine ring increases polarity. If your amine partner is also polar, the sulfonamide will partition into water.[1]
-
Solution: Do not use water washes. Filter off the reaction salts (precipitated amine-HCl), concentrate the filtrate, and load directly onto silica or an SCX cartridge.[1] Alternatively, use n-Butanol for extraction from the aqueous layer.[1]
Q2: I see a "double spot" on TLC that merges into one. What is it?
-
Diagnosis: This is likely the free base and the HCl salt of your pyridine product running at different rates.
-
Solution: Treat your TLC plate with a drop of ammonia or run the TLC in a solvent system containing 1% TEA. This forces the entire sample into the free-base form, showing a single spot.
Q3: The reaction turned black/tarry.
-
Diagnosis: Pyridine sulfonyl chlorides are thermally unstable.
-
Solution: Ensure the reaction is kept at 0°C during addition. Do not heat above 40°C. If heating is required for the coupling, switch to a stronger base (e.g., NaH in THF) or use a catalyst like DMAP (4-Dimethylaminopyridine).[1]
Q4: How do I remove the "Bis-sulfonamide" impurity?
-
Diagnosis: Reaction of the primary sulfonamide with a second molecule of sulfonyl chloride.
-
Solution: This impurity is usually less polar than the product. It can be hydrolyzed back to the mono-sulfonamide by treating the crude with aqueous NaOH/THF at 50°C for 1 hour (the sulfonamide-N-sulfonyl bond is more labile than the sulfonamide bond).
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter on Heterocycles and Sulfonyl Group Chemistry).
-
Pfizer Global R&D. (2008).[1] "Assessment of Genotoxic Impurities in Pharmaceutical Development." Organic Process Research & Development. [1]
-
Biotage. (2024).[1][2][7][8] "Strategies for Purifying Basic Compounds: The SCX Advantage." Biotage Knowledge Base.
-
Agilent Technologies. (2023).[1] "Purification of Pyridine Derivatives using Flash Chromatography." Agilent Technical Notes.
-
Jubilant Ingrevia. (2024).[1][2][7][8] "Safety Data Sheet: Pyridine-3-sulfonyl chloride."
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. thieme-connect.com [thieme-connect.com]
Stability of 5-Methoxypyridine-3-sulfonyl chloride in different solvents
Introduction
Welcome to the technical support hub for 5-Methoxypyridine-3-sulfonyl chloride . As a key intermediate in sulfonamide synthesis, this compound offers unique reactivity due to the electron-donating methoxy group paired with the basic pyridine ring. However, this dual nature creates specific stability challenges—particularly autocatalytic hydrolysis and solvent incompatibilities.[1]
This guide moves beyond generic advice, providing the mechanistic rationale and self-validating protocols necessary to ensure the integrity of your chemical supply chain.
Part 1: Solvent Compatibility Matrix
Status Legend:
-
🟢 Recommended: Stable for >24h under inert atmosphere.
-
🟡 Use with Caution: Short-term stability only; requires strict temperature control (<0°C).[1]
-
🔴 Prohibited: Rapid decomposition or safety hazard.[1]
| Solvent Class | Solvent | Status | Technical Rationale |
| Chlorinated | Dichloromethane (DCM) | 🟢 | Gold Standard. High solubility, non-nucleophilic. Must be anhydrous to prevent hydrolysis.[1] |
| Ethers | THF, 2-MeTHF | 🟢 | Excellent solubility.[1] Ensure peroxide-free and anhydrous. |
| Aromatic | Toluene | 🟢 | Good for azeotropic drying.[1] Lower solubility than DCM but chemically inert.[1] |
| Polar Aprotic | DMF / DMAc | 🔴 | CRITICAL HAZARD. Reacts to form Vilsmeier-type intermediates.[1] Can lead to violent exotherms and impurity formation.[1] |
| Polar Aprotic | DMSO | 🔴 | Explosion Risk. Sulfonyl chlorides can react violently with DMSO (Swern-type activation) causing decomposition.[1] |
| Protic | Methanol / Ethanol | 🔴 | Rapid Solvolysis. Reacts immediately to form sulfonate esters (methyl/ethyl 5-methoxypyridine-3-sulfonate).[1] |
| Aqueous | Water / Buffers | 🔴 | Hydrolysis. Decomposes to sulfonic acid and HCl.[1] The pyridine ring catalyzes this reaction.[1] |
Part 2: Troubleshooting Guide (Q&A)
Q1: My compound has turned from a liquid/oil into a sticky solid or paste. Is it polymerized?
Diagnosis: This is likely Salt Formation , not polymerization.[1]
Mechanism: 5-Methoxypyridine-3-sulfonyl chloride is moisture sensitive.[1] Hydrolysis generates Hydrochloric Acid (
-
Dissolve the solid in dry DCM.[1]
-
Add a solid base scavenger (e.g., Sodium Carbonate) or wash rapidly with ice-cold saturated
(only if immediate use follows).[1] -
Dry over
and concentrate.
Q2: I see an extra peak in my LCMS at [M-Cl+OH]. Is this the sulfonic acid? Diagnosis: Yes, but it might be an Artifact of Analysis . Reasoning: Sulfonyl chlorides are highly reactive electrophiles.[1] If you inject the pure chloride into an LCMS using a water/methanol mobile phase, it will hydrolyze on the column or in the vial before injection. Verification: Use the Derivatization Protocol (Part 4) to confirm if the impurity is real or analytical.
Q3: The reaction turned black and exothermed when I added the compound to DMF.
Diagnosis: Vilsmeier-Haack Side Reaction .
Mechanism: Sulfonyl chlorides react with the amide oxygen of DMF to form an activated iminium species (Vilsmeier reagent), releasing
Part 3: Decision Logic & Mechanisms
Solvent Selection Decision Tree
Follow this logic to prevent degradation during reaction planning.
Figure 1: Solvent selection logic. Note that DMF and DMSO are chemically incompatible, not just poor solvents.
The "Hidden" Hydrolysis Mechanism
Why does this compound degrade faster than expected? The pyridine nitrogen acts as an internal base catalyst.[1]
Figure 2: The autocatalytic cycle where generated HCl creates an insoluble salt, driving the reaction forward.
Part 4: Self-Validating Experimental Protocols
Protocol A: Quality Control via Derivatization (The "Benzylamine Test")
Do not inject the sulfonyl chloride directly into LCMS. Purpose: To accurately determine purity without hydrolysis artifacts.
-
Preparation: In a GC/LC vial, add
of Benzylamine (excess). -
Solvent: Add
of anhydrous DCM . -
Addition: Add
of your 5-Methoxypyridine-3-sulfonyl chloride sample. -
Reaction: Shake for 1 minute. (Reaction is instantaneous).
-
Quench: Add
of Water/Acetonitrile (1:1). -
Analysis: Run LCMS.
-
Target Peak: Look for the Benzyl-sulfonamide adduct.[1]
-
Impurity Peak: Look for the Sulfonic Acid (from original sample degradation) or Methyl Ester (if methanol was used in the quench too early).[1]
-
Interpretation: The ratio of Sulfonamide to Sulfonic Acid represents the true purity of your chloride at the moment of testing.
-
Protocol B: Drying & Recovery
If your material has absorbed moisture (crusty solid):
-
Dissolve in DCM (
).[1] -
If insoluble solids remain, filter them (this is likely the sulfonic acid salt).[1]
-
Dry the filtrate over activated Molecular Sieves (3Å) or
for 15 minutes. -
Filter and evaporate under reduced pressure at
. -
Store under Argon/Nitrogen.[1]
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use Pyridine as a solvent to scavenge the HCl? A: Yes, but with caution. While pyridine scavenges acid, it is also nucleophilic.[1] In the presence of trace moisture, it can catalyze hydrolysis.[1] It is better to use a hindered base like 2,6-Lutidine or DIPEA in DCM, which cannot attack the sulfonyl sulfur as easily.
Q: Why does the color change from yellow to brown?
A: This indicates oxidative decomposition of the pyridine ring, often triggered by light or trace metal contamination. If the LCMS purity (via Protocol A) is
Q: Is this compound stable at room temperature? A: Only if strictly anhydrous and sealed. We recommend storage at -20°C to inhibit the autocatalytic hydrolysis cycle described in Figure 2.[1]
References
-
Sulfonyl Chloride Stability & Reactivity
-
Safety & Solvent Incompatibility
-
Analytical Methods
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 3. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 5-Methoxypyridine-3-sulfonyl Chloride Synthesis
Introduction
5-Methoxypyridine-3-sulfonyl chloride is a critical building block for sulfonamide-based pharmaceuticals (e.g., vonoprazan analogs). Its synthesis is notoriously sensitive. Unlike benzene derivatives, the pyridine ring's basicity and the electron-donating methoxy group create a unique impurity profile dominated by hydrolytic instability and competitive Sandmeyer reactions .
This guide addresses the specific failure modes encountered during the diazotization-chlorosulfonylation route (the industry standard), providing mechanistic insights and corrective protocols.
Part 1: Impurity Profiling & Troubleshooting (FAQs)
Issue 1: "My LCMS shows a dominant peak at [M-18] or [M-36+17]. Where did the chlorine go?"
Diagnosis: Hydrolysis to Sulfonic Acid.
This is the most common failure mode. The sulfonyl chloride moiety (
-
Mechanism: Nucleophilic attack by
on the sulfur atom, displacing . -
Root Causes:
-
Wet Solvents: Using non-anhydrous DCM or EtOAc during extraction.
-
Slow Workup: Leaving the reaction mixture in the aqueous quench phase for >15 minutes.
-
Atmospheric Moisture: Filtering the product in high humidity without a nitrogen blanket.
-
-
Corrective Action:
-
Protocol Shift: Switch to a "cold and fast" workup. Quench onto ice, extract immediately into cold DCM, and dry over
within 10 minutes. -
Storage: Store the isolated oil/solid under Argon at -20°C.
-
Issue 2: "I see a non-polar impurity with Mass [M-64+35.5]. It co-elutes with the product."
Diagnosis: The Sandmeyer Byproduct (3-Chloro-5-methoxypyridine). This is a "silent killer" in synthesis because it is chemically inert and difficult to separate by chromatography.
-
Mechanism: The intermediate diazonium salt reacts with a chloride ion (
) instead of sulfur dioxide ( ). -
Root Causes:
-
Low
Concentration: If the reaction mixture is not saturated with , the chloride ion (from or ) becomes the statistical winner for attacking the diazonium radical. -
Temperature Spikes: Temperatures >5°C favor the formation of the aryl radical which may recombine with chloride before capturing
.
-
-
Corrective Action:
-
Saturation: Ensure
is bubbled until the solvent (usually acetic acid/water) is fully saturated before adding the diazonium salt. -
Catalyst Switch: Use
(Copper I) instead of to lower the chloride load while maintaining catalytic activity [1].
-
Issue 3: "The reaction mixture turned deep red/brown and the yield is low."
Diagnosis: Azo Coupling (Diazo Tars). The pyridine ring, activated by the 5-methoxy group, is electron-rich. It can act as a nucleophile and attack its own diazonium salt.
-
Mechanism: Electrophilic aromatic substitution where the diazonium cation attacks the unreacted amine or a phenol byproduct.
-
Root Causes:
-
Incorrect pH: If the solution is not acidic enough during diazotization, the free amine exists in equilibrium and couples with the diazonium salt.
-
Insufficient Nitrite: Leaving unreacted amine in the presence of the diazonium species.
-
-
Corrective Action:
-
Maintain internal temperature <0°C during diazotization.
-
Ensure highly acidic conditions (
or ) to keep the amine fully protonated until it reacts with nitrite.
-
Part 2: Validated Synthesis Protocol
Method: Modified Meerwein Chlorosulfonylation (Diazotization) Target: 5-Methoxypyridine-3-sulfonyl chloride Scale: 10 mmol basis
Reagents & Setup
-
Precursor: 5-Methoxypyridin-3-amine (1.24 g, 10 mmol)
-
Acid: Conc.
(4 mL) + Acetic Acid (10 mL) -
Reagents:
(1.1 eq), gas (excess), (0.2 eq).
Step-by-Step Workflow
-
Diazotization (The "Cold" Step):
-
Dissolve 5-methoxypyridin-3-amine in conc.
(4 mL) and cool to -5°C (ice/acetone bath). -
Dropwise add
(760 mg in 2 mL ) over 20 mins. -
Critical Check: The solution should be clear to pale yellow. Darkening indicates decomposition. Stir for 30 mins.
-
-
The Sulfur Dioxide Charge:
-
In a separate vessel, saturate 10 mL of Glacial Acetic Acid with
gas (bubbling for ~15 mins at 0°C). The weight should increase significantly. -
Add
(270 mg) to this green/blue solution.
-
-
The Meerwein Coupling:
-
Transfer the cold diazonium solution into the
mixture portion-wise. -
Observation: Nitrogen gas evolution (
) will be vigorous. Control addition rate to manage foaming. -
Allow to warm to Room Temperature (20-25°C) only after gas evolution ceases (~1 hour).
-
-
Workup (The "Dry" Step):
-
Pour mixture onto 50g of crushed ice.
-
IMMEDIATELY extract with cold Dichloromethane (
mL). -
Wash organic layer with cold Brine.
-
Dry over anhydrous
(Magnesium Sulfate is preferred over Sodium Sulfate for faster drying). -
Evaporate solvent at <30°C (do not heat).
-
Part 3: Impurity & Pathway Visualization
The following diagram illustrates the divergence points where critical impurities are formed during the synthesis.
Figure 1: Reaction landscape showing the critical divergence points for impurity formation. Green path represents the desired synthesis; red paths indicate failure modes.
Part 4: Analytical Data Summary
| Compound | Molecular Weight | Appearance | Key LCMS/GCMS Signature | Origin |
| Target Product | 207.63 | Colorless/Pale Oil | 207/209 (3:1 ratio) | Desired |
| Sulfonic Acid | 189.19 | White Solid | 190 [M+H]+ | Hydrolysis |
| 3-Chloro-analog | 143.57 | Colorless Oil | 143/145 (3:1 ratio) | Sandmeyer Competition |
| Sulfone Dimer | 276.31 | White Solid | 277 [M+H]+ | Radical Recombination |
References
-
Malet-Sanz, L., Madrzak, J., Ley, S. V., & Baxendale, I. R. (2010).[1] Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor.[1] Organic & Biomolecular Chemistry, 8(23), 5324-5332. Link
-
Chernyshev, V. M., et al. (2021).[2][3] Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst.[3] ACS Omega, 6(51), 35651–35660. Link
-
Kornilov, M. Y., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Link
-
Vertex Pharmaceuticals. (2006). Patent US20060217387A1: Pyridine sulfonyl chlorides as intermediates.[4] Link
Sources
- 1. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pure.mpg.de [pure.mpg.de]
- 4. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
Technical Support Center: Troubleshooting Sulfonylation Reactions
Status: Operational Operator: Senior Application Scientist Topic: Sulfonylation (Formation of Sulfonamides, Sulfonates, and Sulfones)
Introduction
Welcome to the technical support center. You are likely here because your sulfonylation reaction—typically a straightforward nucleophilic substitution—has failed or produced an intractable mixture. While the formation of tosylates (Ts), mesylates (Ms), or triflates (Tf) is a staple of organic synthesis, the simplicity of the "standard protocol" (
This guide moves beyond basic recipes to address the causality of failure . We categorize issues into four support tiers:
-
Reagent Integrity (The "No Reaction" Scenario)
-
Mechanistic Divergence (The "Messy Reaction" Scenario)
-
Substrate Intransigence (Sterics & Electronics)
-
Purification & Isolation (Workup)
Tier 1: Reagent Integrity & The "No Reaction" Fault
Symptom: TLC shows starting material remaining; the sulfonyl chloride is consumed but no product forms.
Root Cause Analysis: Competitive Hydrolysis
Sulfonyl chlorides are highly moisture-sensitive electrophiles. In the presence of trace water, they hydrolyze to sulfonic acids (
Diagnostic Protocol
-
Visual Check: Pure TsCl is a white crystalline solid. If it is caked, wet, or smells strongly of HCl, it is hydrolyzed. Pure MsCl is a colorless liquid; if it is yellow or fuming excessively, check purity.
-
The "Water Scavenger" Test: If you suspect wet solvent, add a drying agent or use anhydrous techniques.
Corrective Action: Reagent Purification
-
TsCl Recrystallization: Dissolve in minimum
, dilute with 5 volumes of hexane, and filter the resulting crystals. -
MsCl Distillation: Distill under reduced pressure (check safety data; MsCl is toxic and lachrymatory).
Tier 2: Reactivity & Mechanistic Divergence
Symptom: The reaction turns black/tarry, or yields unexpected side products.
The "Sulfene" Trap (Critical for Mesylation)
Unlike Tosyl chloride, Mesyl chloride (MsCl) possesses
-
Weak Base (Pyridine): Reaction proceeds via direct
attack at sulfur. -
Strong Base (
, DIPEA): Reaction proceeds via E1cB elimination to form a highly reactive Sulfene ( ) intermediate.
Why this matters: Sulfenes are hyper-reactive. If your nucleophile is slow (sterically hindered alcohol), the sulfene will polymerize or react with the solvent/base, leading to "tar."
Visualization: The Mechanistic Fork
Figure 1: Mechanistic divergence between direct substitution and sulfene formation. Note that TsCl cannot form sulfenes.
FAQ: Optimization Strategy
Q: My mesylation with
Tier 3: Advanced Optimization (Stubborn Substrates)
Symptom: Starting material persists despite fresh reagents and correct stoichiometry.
Catalysis: The Role of DMAP
For sterically hindered alcohols, standard pyridine is often too slow. Add 4-Dimethylaminopyridine (DMAP) (5-10 mol%).
-
Mechanism: DMAP attacks the sulfonyl chloride to form a
-sulfonylpyridinium salt. This cationic species is significantly more electrophilic than the parent sulfonyl chloride. -
Warning: DMAP can also catalyze hydrolysis. Ensure anhydrous conditions.
The "Nuclear Option": Triflic Anhydride ( )
If TsCl/MsCl fails, the leaving group ability of the sulfonate might be the issue (or the electrophilicity of the sulfur).
-
Reagent: Triflic anhydride (
) is one of the most reactive sulfonylating agents known. -
Protocol: Must be run at
in DCM with Pyridine or 2,6-Lutidine. -
Note: Triflates are highly unstable and prone to elimination (
) during workup if the substrate has -protons.
Regioselectivity (Primary vs. Secondary Diols)
Q: I have a diol and only want to protect the primary alcohol. TsCl/Pyridine gives a mixture.
A: Use Dibutyltin Oxide (
-
Protocol: Reflux diol with
(1 eq) in Benzene/Toluene to form the cyclic stannylene acetal. Evaporate solvent.[2] Add and nucleophile. -
Result: The tin acetal activates the primary oxygen preferentially.
Tier 4: Isolation & Workup (The "Pyridine Problem")
Symptom: Product is an oil contaminated with pyridine, which is difficult to remove via rotary evaporation.
The Copper Sulfate Solution
Pyridine is difficult to distill (high boiling point) and drags on silica columns. The most robust chemical removal method utilizes Copper(II) Sulfate.
Protocol: CuSO4 Wash
-
Dilute reaction mixture with EtOAc or DCM.
-
Wash the organic layer 3x with saturated aqueous
solution . -
Observation: The aqueous layer will turn from pale blue to deep royal blue/purple . This is the
complex. -
Continue washing until the aqueous layer remains pale blue (indicating no free pyridine remains).
-
Wash with water and brine, then dry over
.
Comparison of Sulfonylating Agents
| Reagent | Abbr. | Reactivity | Stability | Primary Use |
| Tosyl Chloride | TsCl | Moderate | High (Solid) | General protection; stable leaving group. |
| Mesyl Chloride | MsCl | High | Moderate (Liq) | Small leaving group; atom economy. |
| Nosyl Chloride | NsCl | High | High (Solid) | Amine protection (cleavable by thiols). |
| Triflic Anhydride | Extreme | Low (Moisture) | Activation of unreactive alcohols; vinyl triflates. |
Troubleshooting Decision Tree
Figure 2: Logical flow for diagnosing sulfonylation failures.
References
-
Mechanism of Sulfene Formation: King, J. F., et al. "Mechanism of hydrolysis of methanesulfonyl chloride."[1] Journal of the American Chemical Society 114.5 (1992): 1743-1749.[1] Link
-
DMAP Catalysis: Scriven, E. F. V. "4-Dialkylaminopyridines: super acylation and alkylation catalysts." Chemical Society Reviews 12.2 (1983): 129-161. Link
-
Regioselective Sulfonylation: Martinelli, M. J., et al.
-Chelatable Primary Alcohols." Journal of the American Chemical Society 124.14 (2002): 3578-3585. Link - Pyridine Removal (CuSO4 Method): Citing standard laboratory practice; discussed in Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (1989), Longman Scientific & Technical.
Sources
Technical Support Center: Optimizing Temperature for 5-Methoxypyridine-3-sulfonyl Chloride Reactions
Executive Summary: The Thermal Reactivity Profile
5-Methoxypyridine-3-sulfonyl chloride is a specialized heterocyclic building block.[1] Unlike simple benzenesulfonyl chlorides, this reagent exhibits a non-linear thermal stability profile due to the interplay between the basic pyridine nitrogen and the electrophilic sulfonyl group.
The Critical Challenge: The 5-methoxy substituent acts as an Electron Donating Group (EDG). While this theoretically stabilizes the aromatic ring, it reduces the electrophilicity of the sulfur center compared to nitro- or halo-substituted analogs.[1] Consequently, researchers often erroneously increase heat to drive the reaction, triggering rapid hydrolysis or desulfonylation rather than the desired coupling.
Core Directive: Start Cold, Ramp Slow. The kinetic window for successful coupling is typically narrow, lying between -10°C and +20°C .
Optimized Standard Operating Procedure (SOP)
This protocol is designed to minimize thermal decomposition while ensuring complete conversion.
Phase A: Reagent Preparation (Critical Step)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]
-
Base: Pyridine (3.0 eq) or Triethylamine (TEA) (1.2 eq). Note: Pyridine often acts as both solvent and base, stabilizing the intermediate.
-
Temperature: Pre-cool all reagents to 0°C .
Phase B: The Addition Protocol
-
Dissolution: Dissolve the nucleophile (amine/alcohol) and base in the solvent. Cool to -5°C to 0°C in an ice/salt bath.
-
Addition: Dissolve 5-Methoxypyridine-3-sulfonyl chloride in a minimal amount of anhydrous solvent. Add this solution dropwise over 15–30 minutes.
-
Why? Rapid addition generates an exotherm, locally spiking the temperature and causing hydrolysis.
-
-
Equilibration: Allow the mixture to stir at 0°C for 60 minutes .
-
Ramp: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) naturally. Stir for 2–4 hours.
Phase C: Monitoring & Quenching
-
Checkpoint: Check TLC or LC-MS after 1 hour at RT.
-
Quench: If complete, quench with saturated NaHCO₃ solution. Do not use strong acid or base for quenching as the product sulfonamide may be sensitive.
Visualized Workflows
Diagram 1: Reaction Workflow & Thermal Checkpoints
This diagram outlines the logical flow of the experiment with critical temperature gates.
Caption: Step-by-step reaction workflow emphasizing the "Cool-Add-Ramp" thermal profile to prevent decomposition.
Troubleshooting Guide (Q&A)
Issue 1: Low Yield & Hydrolysis
Q: I am observing the formation of 5-methoxypyridine-3-sulfonic acid instead of the sulfonamide. Why?
A: This is the classic signature of moisture intrusion exacerbated by temperature spikes .
-
Mechanism: Sulfonyl chlorides are highly electrophilic.[2] Water competes with your amine nucleophile. At higher temperatures (>25°C), the rate of hydrolysis often exceeds the rate of aminolysis, especially if the amine is sterically hindered.
-
Solution:
-
Ensure all glassware is flame-dried and flushed with Argon/Nitrogen.
-
Lower the addition temperature to -10°C.
-
Verify the quality of your base (pyridine/TEA).[3] Wet base is a common culprit.
-
Issue 2: Reaction Stalled / Incomplete Conversion
Q: The reaction stops at 60% conversion even after 4 hours at RT. Should I reflux?
A: Do NOT reflux immediately.
-
Reasoning: The 5-methoxy group donates electrons into the pyridine ring, making the sulfonyl sulfur less electrophilic than unsubstituted pyridine sulfonyl chloride. However, heating above 50°C risks desulfonylation (loss of SO₂).
-
Corrective Action:
-
Add a nucleophilic catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq). This forms a highly reactive N-acylpyridinium salt intermediate that reacts faster with the amine.[1]
-
If heating is absolutely necessary, limit it to 40°C and monitor every 30 minutes.
-
Issue 3: Impurities / Darkening of Reaction Mixture
Q: The reaction mixture turned black/tarry upon warming. What happened?
A: This indicates thermal decomposition of the pyridine ring or polymerization.
-
Cause: Pyridine-3-sulfonyl chlorides are thermally unstable.[1] High localized concentrations during addition (if added too fast) can lead to self-reaction where the pyridine nitrogen of one molecule attacks the sulfonyl group of another.[1]
-
Solution:
Decision Support: Temperature vs. Solvent
Use this table to select the correct solvent system based on your required temperature range.
| Solvent System | Recommended Temp Range | Suitability | Notes |
| DCM (Dichloromethane) | -20°C to +35°C | Excellent | Standard choice.[1] Easy workup. Good solubility for sulfonyl chloride.[5] |
| THF (Tetrahydrofuran) | -20°C to +60°C | Good | Use for polar amines.[1] Ensure it is stabilizer-free and anhydrous.[1] |
| DMF (Dimethylformamide) | 0°C to +80°C | Caution | Only for highly unreactive amines. Hard to remove. Promotes hydrolysis if wet. |
| Toluene | +20°C to +110°C | Poor | Avoid. High boiling point encourages thermal degradation of the reagent. |
Diagram 2: Troubleshooting Logic Tree
Caption: Diagnostic logic for resolving common reaction failures related to temperature and moisture.
References
-
Yang, Z., et al. (2013).[6] Synthesis of sulfonyl chlorides via oxidative chlorosulfonation. Synthesis. Retrieved from [Link]
Sources
- 1. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 2. Progress on the Sulfonylation and Desulfonylative Reactions of Sulfonyl Chlorides [sioc-journal.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
Effect of base on 5-Methoxypyridine-3-sulfonyl chloride reactivity
Reagent Status: High-Risk / Moisture Sensitive Primary Application: Synthesis of Sulfonamides (Medicinal Chemistry) Support Ticket ID: #PYR-SO2-005[1]
The Mechanistic Landscape: Why This Reagent Fails
Unlike benzene sulfonyl chlorides, 5-Methoxypyridine-3-sulfonyl chloride possesses a basic nitrogen atom within its own ring.[1] This creates a unique "self-destruct" mechanism.[1]
The 5-methoxy group is an Electron Donating Group (EDG).[1] While this typically stabilizes cations, in the context of sulfonyl chlorides, it creates a paradox:
-
Deactivation: It donates electron density to the sulfur center, making it less electrophilic (slower reaction with your amine) compared to unsubstituted pyridine-3-sulfonyl chloride.[1]
-
Internal Nucleophilicity: The pyridine nitrogen remains nucleophilic.[1] In concentrated solutions or upon storage, one molecule's nitrogen can attack another molecule's sulfur, leading to oligomerization (formation of insoluble "gummy" pyridinium salts).
Reaction Pathway Diagram
The following diagram illustrates the competition between the desired pathway and the destructive side reactions governed by base selection.
Figure 1: Mechanistic competition in the sulfonylation of 5-methoxypyridine-3-sulfonyl chloride.[1] Nucleophilic bases accelerate both product formation and hydrolysis.
Base Selection Guide
The choice of base is the single most critical variable. Do not treat this as a generic "add base" step.
| Base Type | Examples | Recommendation | Mechanism & Effect |
| Non-Nucleophilic / Hindered | DIPEA (Hünig's Base) , 2,6-Lutidine | PREFERRED | Scavenger Only. Steric bulk prevents the base from attacking the sulfur.[1] It solely neutralizes the HCl byproduct.[1] This minimizes side reactions but requires the amine nucleophile to be sufficiently reactive.[1] |
| Nucleophilic | Pyridine , DMAP, Imidazole | USE WITH CAUTION | Catalytic Activation. These bases attack the sulfonyl chloride to form a highly reactive N-sulfonylammonium intermediate. Risk: If any water is present, this intermediate hydrolyzes 100x faster than the starting material. |
| Inorganic | Na₂CO₃, K₂CO₃, NaHCO₃ | AVOID | Biphasic Risk. Usually requires water/organic mix (Schotten-Baumann).[1] Due to the high hydrolytic instability of pyridine sulfonyl chlorides, aqueous conditions usually lead to low yields. |
| Strong/Metallic | NaH, LiHMDS | SPECIALIST ONLY | Used to deprotonate weak nucleophiles (e.g., anilines) before adding the sulfonyl chloride. High risk of degrading the pyridine ring.[1] |
Troubleshooting & FAQs
Q1: The reaction mixture turned into a sticky gum/solid immediately. What happened?
Diagnosis: Self-Quenching / Oligomerization. You likely dissolved the sulfonyl chloride without a base present, or at too high a concentration. The pyridine nitrogen of one molecule attacked the sulfonyl group of another. Solution:
-
Protocol Change: Always have the base (DIPEA) and the amine in the solvent before adding the sulfonyl chloride.
-
Dilution: Run the reaction more dilute (0.1 M or less).
-
Temperature: Add the sulfonyl chloride at 0°C.
Q2: I see the starting material disappear on TLC, but I only isolate the sulfonic acid (polar spot).
Diagnosis: Hydrolysis. The 5-methoxy group effectively pushes electrons, making the S-Cl bond less reactive toward amines but the intermediate highly susceptible to moisture if a nucleophilic base (like Pyridine/DMAP) was used. Solution:
-
Solvent: Ensure DCM or THF is anhydrous (distilled or molecular sieves).[1]
-
Switch Base: Switch from Pyridine to DIPEA. Pyridine catalyzes hydrolysis.[1]
-
Atmosphere: Must run under Argon/Nitrogen.[1]
Q3: My amine is unreactive (e.g., electron-deficient aniline). The reaction is too slow with DIPEA.
Diagnosis: Low Electrophilicity. The 5-methoxy group deactivates the sulfonyl chloride.[1] DIPEA is too passive. Solution:
-
Catalysis: Use DIPEA as the stoichiometric base but add 10 mol% DMAP .[1]
-
Strict Drying: Because you are adding DMAP, the system becomes hypersensitive to water. Add activated 4Å molecular sieves directly to the reaction flask.[1]
Standardized Experimental Protocol
Designed for maximum stability and reproducibility.
Reagents:
Workflow:
-
Preparation: Flame-dry a round-bottom flask and cool under N₂.
-
Charge: Add the Amine and DIPEA to the flask. Dissolve in anhydrous DCM (0.1 M concentration relative to limiting reagent).
-
Cooling: Cool the mixture to 0°C (Ice/Water bath). Crucial to suppress oligomerization.
-
Addition: Dissolve the 5-Methoxypyridine-3-sulfonyl chloride in a minimal amount of DCM in a separate vial. Add this solution dropwise to the reaction mixture over 5-10 minutes.
-
Why? This ensures the sulfonyl chloride immediately encounters the amine/base, preventing it from reacting with itself.
-
-
Monitoring: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS after 1 hour.
-
Note: If reaction is incomplete after 4 hours, add 5-10 mol% DMAP (only if strictly anhydrous).
-
-
Workup: Quench with saturated NH₄Cl solution. Extract with DCM.[1][3] Wash organic layer with brine.[1][3] Dry over Na₂SO₄.[1][3]
Troubleshooting Decision Tree
Figure 2: Rapid diagnostic tree for common failure modes.[1]
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 22: Conjugate Addition and Nucleophilic Aromatic Substitution - General principles of pyridine reactivity). [1]
-
Jubilant Ingrevia. (2024).[1][4][5][6] Safety Data Sheet: Pyridine-3-sulfonyl chloride. (Validates instability and hydrolysis hazards).
-
Friedrich, M., & Manolikakes, G. (2022).[1][7] Base-Mediated Site-Selective Sulfonylation of Pyridine.[1][8] ChemistryViews. (Discusses the sensitivity of pyridine sulfonylation to base selection).
-
BenchChem. (2025).[1][9] Application Notes and Protocols for Base Selection in Sulfonylation Reactions. (General protocol validation for unstable sulfonyl chlorides).
Sources
- 1. 6-Methoxypyridine-3-sulfonyl chloride | C6H6ClNO3S | CID 22344709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Pyridine: Synthesis, reactions and medicinal uses | PPTX [slideshare.net]
- 6. Predict the product of the following sulfonylation reactions.(c) | Study Prep in Pearson+ [pearson.com]
- 7. chemistryviews.org [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Removal of unreacted 5-Methoxypyridine-3-sulfonyl chloride
Executive Summary
You are encountering a challenge with 5-Methoxypyridine-3-sulfonyl chloride . Unlike robust benzenesulfonyl chlorides (e.g., Tosyl chloride), pyridine-based sulfonyl chlorides are inherently unstable and highly susceptible to hydrolysis [1]. The presence of the pyridine nitrogen creates a self-catalyzing decomposition pathway, and the 5-methoxy group, while electron-donating, does not sufficiently stabilize the sulfonyl moiety against moisture.
This guide provides three validated protocols to remove this impurity. Do not treat this as a standard workup. The amphoteric nature of the byproduct (5-methoxypyridine-3-sulfonic acid) requires specific pH control to ensure it partitions correctly into the aqueous phase.
Decision Matrix: Select Your Protocol
Before proceeding, determine your workflow based on reaction scale and product sensitivity.
Figure 1: Decision matrix for selecting the appropriate purification strategy.
Protocol A: Solid-Phase Scavenging (Recommended)
Best for: Parallel synthesis, acid-sensitive products, or scales < 5g. Mechanism: A polymer-supported amine (nucleophile) reacts with the electrophilic sulfonyl chloride. The impurity becomes covalently bound to the solid bead, which is removed by filtration.
Materials:
-
Scavenger Resin: PS-Trisamine or PS-NCO (Isocyanate resin can be used if quenching with an amine first).
-
Solvent: DCM, THF, or DMF (Must swell the resin).
Step-by-Step:
-
Calculate Loading: Assume 100% of the excess sulfonyl chloride remains. Use 3.0 equivalents of resin relative to the excess chloride to ensure rapid kinetics.
-
Add Resin: Add the dry resin directly to the reaction mixture (diluted in DCM or THF).
-
Agitate: Shake or stir gently (do not use a magnetic stir bar as it grinds the beads) for 2–4 hours at room temperature.
-
Monitor: Check TLC. The sulfonyl chloride spot should disappear.[1][2]
-
Note: Sulfonyl chlorides often streak on silica; disappearance of the streak indicates consumption.
-
-
Filter: Pass the mixture through a fritted funnel or Celite pad.
-
Rinse: Wash the resin cake with DCM (3x) to recover entrained product.
-
Concentrate: Evaporate the filtrate.
Expert Insight: "We prefer PS-Trisamine because it scavenges both the sulfonyl chloride and the acidic HCl byproduct generated during the coupling, acting as a built-in base wash." [2]
Protocol B: Hydrolysis & Controlled pH Extraction
Best for: Scale-up (>5g) or cost-sensitive workflows. The Trap: The hydrolysis byproduct is 5-methoxypyridine-3-sulfonic acid . This is a zwitterion. If the pH is too low, the pyridine nitrogen protonates, and it may dissolve in organic solvents or precipitate as a salt. If the pH is too high, your product might degrade.
Target pH: 8.0 – 9.0 (Saturated NaHCO₃).
Step-by-Step:
-
Quench: Cool the reaction mixture to 0°C. Add 3-5 equivalents of water or 1M aqueous dimethylamine (if you prefer to convert it to a water-soluble sulfonamide, though hydrolysis is usually sufficient).
-
Warning: The hydrolysis is exothermic.
-
-
Hydrolysis Period: Stir vigorously for 30 minutes .
-
Why? Pyridine sulfonyl chlorides hydrolyze faster than benzene analogs, but the 5-methoxy group adds slight stability. You must ensure complete conversion to the sulfonic acid [3].
-
-
Biphasic Setup: Dilute with EtOAc or DCM. Add Saturated Aqueous NaHCO₃ .
-
Partitioning:
-
Aqueous Layer (Impurity): Contains the 5-methoxypyridine-3-sulfonate (anion).
-
Organic Layer (Product): Contains your sulfonamide.[3]
-
-
Wash Sequence:
Data: Solubility Profile of Impurity
| pH Condition | Species Formed | Solubility Location |
|---|---|---|
| Acidic (pH < 3) | Pyridinium Sulfonic Acid (Cation/Zwitterion) | Water (High), Organic (Low-Moderate) |
| Neutral (pH 7) | Zwitterion | Water (Moderate), Organic (Low) |
| Basic (pH > 8) | Pyridine Sulfonate (Anion) | Water (Very High) , Organic (Negligible) |
Protocol C: Buffered Chromatography
Best for: Final polishing when extraction fails. The Issue: Sulfonyl chlorides decompose on acidic silica gel, producing sulfonic acids that cause band-broadening and contamination of the product fractions.
The Fix: Triethylamine (TEA) Pre-treatment.
-
Prepare Slurry: Mix Silica Gel 60 with your eluent (e.g., Hexane/EtOAc) containing 1% Triethylamine .
-
Pack Column: Pour the slurry. Flush with 2 column volumes of neutral solvent (no TEA) to remove excess base if your product is base-sensitive.
-
Run Column: Load your crude. The residual amine on the silica neutralizes the acidic sites, preventing the degradation of any remaining sulfonyl chloride (allowing it to elute cleanly) or trapping the sulfonic acid at the baseline.
Troubleshooting & FAQs
Q: I see a new spot on TLC that streaks from the baseline. What is it? A: That is likely 5-methoxypyridine-3-sulfonic acid . It forms when the chloride hydrolyzes on the TLC plate due to atmospheric moisture. To confirm, run a "2D TLC": spot the sample, wait 10 mins, then run. If the spot grows or changes, the compound is decomposing on the plate.
Q: My product contains a pyridine ring as well. Won't it extract into the acid/base washes? A: This is the primary risk. If your product is a pyridine-sulfonamide, it is also basic.
-
Solution: Use Protocol A (Resin) .
-
Alternative: If using Protocol B, ensure the pH is exactly 8.5 (NaHCO₃). At this pH, the sulfonic acid impurity is an anion (R-SO₃⁻, stays in water), while your pyridine-product is likely neutral (stays in organic). Do not use strong acid washes (HCl), as your product will protonate and go into the water.
Q: Can I distill the unreacted starting material off? A: Generally, no . Pyridine sulfonyl chlorides have high boiling points and are thermally unstable. Heating them often leads to SO₂ extrusion, yielding 3-chloro-5-methoxypyridine [4].
References
-
Stability of Heteroaromatic Sulfonyl Chlorides. ResearchGate. (2026). Detailed kinetic data on the hydrolysis rates of pyridine-3-sulfonyl chlorides vs. benzene analogs.
-
Solid-Supported Scavenger Resins. Supra Sciences. Technical guides on using amine-functionalized resins for electrophile removal.
-
Pyridine-3-sulfonyl chloride production and stability. Google Patents (WO2016204096A1). Discusses the rapid hydrolysis of pyridine sulfonyl chlorides and the need for water-free handling during synthesis.
-
Thermal Decomposition of Sulfonyl Chlorides. BenchChem Technical Support. Overview of SO2 extrusion pathways in heteroaromatic sulfonyl chlorides.
Sources
Technical Support Center: Hydrolysis of 5-Methoxypyridine-3-sulfonyl Chloride
Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist, Dr. Aris Subject: Hydrolysis Workup & Isolation Protocols for Zwitterionic Heterocycles
Introduction & Chemical Context
User Query: "I am trying to hydrolyze 5-methoxypyridine-3-sulfonyl chloride to the corresponding sulfonic acid. The reaction seems to work, but I cannot extract the product from the aqueous layer. Yield is near zero. What is going wrong?"
Scientist's Assessment: This is a classic isolation challenge involving amphoteric heterocycles . Unlike standard organic workups where you extract a neutral product into an organic solvent (DCM, EtOAc), your product (5-methoxypyridine-3-sulfonic acid) exists as a zwitterion (inner salt) in water. It is highly polar and insoluble in non-polar organic solvents.
The Chemistry of the Failure
-
Reactant: 5-Methoxypyridine-3-sulfonyl chloride (Electrophilic, soluble in organics).
-
Product: 5-Methoxypyridine-3-sulfonic acid (Zwitterionic, water-soluble).
-
The Trap: Adding base (NaOH/NaHCO₃) creates the anionic sulfonate salt (highly water-soluble). Adding acid (HCl) creates the cationic pyridinium salt (highly water-soluble). There is effectively no pH where this molecule partitions significantly into dichloromethane or ethyl acetate.
Mechanism & Reaction Workflow
To troubleshoot effectively, you must visualize the species present at different stages.
Diagram 1: Reaction Mechanism & Zwitterion Formation
This diagram illustrates the hydrolysis pathway and the equilibrium states that prevent standard extraction.
Caption: Figure 1. The hydrolysis pathway showing the inevitable formation of water-soluble species (Salts or Zwitterions) regardless of pH adjustment.
Standard Operating Procedures (SOPs)
Do not attempt liquid-liquid extraction. Choose one of the following isolation protocols based on your available equipment.
Protocol A: The "Precipitation at pI" Method (Best for >1g scale)
This method relies on the fact that the zwitterion has its minimum solubility at its isoelectric point (pI).
-
Hydrolysis: Dissolve sulfonyl chloride in 1,4-dioxane. Add 1.1 equiv of water. Heat to 50°C until starting material is consumed (monitor by LCMS).
-
Concentration: Evaporate the dioxane under reduced pressure. You are left with an aqueous residue containing the product and HCl.[1]
-
HCl Removal: Add toluene (azeotrope former) and rotovap to dryness. Repeat 2-3 times to strip off excess HCl.
-
Crystallization:
-
Dissolve the residue in a minimum amount of hot water.
-
Slowly add Isopropanol (IPA) or Ethanol while stirring.
-
Cool to 0°C. The zwitterion should crystallize out as a white/off-white solid.
-
-
Filtration: Filter and wash with cold IPA.
Protocol B: Ion Exchange Chromatography (Best for High Purity)
If Protocol A yields a sticky gum (common with methoxy-pyridines), use this desalting method.
-
Resin Prep: Use a strongly acidic cation exchange resin (e.g., Dowex 50W or Amberlite IR-120) in the H+ form.
-
Loading: Dissolve your crude hydrolysis mixture in water and load onto the column.
-
Washing: Wash with distilled water until the eluent is neutral and silver nitrate test (for Cl-) is negative.
-
Elution: Elute the product using 2M - 5M Aqueous Ammonia (NH₄OH).
-
Isolation: Evaporate the ammonia fraction. You will obtain the ammonium salt. To get the zwitterion, dissolve in min. water, adjust pH to ~3.5 (approx pI), and precipitate with IPA.
Troubleshooting Guide (Tickets & Solutions)
Ticket #001: "Product is a sticky gum/oil, not a solid."
Diagnosis: Inorganic salt contamination (NaCl/KCl) or residual solvent. The methoxy group increases lipophilicity slightly, making the gum phase more likely than with simple pyridine-3-sulfonic acid. Resolution:
-
Avoid NaOH: If you used NaOH for hydrolysis, you generated NaCl. You cannot easily separate NaCl from the zwitterion by simple filtration.
-
Trituration: Take the gum, add Methanol, and sonicate. Filter off any white solid (this is likely NaCl). Evaporate the filtrate.
-
Lyophilization: Freeze-dry the aqueous gum. This often yields a fluffy solid where rotary evaporation yields a gum.
Ticket #002: "LCMS shows mass of Product minus 14 (or similar loss)."
Diagnosis: Demethylation. Cause: 5-Methoxypyridine derivatives can undergo ether cleavage under harsh acidic conditions (e.g., refluxing in concentrated HCl/HBr). Resolution:
-
Lower Temperature: Keep hydrolysis temperature < 60°C.
-
Buffer: If acid sensitivity is high, perform hydrolysis in a buffered Acetate system (pH 4-5), though this complicates isolation (requires desalting).
Ticket #003: "Starting material precipitates when water is added."
Diagnosis: Poor solubility of the sulfonyl chloride. Resolution:
-
Co-solvent: You must use a water-miscible organic solvent. THF or Dioxane are standard. Acetone can react with sulfonyl chlorides (to form enol sulfonates) and should be avoided if kinetics are slow.
-
Ratio: Use a 1:1 or 2:1 ratio of Organic:Aqueous.
Decision Matrix: Isolation Strategy
Use this flow chart to select the correct workup based on your crude mixture's status.
Caption: Figure 2. Decision tree for selecting the appropriate isolation method based on hydrolysis reagents.
Frequently Asked Questions (FAQ)
Q: Can I use silica gel chromatography? A: Generally, no . Sulfonic acids bind irreversibly to normal phase silica. You can try Reverse Phase (C18) , but you must use a highly aqueous mobile phase (e.g., 0-5% Acetonitrile in Water with 0.1% Formic Acid). The product will elute near the void volume (very early).
Q: Is the 5-methoxy group stable to the sulfonyl chloride formation conditions?
A: If you synthesized the chloride from the sulfonic acid using
Q: How do I store the 5-methoxypyridine-3-sulfonic acid? A: Store in a desiccator. These zwitterions are hygroscopic. If it absorbs water, it becomes a goo that is difficult to handle.
Comparative Data: Solubility Profile
| Solvent | 5-OMe-Pyridine-3-SO₂Cl | 5-OMe-Pyridine-3-SO₃H (Zwitterion) |
| Dichloromethane | High | < 0.1 mg/mL (Insoluble) |
| Ethyl Acetate | High | < 0.1 mg/mL (Insoluble) |
| Water (pH 7) | Hydrolyzes rapidly | > 100 mg/mL (Very High) |
| Water (pH 1) | Hydrolyzes rapidly | > 100 mg/mL (Soluble as Cation) |
| Methanol | Soluble (may solvolyze) | Moderate (10-20 mg/mL) |
References
-
Process for preparation of pyridine-3-sulfonic acids. US Patent 5082944A. (Describes the industrial purification via concentration and isopropanol precipitation). Link
-
Isolation of Natural Products by Ion-Exchange Methods. Methods in Molecular Biology, 2012.[7][8] (foundational text on using ion exchange for zwitterion isolation). Link
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 2002. (Discusses stability and hydrolysis side-reactions of pyridine sulfonyl chlorides). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonic Acid Based Cation-Exchange Resin: A Novel Proton Source for One-Pot Diazotization-Iodination of Aromatic Amines in Water [organic-chemistry.org]
- 3. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
- 4. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 5. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 6. EP0428831A1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Isolation of natural products by ion-exchange methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Unexpected Byproducts
Status: Operational Lead Responder: Dr. Aris Thorne, Senior Application Scientist Scope: Small Molecule Pharmaceuticals & API Development
Welcome to the Unexpected Byproduct Response Center
You are here because a chromatogram didn't look right. Maybe a new peak appeared at RRT 0.85 during stability testing, or your mass spec is showing a cluster +22 Da above your target.
In drug development, "unexpected" is a polite word for "potential project delay." My job is to help you turn that unknown peak into a known structure so you can assess the risk and move forward. We don't just identify; we solve.
Below are the three most critical modules for characterizing unexpected byproducts, structured as troubleshooting workflows.
Module 1: Triage & Validation
"Is this peak real, or is my instrument lying to me?"
Before you panic about a new impurity, you must rule out artifacts. Ghost peaks are more common than novel chemistry.
FAQ: Initial Assessment
Q: A new peak appeared in my gradient run (0.08% area). Should I isolate it immediately? A: No. First, prove it is not a system artifact. Gradient grade solvents often contain trace impurities that concentrate on the column during equilibration and elute as "ghost peaks" during the gradient ramp.
Q: How do I distinguish a sample impurity from a system artifact? A: Run the "Zero-Volume" protocol:
-
Double Blank: Run the gradient with no injection.
-
Diluent Blank: Inject the solvent used to dissolve your sample.
-
Sample Injection: Inject your actual sample. If the peak exists in the Double or Diluent blank, it is not from your product.
Workflow Diagram: The Triage Decision Tree
Use this logic flow to determine if you need to proceed to Mass Spectrometry.
Figure 1: Decision logic for validating a new chromatographic peak before initiating structural elucidation.
Module 2: Mass Spectrometry & Formula Generation
"The mass doesn't match my structure. What is it?"
High-Resolution Mass Spectrometry (HRMS) is your first line of defense. However, electrospray ionization (ESI) is prone to forming adducts that can confuse the molecular weight determination.
FAQ: MS Interpretation
Q: My target mass is 450 Da, but I see a strong signal at 472 Da. Is this a reaction byproduct?
A: Likely not. It is probably a Sodium adduct (
Q: I see a 'M+2' peak that is 30% the height of my parent peak. Is this an isotope?
A: Standard carbon isotopes (
Reference Data: Common Adducts Table
Use this table to correct your observed
| Ionization Mode | Species | Adduct Formula | Mass Shift (Δ) | Comment |
| Positive (+) | Protonated | +1.0073 | Standard signal | |
| Positive (+) | Ammonium | +18.0338 | Common with ammonium buffers | |
| Positive (+) | Sodium | +22.9892 | Ubiquitous; "Salt" adduct | |
| Positive (+) | Potassium | +38.9632 | Common from glassware | |
| Positive (+) | Acetonitrile | +42.0338 | Common in ACN gradients | |
| Negative (-) | Deprotonated | -1.0073 | Standard acidic signal | |
| Negative (-) | Formate | +44.9982 | Common with Formic Acid | |
| Negative (-) | Chloride | +34.9694 | Common contaminant |
Protocol: Accurate Mass Formula Generation
-
Acquire Data: Run the sample on Q-TOF or Orbitrap (Resolution > 30,000).
-
Lock Mass: Use an internal calibrant (e.g., Leucine Enkephalin) to ensure mass accuracy < 2 ppm.
-
Adduct Filtering: Identify the base peak. If
= 472.15, check if 450.16 ( removal) or 454.12 ( removal) corresponds to a plausible formula. -
Isotope Matching: Compare the theoretical isotope distribution of your proposed formula against the observed spectra. A score of >90% is required for confidence.
Module 3: Structural Elucidation (NMR & Isolation)
"I have a formula, but I don't know the structure."
Mass spec gives you the parts list; NMR gives you the blueprint. If the impurity is an isomer (same mass, different structure), MS cannot help you. You must isolate.
FAQ: Isolation Strategy
Q: Can I use my analytical HPLC column to isolate the impurity? A: Only if you have a fraction collector and the impurity is abundant. For <0.1% impurities, you need a Semi-Prep column (10mm or 20mm I.D.) to load enough mass (approx. 1-5 mg) for 1D NMR.
Q: I isolated the peak, but after drying, the tube is empty. What happened? A: The impurity might be a volatile degradation product or solvent adduct.
-
Troubleshoot: Re-inject the "empty" fraction into the HPLC. If no peak appears, it volatilized. If the peak appears but is invisible to the eye, it is likely a non-chromophore salt or simply very low quantity.
Workflow Diagram: Elucidation Logic
This diagram outlines the path from isolation to final structure.
Figure 2: Workflow for structural elucidation requiring isolation and spectroscopic analysis.
Protocol: 2D NMR for Connectivity
When 1H NMR shows the protons but not how they connect, run these three experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are neighbors (3-bond coupling). Use to trace carbon chains.
-
HSQC (Heteronuclear Single Quantum Coherence): Links a proton to the carbon it is directly attached to. Use to assign the carbon backbone.
-
HMBC (Heteronuclear Multiple Bond Correlation): Links protons to carbons 2-3 bonds away. Use to bridge functional groups (e.g., seeing a carbonyl carbon from a nearby methyl group).
Module 4: Regulatory Thresholds (ICH Guidelines)
"Now that I know what it is, is it a problem?"
You must categorize the impurity based on its concentration and toxicity potential.
Data Table: ICH Q3A(R2) Thresholds
These limits determine your required action based on the maximum daily dose (MDD) of the drug.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg (whichever is lower) | 0.15% or 1.0 mg (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Note: If the structure contains a "Structural Alert" for mutagenicity (e.g., epoxide, hydrazine, aromatic nitro), it falls under ICH M7 and must be controlled to much lower levels (often <1.5 µ g/day ).
References
-
ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. (2006).[1][2] Guideline for reporting, identification, and qualification thresholds.[2][3][4][5][6] [Link]
-
ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities. International Council for Harmonisation. (2017). Guideline for mutagenic impurities and Acceptable Intakes (AI).[7][8][9] [Link]
-
Common Adducts in LC-MS. UC Davis Fiehn Lab. Comprehensive table of ESI adducts for mass correction. [Link]
-
Structure Elucidation of Unknown Impurities. Journal of Chromatographic Science. (2015). Methodologies for isolating and characterizing pharmaceutical impurities.[3][4][5][10][11][12] [Link][13]
Sources
- 1. pmda.go.jp [pmda.go.jp]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 4. shimadzu.com [shimadzu.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. Federal Register :: M7(R1): Assessment and Control of Deoxyribonucleic Acid Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk; Guidance for Industry; Availability [federalregister.gov]
- 8. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Official web site : ICH [ich.org]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. acdlabs.com [acdlabs.com]
Technical Support Center: Scaling Up with 5-Methoxypyridine-3-sulfonyl Chloride
Executive Summary: The "Jekyll & Hyde" Reagent
5-Methoxypyridine-3-sulfonyl chloride is a pivotal intermediate for synthesizing sulfonamide-based bioactives. However, it presents a unique "double-edged" challenge during scale-up:
-
The Electrophile: The sulfonyl chloride moiety is highly reactive and moisture-sensitive.
-
The Base: The pyridine nitrogen (enhanced by the electron-donating 5-methoxy group) renders the molecule basic.
The Scale-Up Trap: unlike benzene sulfonyl chlorides, this reagent can self-catalyze its own decomposition . The basic nitrogen of one molecule can act as a nucleophile or base toward another, leading to polymerization or rapid hydrolysis upon exposure to trace moisture. This guide provides the engineering controls necessary to prevent these failure modes.
Module 1: Pre-Reaction & Storage (The "Gum" Phenomenon)
Issue: Users frequently report the free-flowing yellow solid turning into a sticky, dark orange gum or hard rock during storage.
Root Cause:
-
Hydrolysis Cascade: Trace moisture hydrolyzes the sulfonyl chloride (
) to sulfonic acid ( ) and HCl. -
Salt Formation: The generated HCl protonates the pyridine nitrogen of the remaining intact reagent. This ionic salt (
) lowers the melting point and is highly hygroscopic, accelerating further decay.
Protocol 1.1: Quality Control & Rescue
| Parameter | Specification | Action if Failed |
|---|---|---|
| Appearance | Pale yellow/white crystalline solid | If orange/gum: Dissolve in DCM, wash with cold 5% NaHCO3 (rapidly), dry (MgSO4), and reconcentrate. |
| 1H NMR | Sharp aromatic peaks | Broadened peaks indicate protonation/aggregation. |
| Hydrolysis Check | No broad singlet at >10 ppm | If sulfonic acid OH present >5%: Recrystallize or use excess reagent. |
Module 2: Reaction Engineering (The "Exotherm" Trap)
Issue: Runaway exotherms or low yields due to "tarring" during amine addition.
Scientific Rationale:
The 5-methoxy group donates electron density to the ring, making the pyridine nitrogen more basic (pKa ~6-7) than unsubstituted pyridine. However, the sulfonyl group is electron-withdrawing. In the presence of strong nucleophiles (amines), the reaction is highly exothermic (
Protocol 2.1: The "Cold-and-Slow" Addition
-
Solvent: Anhydrous DCM or THF (avoid DMF if possible; it can catalyze decomposition at high temps).
-
Base: Use DIPEA (Hünig's base) or Inorganic Carbonates .
-
Why? Avoid using Pyridine as a solvent/base. The product sulfonamide often coordinates with pyridine, making isolation difficult.
-
-
Temperature: Maintain internal temperature (Ti) between -10°C and 0°C during addition.
-
Order of Addition: Add the Sulfonyl Chloride (dissolved in solvent) to the Amine + Base solution.
-
Why? Adding amine to the chloride creates a local excess of chloride, promoting double-sulfonylation (bis-sulfonamide formation).
-
Visualization: Reaction Workflow
Caption: Optimized workflow for minimizing exotherms and by-product formation.
Module 3: Workup & Isolation (The "Amphoteric" Loss)
Issue: "I extracted my reaction, but the organic layer is empty. Where is my product?"
Scientific Rationale: This is the most common failure mode. The product contains a pyridine ring (basic, pKa ~5) and a sulfonamide NH (acidic, pKa ~10).
-
Acidic Wash (pH < 4): The pyridine nitrogen protonates. The molecule becomes cationic and water-soluble.
-
Basic Wash (pH > 11): The sulfonamide proton is removed. The molecule becomes anionic and water-soluble.
Protocol 3.1: The "Isoelectric" Extraction You must target the Isoelectric Point (pH 6–7) where the molecule is neutral and lipophilic.
-
Quench: Add water/NH4Cl.
-
Phase Cut: Separate layers.
-
The "Trap" Check: Check the aqueous layer by TLC/LCMS.
-
Drying: Use Na2SO4 (MgSO4 is slightly acidic and can bind pyridines).
Visualization: Troubleshooting Logic
Caption: Decision tree for recovering product lost to the aqueous phase due to pH mismanagement.
Frequently Asked Questions (FAQs)
Q1: My reaction turned purple/black immediately. Is it ruined?
-
Diagnosis: This is likely oxidative degradation of the electron-rich dimethoxypyridine ring, often caused by trace metal impurities or excessive heat in the presence of air.
-
Fix: If the LCMS shows the major peak is still product, proceed with workup. The color is often due to trace impurities with high extinction coefficients. Use activated charcoal during recrystallization to remove the color.
Q2: Can I distill 5-Methoxypyridine-3-sulfonyl chloride to purify it?
-
Answer: ABSOLUTELY NOT.
-
Reason: Sulfonyl chlorides are thermally unstable.[5] Pyridine sulfonyl chlorides, in particular, can undergo violent desulfonylation (
extrusion) at elevated temperatures [1]. Distillation presents a severe explosion hazard.
Q3: I see a "double mass" peak (M+M) in the LCMS.
-
Diagnosis: You have formed the "Bis-sulfonamide." This happens when the amine is added to the chloride, or if the reaction is too concentrated.
-
Fix: Reverse the addition order (add Chloride to Amine). Dilute the reaction mixture.
Q4: How do I remove the sulfonic acid byproduct?
-
Answer: The sulfonic acid is highly water-soluble at pH 7. Ensure your workup includes a wash with phosphate buffer (pH 7.0). If the product precipitates, filter the solid and wash with water; the sulfonic acid will wash away, leaving the sulfonamide [2].
References
-
Thermal Stability of Heterocyclic Sulfonyl Chlorides
-
Purification of Sulfonamides & Workup Strategies
- Source: University of Rochester, Dept. of Chemistry, "How To Run A Reaction: The Workup".
- Context: General principles of amphoteric molecule extraction and pH control during aqueous workups.
-
Safety Data & Handling (Pyridine-3-sulfonyl chloride derivatives)
- Source: Apollo Scientific / Sigma Aldrich SDS.
- Context: Hazard identification (Corrosive, Moisture Sensitive) and storage requirements (Inert gas, 2-8°C).
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. How To Run A Reaction [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. engineering.purdue.edu [engineering.purdue.edu]
Validation & Comparative
Comparative Guide: 5-Methoxypyridine-3-sulfonyl Chloride vs. Benzenesulfonyl Chloride
This guide provides an in-depth technical comparison between 5-Methoxypyridine-3-sulfonyl chloride and Benzenesulfonyl chloride .[1] It is designed for medicinal chemists and process engineers who need to optimize sulfonylation reactions, balancing reactivity with stability.
Executive Summary
In the synthesis of sulfonamides, 5-Methoxypyridine-3-sulfonyl chloride (5-OMe-Py-SO₂Cl) represents a "high-energy" alternative to the standard Benzenesulfonyl chloride (Ph-SO₂Cl) .[1]
-
Reactivity: The pyridine analog is significantly more electrophilic , resulting in faster reaction rates with amines.
-
Stability: It is kinetically unstable and highly susceptible to hydrolysis. Unlike the robust benzenesulfonyl chloride, the pyridine derivative degrades rapidly in the presence of moisture and heat.
-
Strategic Use: While Ph-SO₂Cl is a forgiving reagent suitable for broad screening, 5-OMe-Py-SO₂Cl requires strict anhydrous conditions and low-temperature handling to prevent the formation of sulfonic acid byproducts.[1]
Electronic & Mechanistic Profiling
To understand the reactivity difference, we must analyze the electronic environment of the sulfonyl sulfur atom.
Structural Analysis
| Feature | Benzenesulfonyl Chloride | 5-Methoxypyridine-3-sulfonyl Chloride |
| Core Ring | Benzene (Carbocycle) | Pyridine (Heterocycle) |
| Ring Electronics | Electron-neutral / slightly rich | Electron-deficient (due to Nitrogen) |
| Substituents | None (H) | 5-Methoxy (-OMe) |
| Electronic Effect on S | Baseline | Strongly Deactivated Ring = Activated S |
The "Pyridine Effect" (Electronic Vectors)
The pyridine nitrogen is highly electronegative, exerting a strong inductive withdrawal (-I) on the ring carbon atoms. This depletes electron density from the ring, making the sulfur atom of the sulfonyl group more electropositive (more electrophilic).
-
Benzenesulfonyl Chloride: The phenyl ring can donate electron density into the sulfonyl group via resonance, slightly stabilizing the S-Cl bond.
-
5-OMe-Py-SO₂Cl:
-
Nitrogen (Position 1): Withdraws density (-I), activating the sulfonyl at Position 3.[1]
-
Methoxy (Position 5): Located meta to the sulfonyl group. While -OMe is a resonance donor (+M) at ortho/para positions, at the meta position, its inductive withdrawal (-I) dominates.[1]
-
Net Result: Both the ring nitrogen and the meta-methoxy group pull electron density away from the sulfonyl center. The S-Cl bond is highly polarized and weaker, leading to a "hot" electrophile.
-
Visualizing the Electronic Vectors
Figure 1: Electronic flow comparison.[1] Green arrows indicate stabilization; Red arrows indicate destabilization/activation.[1]
Reactivity & Stability Data
The following data summarizes the performance characteristics based on kinetic trends in sulfonyl chloride chemistry.
Reaction Kinetics (Aminolysis vs. Hydrolysis)
| Parameter | Benzenesulfonyl Chloride | 5-Methoxypyridine-3-sulfonyl Chloride |
| Aminolysis Rate ( | Fast (Baseline) | Very Fast (10–50x Baseline) |
| Hydrolysis Rate ( | Slow ( | Rapid ( |
| Thermal Stability | Stable > 100°C | Decomposes > 40–50°C (Risk of SO₂ loss) |
| Storage Requirement | Ambient / Cool | -20°C, under Argon/Nitrogen |
The Selectivity Challenge
The core challenge with the pyridine derivative is Chemoselectivity .
Experimental Protocols
A. Handling & Storage
-
Benzenesulfonyl Chloride: Can be weighed in air. If liquid, it can be dispensed via syringe without rigorous precautions.
-
5-OMe-Py-SO₂Cl:
-
State: Often a solid or viscous oil that solidifies.
-
Protocol: Warm the container to room temperature before opening to prevent condensation. Weigh quickly in a glovebox or under a cone of nitrogen.
-
Purification: Do not attempt to distill at high vacuum/temperature (risk of violent decomposition). If impure, use rapid filtration through a silica plug with dry CH₂Cl₂.
-
B. Optimized Coupling Protocol (General Procedure)
This protocol is optimized for the 5-Methoxypyridine derivative but works for both.[1]
Reagents:
-
Amine substrate (1.0 equiv)[2]
-
Sulfonyl Chloride (1.1 – 1.2 equiv)[3]
-
Base: Pyridine (solvent/base) or Et₃N (2.0 equiv) in DCM.
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Workflow:
-
Preparation: Flame-dry glassware under vacuum; backfill with Argon.
-
Dissolution: Dissolve the Amine and Base in anhydrous DCM. Cool to 0°C (Ice bath). Crucial for the pyridine derivative to suppress side reactions.
-
Addition: Dissolve 5-OMe-Py-SO₂Cl in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.
-
Note: For Benzenesulfonyl chloride, rapid addition is usually acceptable. For the pyridine analog, dropwise addition prevents localized heating and runaway hydrolysis.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT.
-
Monitoring: Check TLC/LCMS. The pyridine analog should react completely within <1 hour. The benzene analog may require 2–4 hours.
-
-
Quench: Add saturated NaHCO₃ solution. Do not use water alone, as the acidic byproduct (Sulfonic acid + HCl) can solubilize the pyridine product in the aqueous layer.
C. Troubleshooting Guide
| Observation | Diagnosis (Benzenesulfonyl Cl) | Diagnosis (5-OMe-Py-SO₂Cl) |
| Low Yield | Incomplete reaction (Stir longer/Heat).[1] | Hydrolysis . Reagent decomposed before reacting. Check solvent dryness. |
| Impurity: R-SO₃H | Rare (unless old reagent).[1] | Common . The sulfonic acid is the major hydrolysis byproduct. |
| Color Change | Stays colorless/pale yellow. | Turns dark brown/black rapidly (decomposition). |
| LCMS Mass | M+H observed clearly. | M+H often weak; look for hydrolysis peak [M-Cl+OH].[1] |
Mechanistic Workflow (DOT Diagram)
This diagram illustrates the competitive pathways: Product formation vs. Hydrolysis.
Figure 2: Competitive reaction pathways. For 5-OMe-Py-SO₂Cl, the "Red Path" (Hydrolysis) is kinetically accessible, unlike in the benzene analog where it is significantly slower.[1]
References
-
Structural Effects on Sulfonyl Chloride Reactivity
-
Pyridine Sulfonyl Chloride Synthesis & Stability
-
Applic
- Title: Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Deriv
- Source:PubMed Central (PMC).
- Context: Demonstrates the use of methoxypyridine sulfonyl chlorides in synthesizing PI3K/mTOR inhibitors and highlights the specific structural motif.
-
Link:[1]
-
General Reactivity of Heteroaryl Sulfonyl Chlorides
- Title: Synthesis of Heteroaryl Sulfonamides
- Source:Journal of Organic Chemistry.
- Context: Discusses the thermal instability of electron-deficient heteroaryl sulfonyl chlorides and strategies to gener
-
Link:[1]
Sources
- 1. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. Pyridine-3-sulfonyl chloride | C5H4ClNO2S | CID 3164136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
Comparative Guide: Optimizing Sulfonylation with Substituted Pyridine-3-Sulfonyl Chlorides
The "Pyridine Paradox" in Sulfonylation
Pyridine-3-sulfonyl chlorides are indispensable building blocks in medicinal chemistry, particularly for synthesizing kinase inhibitors (e.g., Vonoprazan, various sulfonamide-based antineoplastics). However, they present a notorious "Pyridine Paradox": the very nitrogen atom that provides pharmacological efficacy often destabilizes the reagent before it can be coupled.
This guide moves beyond standard textbook procedures to objectively compare the stability and synthetic performance of substituted pyridine-3-sulfonyl chlorides. We analyze why specific substituents (like 6-chloro or 2-fluoro) dramatically alter shelf-life and reaction yields compared to the unsubstituted parent compound.
Mechanistic Insight: The Instability Engine
To optimize yields, one must understand the decomposition mechanism. Unlike benzene sulfonyl chlorides, pyridine variants possess a basic nitrogen atom capable of intramolecular or intermolecular nucleophilic attack.
The Decomposition Pathway
The pyridine nitrogen acts as a nucleophilic catalyst for its own destruction. In the presence of trace moisture or heat, the nitrogen attacks the sulfonyl sulfur center (either inter- or intramolecularly), leading to the formation of sulfonic acids or SO₂ extrusion products.
Figure 1: Mechanistic pathways of pyridine-3-sulfonyl chloride decomposition.[1] The basic nitrogen facilitates hydrolysis or thermal degradation.
Comparative Performance Analysis
The following data consolidates experimental observations regarding stability (half-life in solution) and isolated yields in standard sulfonamide couplings (reacting with aniline in DCM/Pyridine at 0°C).
Table 1: Substituent Effects on Stability and Yield
| Compound | Substituent (Pos) | Electronic Effect | Stability (Solid State) | Hydrolytic Stability (t½ in wet solvent) | Typical Coupling Yield |
| Parent | H | Neutral | Poor (Decomposes < 1 mo at RT) | < 1 hour | 40–60% |
| 2-Chloro | Cl (C2) | Strong EWG / Steric | High (Stable > 1 yr) | > 24 hours | 85–95% |
| 6-Chloro | Cl (C6) | EWG | High (Stable > 6 mo) | > 12 hours | 80–92% |
| 6-Methoxy | OMe (C6) | Strong EDG | Very Poor | < 15 mins | 20–45% |
| 5-Bromo | Br (C5) | Weak EWG | Moderate | ~ 4 hours | 65–75% |
Analysis of Trends
-
Halogen Stabilization (The "Gold Standard"):
-
Causality: Electron-withdrawing groups (EWGs) like Cl or F at the 2- or 6-position reduce the electron density on the pyridine nitrogen. This lowers its basicity, effectively "disarming" the self-catalysis mechanism described in Figure 1.
-
Result: 2-Chloropyridine-3-sulfonyl chloride is robust enough for aqueous workups, whereas the parent compound often requires anhydrous, non-aqueous isolation.
-
-
EDG Destabilization:
-
Causality: Electron-donating groups (EDGs) like Methoxy (-OMe) increase ring electron density, making the nitrogen more nucleophilic.
-
Result: These reagents are transient. They must often be generated in situ or used immediately at -20°C.
-
Optimized Experimental Protocols
Do not use a "one-size-fits-all" approach. Select the protocol based on your substituent's electronic profile.
Protocol A: The "Robust" Method (For Halogenated Variants)
Applicable to: 2-Cl, 6-Cl, 5-Br derivatives.
-
Dissolution: Dissolve the amine (1.0 equiv) in DCM (0.2 M).
-
Base: Add Pyridine (3.0 equiv) or TEA.
-
Addition: Add the sulfonyl chloride (1.1 equiv) as a solid or solution at room temperature .
-
Workup: These derivatives are stable enough for a standard water wash (1M HCl to remove pyridine, followed by brine).
-
Purification: Recrystallization or Silica Chromatography.
Protocol B: The "Cryogenic" Method (For Parent/EDG Variants)
Applicable to: Unsubstituted Pyridine-3-sulfonyl chloride, 6-Methoxy derivatives.
-
Preparation: Ensure all glassware is oven-dried. Purge with N₂.
-
Solvent: Use anhydrous THF or DCM. Avoid nucleophilic bases if possible; use non-nucleophilic bases like DIPEA or solid Na₂CO₃.
-
Temperature: Cool amine solution to -10°C to 0°C .
-
Addition: Add sulfonyl chloride (1.2–1.5 equiv) dropwise as a solution in anhydrous DCM. Do not add as a solid (dissolution exotherm can trigger decomposition).
-
Quench: Do not use an aqueous wash immediately. Quench with a primary amine scavenger (e.g., morpholine) if excess reagent remains, then perform a rapid cold aqueous extraction.
-
Purification: Rapid chromatography (neutralized silica).
Decision Matrix for Synthesis
Use this logic flow to select the correct reagent and conditions for your target molecule.
Figure 2: Strategic decision tree for selecting reaction conditions based on substituent electronics.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Parent Compound) | Hydrolysis by trace water. | Switch to anhydrous THF; Use molecular sieves; Lower temp to -20°C. |
| Darkening of Reaction Mixture | Polymerization of pyridine ring. | Reduce reaction time; Ensure inert atmosphere (N₂/Ar). |
| Sulfonic Acid Byproduct | Reagent decomposition before coupling. | Check reagent quality (H-NMR); Increase equivalents to 1.5x. |
| Incomplete Conversion | HCl salt formation deactivating amine. | Use 3.0 equiv of base (DIPEA) or add catalytic DMAP (only for stable variants). |
References
-
Vertex Pharmaceuticals. (2016). Pyridine-3-sulfonyl chloride production method.[1][2][3][4][5] WO2016204096A1. Google Patents. Link
-
BioSolveIT. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[1][6] ResearchGate.[6] Link
-
American Chemical Society. (2023). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Link
-
Royal Society of Chemistry. (2021).[7] Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism. RSC Advances.[7] Link
-
National Institutes of Health. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.[8] PubMed Central. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 3. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. JP6165374B1 - Method for producing pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
HPLC Analysis of 5-Methoxypyridine-3-sulfonyl Chloride: A Comparative Methodological Guide
Executive Summary: The Hydrolysis Trap
For researchers and process chemists in drug development, 5-Methoxypyridine-3-sulfonyl chloride represents a critical but volatile building block.[1] Its high reactivity—the very trait that makes it valuable for synthesizing sulfonamide-based scaffolds (e.g., proton pump inhibitors)—renders it chemically unstable during standard analytical workflows.[1]
The central challenge is hydrolysis . In the presence of the aqueous mobile phases used in Reverse Phase HPLC (RP-HPLC), sulfonyl chlorides rapidly degrade into their corresponding sulfonic acids. This creates a "moving target" during analysis, resulting in:
-
Ghost Peaks: Co-elution of the parent chloride and the sulfonic acid hydrolysis product.
-
Quantification Drift: Sample concentration decreases between the autosampler and the column.
-
Poor Reproducibility: Results vary based on injection delay and mobile phase pH.[1]
This guide compares two analytical approaches: the Direct Method (often attempted but flawed) and the Derivatization Method (the authoritative standard). We demonstrate why pre-column derivatization is the only self-validating protocol for accurate quantification.
Mechanistic Pathways
To understand the analytical divergence, one must visualize the competing chemical pathways occurring in the vial and column.
Diagram 1: Competitive Reaction Pathways
This diagram illustrates the fate of 5-Methoxypyridine-3-sulfonyl chloride (R-SO2Cl) in aqueous media versus the controlled derivatization environment.[1]
Caption: Figure 1. The hydrolytic instability of sulfonyl chlorides in aqueous mobile phases (top path) vs. the formation of a stable sulfonamide via derivatization (bottom path).[2]
Comparative Methodologies
Method A: The "Gold Standard" – Pre-Column Derivatization
This method relies on converting the unstable sulfonyl chloride into a stable sulfonamide using a secondary amine (e.g., diethylamine, morpholine, or piperidine). This reaction is instantaneous, quantitative, and halts hydrolysis.[1]
Protocol: Amine Quench Workflow
-
Reagent Preparation: Prepare a solution of Diethylamine (DEA) (approx.[1] 0.1 M) in anhydrous Acetonitrile (ACN).[1]
-
Sample Preparation:
-
Weigh ~10 mg of 5-Methoxypyridine-3-sulfonyl chloride.[1]
-
Dissolve immediately in 10 mL of the DEA/ACN reagent .
-
Note: The excess amine acts as both the reactant and the acid scavenger (neutralizing the HCl byproduct).
-
-
Reaction Time: Allow to stand at room temperature for 5 minutes (reaction is typically complete in <1 min).
-
Analysis: Inject the solution directly. The peak observed corresponds to the N,N-diethyl-5-methoxypyridine-3-sulfonamide.[1]
HPLC Conditions (Derivatized)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm (Sulfonamides have strong UV absorbance).[1]
Method B: Direct RP-HPLC (The "High Risk" Alternative)
This method attempts to analyze the chloride directly. It is generally not recommended for purity assays but may be used for rough estimation if strictly non-aqueous conditions are impossible.[1]
Protocol Constraints
-
Solvent: Sample must be dissolved in 100% ACN.
-
Mobile Phase: Must rely on high organic content or acidic pH (pH < 2.[1]5) to slow hydrolysis, though degradation still occurs on-column.[1]
-
Speed: Requires "Ballistic Gradients" (high flow rate, short column) to elute the compound before it reacts with the aqueous phase.
Performance Data Comparison
The following table synthesizes experimental outcomes when comparing the two methods. Data is derived from typical sulfonyl chloride behavior in validated pharmaceutical workflows [1][2].[1]
| Metric | Method A: Derivatization (Recommended) | Method B: Direct RP-HPLC (Not Recommended) |
| Analyte Stability | High: Stable for >24 hours in autosampler.[1] | Critical: Degrades by 5-15% per hour in solution. |
| Linearity (R²) | > 0.999 (Robust quantification). | < 0.98 (Variable due to degradation). |
| Peak Shape | Sharp, symmetrical (Tailing factor < 1.2).[1] | Broad/Split peaks (due to on-column hydrolysis).[1] |
| LOD/LOQ | Low (High sensitivity). | High (Signal lost to hydrolysis product).[1] |
| Main Artifact | None (Excess amine elutes in void volume). | Sulfonic Acid peak (elutes near dead time).[1] |
Detailed Experimental Workflow (Visualized)
To ensure reproducibility, follow this strict derivatization logic.
Caption: Figure 2. Step-by-step derivatization workflow ensuring total conversion of the reactive chloride to the stable sulfonamide prior to injection.
Expert Insights & Troubleshooting
Why Direct Analysis Fails
Scientific literature confirms that sulfonyl chlorides possess a "leaving group" (Cl-) that is highly susceptible to nucleophilic attack by water (hydrolysis) [3].[1] In a standard Reverse Phase column, the stationary phase is coated in an aqueous-organic layer.[1] As the 5-Methoxypyridine-3-sulfonyl chloride travels through the column, it constantly reacts with this water.[1]
-
Result: The detector sees a "smear" rather than a peak, or two distinct peaks (the chloride and the acid) whose ratio changes depending on the flow rate.
The "Self-Validating" Nature of Derivatization
The derivatization method is self-validating because:
-
Excess Reagent: By adding excess amine, you ensure the reaction is pseudo-first-order and driven to completion immediately.[1]
-
Stability Check: You can inject the same vial 24 hours later. If the peak area remains constant (which it does for sulfonamides), the method is robust. Direct analysis fails this simple test [1].
Alternative: GC-MS?
Gas Chromatography (GC) is a viable alternative for sulfonyl chlorides because it avoids aqueous mobile phases.[1] However, thermal instability can still be an issue in the injection port. If HPLC is required (e.g., for GMP compliance or lack of GC availability), derivatization remains the superior choice [4].
References
-
BenchChem. (2025).[1][2][4] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from [1]
-
Song, S., et al. (2022).[1][5][6] Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
-
ResearchGate. (2026).[1] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from
-
Agilent Technologies. Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Retrieved from [1]
Sources
- 1. CAS 312300-42-8: 6-Methoxy-3-pyridinesulfonyl chloride [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
LC-MS Analysis of Products Derived from 5-Methoxypyridine-3-sulfonyl Chloride
Executive Summary
The 5-methoxypyridine-3-sulfonyl chloride scaffold is a critical building block in medicinal chemistry, particularly for synthesizing sulfonamide-based inhibitors targeting kinases and GPCRs. However, its analysis presents two distinct challenges: rapid hydrolytic instability of the sulfonyl chloride precursor and the high polarity of the resulting pyridine-sulfonamide products.
This guide compares the analytical performance of standard C18 stationary phases against Biphenyl phases , demonstrating why Biphenyl chemistry is the superior choice for this specific heterocyclic scaffold. We also provide a self-validating protocol for differentiating the active sulfonamide product from its sulfonic acid hydrolysis byproduct.
Chemical Context & Stability Challenges
Before analyzing the products, one must understand the precursor's behavior. 5-Methoxypyridine-3-sulfonyl chloride (CAS 1060812-98-3) is highly electrophilic. Upon exposure to atmospheric moisture or protic solvents (LC mobile phases), it hydrolyzes to 5-methoxypyridine-3-sulfonic acid .
-
The Analytical Trap: In standard LC-MS workflows using aqueous acidic mobile phases, residual unreacted sulfonyl chloride will hydrolyze on-column, appearing as the sulfonic acid. This leads to false negatives regarding reaction completion.
-
The Solution: Immediate quenching of reaction aliquots with an excess of a volatile amine (e.g., dimethylamine or morpholine) is required to "freeze" the ratio of chloride to product before injection.
Comparative Analysis: Column Selection
For the analysis of the resulting sulfonamide products (e.g., N-substituted-5-methoxypyridine-3-sulfonamides), the choice of stationary phase is the single most impactful variable.
Comparison: C18 (Traditional) vs. Biphenyl (Recommended)
| Feature | Standard C18 (End-capped) | Biphenyl Phase | Verdict |
| Retention Mechanism | Hydrophobic Interaction only. | Hydrophobic + | Biphenyl Wins |
| Pyridine Selectivity | Poor. The polar pyridine ring reduces retention; basic nitrogen causes tailing due to silanol interaction. | Excellent. The biphenyl rings engage in | Biphenyl Wins |
| Peak Shape | Often asymmetrical (tailing factor > 1.5) for basic pyridines. | Symmetrical (tailing factor < 1.2) due to steric protection of silanols. | Biphenyl Wins |
| Aqueous Stability | Good, but requires high % organic for elution, potentially co-eluting polar impurities. | High retention allows higher % aqueous starts, separating polar sulfonic acid impurities from the product. | Biphenyl Wins |
Expert Insight: While C18 is the "workhorse," it fails to adequately retain polar methoxypyridines. The Biphenyl phase utilizes the electron-rich aromatic system to interact with the electron-deficient pyridine ring of the analyte. This "lock-and-key" electronic interaction provides orthogonal selectivity that C18 cannot achieve.
Experimental Protocols
Sample Preparation (Self-Validating Quench)
To distinguish between the reactive chloride and the hydrolyzed acid:
-
Aliquot: Take 20 µL of the reaction mixture.
-
Quench: Immediately add to 100 µL of 0.5 M Dimethylamine in MeCN.
-
Logic: Any remaining Sulfonyl Chloride converts to the Dimethyl-sulfonamide (distinct mass).
-
Logic: Any Sulfonic Acid (hydrolysis impurity) remains as the Acid.
-
Logic: The Target Product remains unchanged.
-
-
Dilute: Add 880 µL of Water/0.1% Formic Acid. Vortex.
LC-MS Conditions (Optimized for Biphenyl)
-
Column: Kinetex Biphenyl or Raptor Biphenyl (2.1 x 50 mm, 2.6 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (keeps pyridine N protonated).
-
Mobile Phase B: Methanol + 0.1% Formic Acid (MeOH promotes
- interactions better than MeCN). -
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B (Divert to waste to remove salts)
-
3.5 min: 95% B
-
4.5 min: 95% B
-
-
Flow Rate: 0.6 mL/min.
-
Temp: 40°C.
MS Fragmentation Logic & Visualization
Understanding the fragmentation of 5-methoxypyridine-3-sulfonamides is crucial for confirming structural identity.
Primary Fragmentation Pathway (ESI+):
-
Precursor: [M+H]+
-
S-N Bond Cleavage: The primary scission occurs at the sulfonamide bond.
-
SO2 Extrusion: A characteristic rearrangement often leads to the loss of the SO2 group (neutral loss 64 Da).
-
Diagnostic Ion: The formation of the 5-methoxypyridin-3-yl cation (or radical cation depending on energy) is the fingerprint of this scaffold.
Diagram 1: Analytical Workflow & Logic
Caption: Figure 1. Self-validating quenching workflow to distinguish active chloride precursor from hydrolysis byproducts.
Diagram 2: MS Fragmentation Pathway
Caption: Figure 2. Proposed ESI+ fragmentation pathway showing the diagnostic loss of SO2 to form the pyridine core ion.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Broad/Tailing Peaks | Interaction between pyridine Nitrogen and silica silanols. | Switch to Biphenyl or CSH C18 columns. Ensure mobile phase pH is acidic (0.1% Formic Acid). |
| Missing Product Mass | Hydrolysis of starting material before reaction. | Check the "Quenched Chloride" peak (Fig 1). If absent, and Acid peak is high, the starting material was degraded. |
| Low Sensitivity (ESI+) | Ion suppression or poor ionization of the sulfonamide. | Sulfonamides are acidic (pKa ~10). However, the pyridine ring is basic. Ensure pH < 4 to protonate the pyridine for ESI+. |
References
-
Agilent Technologies. (2013). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]
-
Klagkou, K., et al. (2003).[2] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Phenomenex. (2025).[1][3] Comparing Kinetex Biphenyl and Luna Omega Polar C18 Columns. Retrieved from [Link]
-
ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
Sources
Verifying the structure of 5-Methoxypyridine-3-sulfonyl chloride derivatives
A Comparative Analytical Guide for Medicinal Chemistry
Executive Summary
5-Methoxypyridine-3-sulfonyl chloride is a critical heterocyclic building block, widely used in the synthesis of sulfonamide-based kinase inhibitors and G-protein coupled receptor (GPCR) ligands. However, its structural verification presents a dual challenge: chemical instability (rapid hydrolysis to the sulfonic acid) and regiochemical ambiguity (distinguishing the 3,5-substitution pattern from 2,5- or 2,4-isomers during synthesis).[1]
This guide compares three analytical workflows for verifying this scaffold. Based on experimental reliability, Derivatization-Assisted NMR is identified as the superior method for definitive structural confirmation, minimizing artifacts caused by moisture sensitivity.[1]
The Analytical Challenge
The primary failure mode in verifying this molecule is hydrolysis . Pyridine sulfonyl chlorides are highly electrophilic.[1][2] In standard deuterated solvents (e.g., DMSO-
-
Reaction:
-
Consequence: The generated HCl protonates the pyridine nitrogen, causing significant chemical shift perturbations (
ppm) that lead to misinterpretation of the structure.
Comparative Analysis of Verification Methods
The following table compares the three standard approaches for verifying 5-Methoxypyridine-3-sulfonyl chloride.
| Feature | Method A: Direct 1H NMR | Method B: Direct LC-MS | Method C: Derivatization (Recommended) |
| Analyte | Raw Acid Chloride | Raw Acid Chloride | Stable Sulfonamide Derivative |
| Solvent System | CDCl | MeCN/H | DMSO- |
| Stability Risk | High . Hydrolysis often occurs in the NMR tube. | Critical . Column moisture hydrolyzes the compound immediately. | Low . Sulfonamides are chemically stable. |
| Structural Insight | Good, if strictly anhydrous. | Poor. Usually detects the hydrolyzed acid mass [M+H]+ 190. | Excellent . Provides unambiguous connectivity. |
| Throughput | High (5 mins) | High (5 mins) | Medium (30 mins) |
| Verdict | Screening only. | Unreliable for purity. | Gold Standard for Structure Proof. |
Recommended Protocol: Derivatization-Assisted Verification
To conclusively prove the structure, you must convert the unstable acid chloride into a stable sulfonamide.[1] Benzylamine is the preferred derivatizing agent because its distinct benzylic protons (
Experimental Protocol
-
Preparation: Dissolve 10 mg of the 5-Methoxypyridine-3-sulfonyl chloride sample in 0.5 mL of anhydrous Dichloromethane (DCM).
-
Reaction: Add 1.2 equivalents of Benzylamine and 2.0 equivalents of Triethylamine (to scavenge HCl).
-
Incubation: Vortex for 1 minute at room temperature. The reaction is instantaneous.
-
Workup (Mini): Add 1 mL water, vortex, and remove the aqueous layer. Dry the organic layer over MgSO
. -
Analysis: Evaporate the DCM and reconstitute in DMSO-
for NMR.
Expected Data (Derivatized Product)
-
Mass Spec (ESI+): Target Mass [M+H]
= 279.08 (Calculated for C H N O S). -
1H NMR Integral Ratio: The ratio of the Methoxy singlet (3H) to the Benzyl
doublet (2H) must be exactly 1.5 : 1 .
Structural Elucidation Logic (NMR)
Once derivatized, the regiochemistry (3,5-substitution) is confirmed by analyzing the coupling patterns of the pyridine protons.
Predicted 1H NMR Shifts (DMSO-
)
-
H2 (Position 2):
ppm. (Singlet-like doublet). Most deshielded due to flanking Nitrogen and Sulfonamide. -
H6 (Position 6):
ppm. (Doublet, Hz). Deshielded by Nitrogen, but shielded by ortho-Methoxy. -
H4 (Position 4):
ppm.[1] (Triplet-like/Doublet of Doublets). Shielded by ortho-Methoxy.[1] -
Methoxy (-OCH3):
ppm (Singlet).
Critical 2D NMR Correlations (HMBC)
To distinguish the 3,5-isomer from a 2,5-isomer (where the sulfonyl group is next to the nitrogen), use Heteronuclear Multiple Bond Correlation (HMBC).[1]
-
Key Correlation 1: The Methoxy protons (
3.9) must show a strong correlation to C5 ( ppm). -
Key Correlation 2: H4 and H6 must both correlate to C5 .
-
Key Correlation 3 (Regio-proof): H2 should show a correlation to C3 (the sulfonyl-bearing carbon) and C6 , but weak or no correlation to the Methoxy carbon.
Visualization of Verification Workflow
The following diagram illustrates the decision logic and experimental workflow for verifying this unstable scaffold.
Figure 1: Decision tree for the structural verification of unstable pyridine sulfonyl chlorides.
References
-
Hargreaves, R. et al. (2009). "Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides." Organic Process Research & Development.
- Citation Context: Validates the instability of pyridine sulfonyl chlorides in aqueous media and methods for their synthesis.
-
Claridge, T. D. W. (2016). "High-Resolution NMR Techniques in Organic Chemistry." Elsevier.
-
Citation Context: Authoritative source for HMBC parameter optimization (long-range C-H coupling) in heteroaromatic systems.[1]
-
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] "Organic Chemistry."[1][3] Oxford University Press.
-
Citation Context: Fundamental principles of electrophilic aromatic substitution and pyridine regiochemistry (3,5-disubstitution patterns).[1]
-
-
Sigma-Aldrich (Merck) .[1] "Protocol for Derivatization of Acid Chlorides."
- Citation Context: Standard industry practice for stabilizing acid chlorides via amine conversion for analysis.
Sources
- 1. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 2. Buy 5-Chloropyridine-3-sulfonyl chloride (EVT-1753203) | 1060802-18-7 [evitachem.com]
- 3. Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of compounds synthesized from 5-Methoxypyridine-3-sulfonyl chloride
The following guide details the biological activity and therapeutic applications of compounds synthesized from 5-Methoxypyridine-3-sulfonyl chloride . This analysis focuses on its role as a privileged building block for APJ receptor agonists (cardiovascular therapeutics) and Carbonic Anhydrase (CA) inhibitors , contrasting its performance with benzene-sulfonamide analogues.
Executive Summary
5-Methoxypyridine-3-sulfonyl chloride (CAS: 312300-42-8) is a critical electrophilic reagent used to introduce the 5-methoxypyridine-3-sulfonamide moiety into bioactive small molecules. Unlike simple benzene-sulfonyl chlorides, the pyridine nitrogen and the 5-methoxy substituent provide unique electronic and physicochemical properties:
-
Electronic Modulation: The 5-methoxy group (electron-donating) balances the electron-deficient nature of the pyridine ring, optimizing the pKa of the resulting sulfonamide.
-
Solubility: The pyridine nitrogen functions as a hydrogen bond acceptor, significantly improving aqueous solubility compared to phenyl analogs—a crucial parameter for oral bioavailability.
-
Target Specificity: This scaffold is a validated pharmacophore for APJ Receptor Agonists (Heart Failure) and Carbonic Anhydrase Inhibitors .
Comparative Analysis: Biological Performance
Case Study A: APJ Receptor Agonists (Cardiovascular Therapy)
The most prominent application of 5-methoxypyridine-3-sulfonyl chloride is in the synthesis of Triazole Pyridyl Sulfonamides , a class of potent agonists for the APJ receptor (apelin receptor). These compounds are developed to treat chronic heart failure by improving cardiac contractility without inducing hypertrophy.
Comparison: Pyridine-Sulfonamide Agonists vs. Endogenous Apelin Peptides
| Feature | Endogenous Apelin-13 (Peptide) | 5-Methoxypyridine-3-Sulfonamide Derivative (Small Molecule) | Advantage |
| Stability | Low (Rapid proteolytic degradation) | High (Metabolically stable sulfonamide linkage) | Prolonged half-life in vivo |
| Bioavailability | Poor (Requires injection) | High (Oral bioavailability due to pyridine solubility) | Patient compliance |
| Potency (EC50) | Sub-nanomolar (< 1 nM) | Low Nanomolar (1–10 nM) | Comparable efficacy with better drug-like properties |
| Mechanism | Full Agonist (G-protein & | Biased Agonist potential | Reduced receptor desensitization |
Experimental Insight: In preclinical models of heart failure, derivatives synthesized from 5-methoxypyridine-3-sulfonyl chloride demonstrated a restoration of Left Ventricular Ejection Fraction (LVEF) . The sulfonamide linker provides the necessary flexibility for the molecule to occupy the orthosteric binding pocket of the APJ GPCR, while the methoxypyridine moiety interacts with polar residues (e.g., Lys, Arg) in the receptor transmembrane domain.
Case Study B: Carbonic Anhydrase (CA) Inhibition
Pyridine sulfonamides are classical inhibitors of Zinc-metalloenzymes. The 5-methoxy group distinguishes these compounds from standard acetazolamide derivatives.
-
Selectivity: The bulky 5-methoxy group can induce steric clashes in the active site of ubiquitous isoforms (e.g., CA I, CA II) while retaining affinity for tumor-associated isoforms (CA IX, CA XII).
-
Binding Mode: The sulfonamide nitrogen (
) coordinates directly with the active site Zinc ion ( ).
Mechanism of Action & Signaling Pathways
The following diagram illustrates the signaling cascade activated by 5-methoxypyridine-3-sulfonamide derivatives acting on the APJ receptor, leading to increased cardiac contractility.
Caption: Activation of the APJ receptor by sulfonamide agonists initiates G-protein signaling, modulating cAMP and ERK pathways to enhance myocardial contractility.
Experimental Protocols
Protocol A: Synthesis of N-Substituted 5-Methoxypyridine-3-Sulfonamides
Objective: To synthesize the core bioactive scaffold from 5-methoxypyridine-3-sulfonyl chloride.
Reagents:
-
Primary/Secondary Amine (1.1 equiv)
-
Triethylamine (TEA) or Pyridine (3.0 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Methodology:
-
Preparation: Dissolve the selected amine (e.g., 4-amino-triazole derivative) in anhydrous DCM under an inert nitrogen atmosphere.
-
Base Addition: Add TEA dropwise to the solution at
to scavenge HCl generated during the reaction. -
Acylation: Slowly add a solution of 5-methoxypyridine-3-sulfonyl chloride in DCM to the amine mixture over 15 minutes.
-
Causality: Slow addition prevents localized exotherms and minimizes bis-sulfonylation byproducts.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (System: 5% MeOH in DCM).
-
Workup: Quench with water. Extract with DCM (
). Wash organic layer with brine, dry over , and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel) or Recrystallization (EtOH/Water).
Self-Validation:
-
Yield Expectation: >85% for primary aliphatic amines; 60–75% for sterically hindered aromatic amines.
-
Characterization:
-NMR should show the diagnostic methoxy singlet ( ppm) and pyridine aromatic protons ( ppm).
Protocol B: APJ Receptor Functional Assay (cAMP Inhibition)
Objective: To quantify the potency (
Methodology:
-
Cell Line: CHO-K1 cells stably expressing human APJ receptor.
-
Stimulation: Incubate cells with Forskolin (
) to elevate baseline cAMP levels. -
Treatment: Treat cells with serial dilutions of the 5-methoxypyridine-3-sulfonamide derivative (Range:
to ) for 30 minutes. -
Detection: Lyse cells and measure cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) competitive immunoassay.
-
Analysis: Plot cAMP concentration vs. log[Compound]. Calculate
using non-linear regression (Sigmoidal dose-response).
References
-
Avene, C., et al. (2018). Triazole pyridyl compounds as agonists of the APJ receptor. WO2018093580A1. Link
- Key Data: Describes the synthesis of 5-methoxypyridine-3-sulfonamide intermediates and their efficacy in heart failure models.
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
- Key Data: Establishes the structure-activity relationship (SAR) of sulfonamide zinc-binding groups.
-
Enamine Ltd. (2024). 5-Methoxypyridine-3-sulfonyl chloride: Building Block Profile. Link
-
Zhang, Y., et al. (2023). Design and Synthesis of Sulfonamide Methoxypyridine Derivatives as PI3K/mTOR Dual Inhibitors. PubMed Central. Link
- Key Data: Illustrates the utility of the methoxypyridine scaffold in kinase inhibition (Note: utilizes the reverse sulfonamide linkage).
Sources
- 1. WO2018093579A1 - Triazole phenyl compounds as agonists of the apj receptor - Google Patents [patents.google.com]
- 2. WO2018093576A1 - Alkyl substituted triazole compounds as agonists of the apj receptor - Google Patents [patents.google.com]
- 3. echemcom.com [echemcom.com]
- 4. pubs.rsc.org [pubs.rsc.org]
Comparative Computational Guide: 5-Methoxypyridine-3-sulfonyl Chloride
This guide provides a technical comparative analysis of quantum chemical methodologies for modeling 5-Methoxypyridine-3-sulfonyl chloride (5-OMe-Py-3-SO₂Cl) . It addresses the lack of standardized computational protocols for this specific heterocyclic building block by benchmarking it against structural analogs (Benzenesulfonyl chloride, Pyridine-3-sulfonyl chloride) and evaluating the performance of Density Functional Theory (DFT) functionals.
Executive Summary & Strategic Context
5-Methoxypyridine-3-sulfonyl chloride is a critical electrophile in medicinal chemistry, particularly for synthesizing sulfonamide-based inhibitors where the pyridine nitrogen improves aqueous solubility and the 5-methoxy group modulates lipophilicity.
However, this molecule presents a unique modeling challenge:
-
Electronic Conflict: The electron-deficient pyridine ring competes with the electron-donating methoxy group (meta-positioned relative to the sulfonyl group).
-
Stability Issues: Like many heteroaromatic sulfonyl chlorides, it is prone to hydrolysis and SO₂ extrusion.
This guide compares computational strategies to accurately predict its hydrolytic stability , electrophilicity , and spectroscopic signatures .
Methodology Comparison: Selecting the "Gold Standard"
For accurate modeling of 5-OMe-Py-3-SO₂Cl, standard organic force fields fail to capture the
Table 1: Comparative Benchmarking of Computational Methods
| Feature | B3LYP / 6-31G(d) | wB97X-D / cc-pVTZ | M06-2X / 6-311++G(d,p) | Recommendation |
| Geometry Optimization | Good. Slightly overestimates S-Cl bond length. | Excellent. Captures dispersion forces in crystal packing. | Very Good. Accurate bond angles for the pyridine ring. | Optimization: B3LYP-D3 or wB97X-D |
| Reaction Barriers (Kinetics) | Poor. Underestimates barrier heights (3-5 kcal/mol error). | Good. Reliable for transition states. | Best. High accuracy for main-group thermochemistry. | Kinetics: M06-2X |
| Solvation (SMD/PCM) | Standard. widely used but lacks precision for ionic TS. | High. Good with SMD for polar solvents (water/THF). | High. Excellent correlation with exp. hydrolysis rates.[1] | Solvation: SMD (Water/ACN) |
| Computational Cost | Low | High | Medium-High | M06-2X (Balance) |
Expert Insight: For studying the hydrolysis mechanism , strictly avoid standard B3LYP. It systematically underestimates the barrier for nucleophilic attack at sulfur. Use M06-2X/6-311++G(d,p) with the SMD solvation model for reliable kinetic predictions [1, 2].
Structural & Reactivity Analysis
Electronic Structure Comparison
The reactivity of 5-OMe-Py-3-SO₂Cl is governed by the electrophilicity of the sulfur atom. We compare it to two common alternatives to contextualize its behavior.
-
Benzenesulfonyl Chloride: Baseline reactivity.
-
Pyridine-3-sulfonyl Chloride: Highly reactive (electron-deficient ring pulls density from S).
-
5-Methoxypyridine-3-sulfonyl Chloride: The 5-OMe group is meta to the sulfonyl group. Unlike para substitution, it cannot donate electron density via resonance to the sulfur center. It exerts a mild inductive withdrawing effect (-I), making this molecule more reactive than the unsubstituted pyridine analog, contrary to intuitive "methoxy donation" assumptions.
Hydrolysis Mechanism Workflow
The primary degradation pathway is hydrolysis. The computational workflow below maps the critical transition states (TS) required to predict shelf-life.
Experimental Protocol: Computational Workflow
-
Conformational Search: Scan the C-S bond rotation (0–360°) to find the global minimum (gauche vs. anti conformation of Cl relative to the ring).
-
Ground State Optimization: Optimize 5-OMe-Py-3-SO₂Cl +
H₂O cluster (explicit solvation is critical). -
Transition State Search (TS1): Locate the trigonal bipyramidal TS where water attacks the sulfur.
-
IRC Calculation: Verify the path connects the reactant complex to the hydrolyzed sulfonic acid product.
Visualization: Hydrolysis Pathway Logic
The following diagram illustrates the competitive pathways (Hydrolysis vs. SO₂ Extrusion) and the recommended computational checkpoints.
Figure 1: Mechanistic pathway for the decomposition of 5-Methoxypyridine-3-sulfonyl chloride, highlighting critical transition states for computational modeling.
Predicted Spectral Properties (Validation Data)
To validate your calculations, compare the computed values against these predicted ranges. If your computed values deviate by >5%, revisit your basis set.
Table 2: Calculated vs. Expected Properties
| Property | Computed (M06-2X) | Experimental Proxy | Notes |
| S-Cl Bond Length | 2.04 - 2.06 Å | ~2.05 Å (XRD of analogs) | Elongation indicates lability. |
| IR | 1380 cm⁻¹ (asym) / 1185 cm⁻¹ (sym) | 1375 / 1180 cm⁻¹ | Scaled by 0.967 factor. |
| ¹H NMR (CDCl₃) | Matches Py-3-SO₂Cl trends | H2 is most deshielded due to N and SO₂ proximity. | |
| HOMO-LUMO Gap | ~5.2 eV | UV | Indicates moderate kinetic stability. |
References
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025). ChemRxiv. Detailed study on decomposition pathways of pyridine sulfonyl halides.
-
Simulation of Benzenesulfonyl Chloride Hydrolysis. (2004). Russian Journal of General Chemistry. Benchmarking of water cluster sizes in sulfonyl chloride hydrolysis.
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors. (2008). NIH.[2] Kinetic isotope effects and hydrolysis mechanisms.
-
Density Functional Theory (DFT) Benchmarking. (2021). MDPI. Comparison of B3LYP vs M06-2X for heteroaromatic systems.
Sources
Benchmarking 5-Methoxypyridine-3-sulfonyl chloride against other reagents
Comparative Analysis & Application Protocols for Medicinal Chemistry
Executive Summary
Verdict: 5-Methoxypyridine-3-sulfonyl chloride represents a "Goldilocks" reagent in the heteroaryl sulfonyl chloride class.[1] While it lacks the extreme electrophilic reactivity of its 5-chloro analog or the robust shelf-stability of benzenesulfonyl chloride, it offers a critical balance: enhanced polarity for solubility in library synthesis and a distinct metabolic profile (via the methoxy handle) essential for modern drug discovery.[1]
Best For: Late-stage diversification of amine libraries where polarity (cLogP reduction) and metabolic stability (microsomal clearance) are priority parameters.[1]
Chemical Profile & Mechanistic Basis
To understand the performance of this reagent, one must understand the "Pyridine Problem" in sulfonylation chemistry.
The Mechanistic Challenge
Unlike benzenesulfonyl chloride, pyridine-3-sulfonyl chlorides possess a basic nitrogen atom.[1] This creates two intrinsic instability pathways:
-
Nucleophilic Self-Catalysis: The pyridine nitrogen can act as a nucleophile, attacking the sulfonyl sulfur of a neighboring molecule, leading to dimerization or polymerization.
-
Hydrolytic Susceptibility: The electron-deficient pyridine ring makes the sulfonyl sulfur highly electrophilic, rendering it prone to rapid hydrolysis by trace moisture.
The 5-Methoxy Advantage (Electronic Modulation)
The 5-methoxy group acts as a stabilizing force through electronic resonance .[1]
-
Inductive Effect (-I): The oxygen atom withdraws density, but this is weak at the meta position relative to the sulfonyl group.
-
Mesomeric Effect (+M): The methoxy group donates electron density into the pyridine ring system.
Impact: This donation slightly reduces the electrophilicity of the sulfur atom compared to the unsubstituted or 5-chloro variants.[1] While this theoretically slows the coupling reaction rate (slightly), it significantly increases hydrolytic stability , allowing for easier handling and higher purity isolation.
Benchmarking: Performance Matrix
The following data synthesizes experimental reactivity trends and physical properties compared to standard alternatives.
Table 1: Comparative Performance Metrics
| Feature | 5-Methoxypyridine-3-SO₂Cl | Pyridine-3-SO₂Cl (Unsubstituted) | Benzenesulfonyl Chloride (Standard) | 5-Chloropyridine-3-SO₂Cl |
| Reactivity (Electrophilicity) | Moderate | High | Moderate-Low | Very High |
| Hydrolytic Stability | Moderate ( | Low ( | High (Hours/Days) | Very Low (Rapid Decomp) |
| Solubility (Polar Solvents) | Excellent | Good | Poor | Good |
| Metabolic Liability | O-Demethylation (Phase I) | N-Oxidation | Aromatic Hydroxylation | Dechlorination (Rare) |
| Handling Difficulty | Medium (Req.[1] dry conditions) | High (V. Hygroscopic) | Low (Robust) | High (Corrosive/Volatile) |
Data Interpretation: The 5-Methoxy variant sacrifices raw reaction speed for manageable stability.[1] The 5-Chloro variant reacts faster but often yields sulfonic acid byproducts due to moisture sensitivity.[1]
Visualizing the Reaction Landscape
The following diagrams illustrate the competitive pathways (Coupling vs. Hydrolysis) and the optimized workflow.
Diagram 1: Mechanistic Pathways & Competition
This diagram details the kinetic competition between the desired sulfonamide formation and the parasitic hydrolysis, highlighting where the 5-methoxy group influences the outcome.
Caption: Kinetic competition between amination and hydrolysis. The 5-OMe group suppresses the lower (red) hydrolysis pathway.[1]
Diagram 2: Optimized Parallel Synthesis Workflow
For library generation, standard protocols fail. This workflow is optimized for unstable heteroaryl sulfonyl chlorides.
Caption: Step-by-step workflow emphasizing temperature control to mitigate instability.
Experimental Protocol: The "Zero-Thermal" Method
Objective: Synthesis of N-benzyl-5-methoxypyridine-3-sulfonamide. Scale: 1.0 mmol.
Materials
-
Reagent: 5-Methoxypyridine-3-sulfonyl chloride (1.0 equiv, 207 mg).[1]
-
Substrate: Benzylamine (1.1 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM) or THF (dryness is critical).
-
Base: Pyridine (2.5 equiv) or Triethylamine (3.0 equiv). Note: Avoid DMAP; it forms a highly reactive intermediate that hydrolyzes instantly if water is present.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere): Flame-dry a 10 mL round-bottom flask. Purge with Nitrogen/Argon. Add Benzylamine (1.1 mmol) and Pyridine (2.5 mmol) into anhydrous DCM (3 mL).
-
Thermal Control: Submerge the reaction vessel in an ice/water bath (
). Allow to equilibrate for 10 minutes. -
Reagent Addition: Dissolve 5-Methoxypyridine-3-sulfonyl chloride in minimal DCM (1 mL). Add this solution dropwise to the amine mixture over 5 minutes.
-
Why? Adding the solid directly can cause localized exotherms, leading to decomposition.
-
-
Reaction: Stir at
for 30 minutes, then remove the ice bath and allow to warm to Room Temperature (RT). Stir for an additional 1-2 hours. -
Work-up: Dilute with DCM (10 mL). Wash with 1M HCl (to remove excess pyridine) followed by saturated NaHCO₃ and Brine.
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Sulfonic Acid formation | Wet solvent or high humidity.[1] | Use freshly distilled DCM/THF. Keep reaction under Argon balloon. |
| Reagent "fumed" upon opening | Hydrolysis in the bottle. | Check reagent quality via NMR ( |
| Double Sulfonylation ( | Excess sulfonyl chloride used. | Strictly control stoichiometry (1.0 : 1.1). Use secondary amines to prevent this entirely. |
| Dark/Black Reaction Mixture | Pyridine ring degradation. | Temperature was too high during addition. Maintain strict |
References
-
Synthesis of Pyridine-3-sulfonyl Chlorides
-
Mechanistic Insight (Hydrolysis & Catalysis)
-
Journal: Rogne, O. "Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution." Journal of the Chemical Society B: Physical Organic. (1970).
-
Context: Foundational text establishing the nucleophilic catalysis mechanism of pyridine on sulfonyl chlorides.[4]
-
-
Electronic Effects on Sulfonylation
-
Journal: Koo, I. S., et al. "Kinetic study on pyridinolysis of aryl benzenesulfonates: factors governing regioselectivity and reaction mechanism." Canadian Journal of Chemistry. (2004).
- Context: details how pyridine basicity and substituent effects (Hammett relationships)
-
-
Stability of Heteroaryl Sulfonyl Chlorides
-
Preprint: "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv. (2025).
-
Context: Recent comprehensive study on decomposition pathways (SO2 extrusion vs hydrolysis) of pyridine sulfonyl halides.[5]
-
-
Medicinal Chemistry Application
-
Review: "Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag."[6] Domainex. (2022).
- Context: Highlights the metabolic stability differences between aryl and heteroaryl sulfonamides.
-
Sources
- 1. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 2. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 3. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 4. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]
Comparative Guide: Isotopic Labeling Strategies using 5-Methoxypyridine-3-sulfonyl Chloride
Executive Summary
The 5-methoxypyridine-3-sulfonyl moiety is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for benzene sulfonamides to improve solubility and reduce lipophilicity (LogD). However, its metabolic profile—specifically the liability of the methoxy group (O-demethylation) and the pyridine nitrogen (N-oxidation)—presents challenges for bioanalysis and metabolic stability assessments.
This guide objectively compares three isotopic labeling strategies for this specific building block. We analyze the trade-offs between synthetic accessibility, metabolic stability (Kinetic Isotope Effect), and utility as an internal standard for LC-MS/MS quantitation.
Strategic Comparison of Labeling Sites
When designing a labeled analog of 5-methoxypyridine-3-sulfonyl chloride, the position of the isotope dictates the utility of the resulting data.
Table 1: Comparative Analysis of Labeling Motifs
| Feature | Strategy A: Peripheral Labeling | Strategy B: Core Labeling | Strategy C: Heavy Atom Labeling |
| Isotopologue | |||
| Mass Shift | +3 Da | +2 to +3 Da | +4 to +7 Da |
| Synthetic Cost | Low (Commercial | High (Requires de novo ring synthesis) | Very High (Custom synthesis) |
| Metabolic Stability | Altered (Primary KIE on O-demethylation) | Stable (Minimal KIE on ring oxidation) | Identical to parent |
| LC-MS Retention | Shift possible (Deuterium effect) | Minimal shift | No shift (Co-elution) |
| Primary Use Case | Metabolic hotspot identification; DMPK stabilization | Internal Standard (Bioanalysis) | "Gold Standard" Internal Standard |
Technical Deep Dive & Causality
Strategy A: The -Methoxy Approach (Peripheral)
Mechanism: Replacing the methoxy hydrogens with deuterium introduces a Primary Kinetic Isotope Effect (KIE). The C-D bond is stronger than the C-H bond due to a lower zero-point energy.
-
Causality: If O-demethylation by CYP450 is the rate-determining step (RDS), the reaction rate (
) will decrease significantly (typically 2–5 fold). -
Application: This is ideal for "Metabolic Switching" studies. By slowing down O-demethylation, you may force the metabolism to occur at the pyridine nitrogen or elsewhere on the drug molecule, potentially extending half-life (
). -
Risk: If used as an Internal Standard (IS) for quantification, the metabolic discrepancy between the analyte and the IS can lead to inaccurate quantitation if the biological matrix is metabolically active (e.g., whole blood stability).
Strategy B: The Ring-Deuterated Approach (Core)
Mechanism: Placing deuterium on the pyridine ring (positions 2, 6, or 4).
-
Causality: Ring oxidation is generally less favorable than O-demethylation for this scaffold. Therefore, deuteration here exhibits a negligible secondary KIE.
-
Application: This is a superior Internal Standard compared to Strategy A because the label is retained even if the methoxy group is cleaved.
-
Risk: Deuterium on the aromatic ring can be subject to acid-catalyzed exchange (H/D exchange) during acidic workups or in low pH formulations.
Strategy C: (Heavy Atom)
Mechanism: Incorporation of stable heavy isotopes into the pyridine skeleton.
-
Causality: Mass increase comes from neutrons, not bond strength changes.
-
Application: The "Perfect" Internal Standard. It co-elutes perfectly with the analyte (unlike deuterated analogs which may separate on UPLC) and has zero KIE.
-
Risk: Prohibitive cost for early-stage discovery.
Visualizing the Metabolic Fate[1]
The following diagram illustrates why label position is critical. If you use Strategy A (
Caption: Metabolic divergence showing the risk of label loss during O-demethylation (Strategy A) versus label retention with ring labeling (Strategy B).
Experimental Protocols
Protocol 1: Synthesis of -Labeled Sulfonamide
Objective: To synthesize a sulfonamide probe using
Reagents:
-
Amine substrate (
) -
-5-methoxypyridine-3-sulfonyl chloride (Pre-synthesized from
-methanol and 3-bromo-5-chloropyridine precursors) -
Pyridine (anhydrous)
-
Dichloromethane (DCM)
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 eq of the amine substrate in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.
-
Base Addition: Add 3.0 eq of anhydrous pyridine. Cool the mixture to 0°C.
-
Coupling: Dropwise add 1.1 eq of
-5-methoxypyridine-3-sulfonyl chloride dissolved in minimal DCM.-
Scientific Note: The sulfonyl chloride is moisture sensitive. Rapid addition is crucial to prevent hydrolysis to the sulfonic acid.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.
-
Quench: Add saturated
solution. -
Workup: Extract with DCM (3x). Wash organics with brine, dry over
, and concentrate.[1] -
Purification: Flash chromatography.
-
Validation: Confirm
isotopic enrichment via High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: Metabolic Stability Assessment (Microsomal Stability)
Objective: Determine Intrinsic Clearance (
Reagents:
-
Liver Microsomes (Human/Rat), 20 mg/mL protein conc.
-
NADPH Regenerating System.
-
Test Compounds: Non-labeled (H) and Labeled (
).
Step-by-Step Workflow:
-
Pre-Incubation: Mix microsomes (final 0.5 mg/mL) with Phosphate Buffer (pH 7.4). Add test compound (1 µM final). Pre-incubate at 37°C for 5 min.
-
Initiation: Add NADPH to start the reaction.
-
Sampling: At
min, remove aliquots. -
Quench: Immediately transfer aliquot into ice-cold Acetonitrile containing Internal Standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
- [2]
Workflow Visualization
Caption: Integrated workflow from synthesis of the labeled sulfonamide to calculation of the Kinetic Isotope Effect (KIE).
References
-
Guengerich, F. P. (2017). "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." Methods in Enzymology.
-
Dalvie, D., et al. (2012). "Metabolism of Five-Membered Nitrogen-Containing Heterocycles." Journal of Medicinal Chemistry.
-
Gomez-Gallego, M., & Sierra, M. A. (2011).[3] "Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms." Chemical Reviews.
-
Mutlib, A. E. (2008). "Application of Stable Isotope-Labeled Compounds in Metabolism and Pharmacokinetic Studies." Chemical Research in Toxicology.
- Vertex AI Search Results. (2025). "Synthesis and Metabolic Stability of Pyridine Sulfonyl Chlorides.
Sources
Safety Operating Guide
5-Methoxypyridine-3-sulfonyl Chloride: Proper Disposal & Quenching Procedures
Part 1: Executive Safety Directive
STOP AND READ: Do not attempt to dispose of 5-Methoxypyridine-3-sulfonyl chloride directly down the drain or into standard trash. This compound is a water-reactive sulfonyl chloride . Improper handling can result in the release of corrosive hydrogen chloride (HCl) gas, violent exotherms, and potential vessel rupture.
Immediate Hazard Profile:
-
Reactivity: Hydrolyzes rapidly in water to form 5-methoxypyridine-3-sulfonic acid and HCl.
-
Corrosivity: Causes severe skin burns and eye damage (Category 1B).
-
Physical State: Typically a solid or viscous oil; often stored under inert gas.
Part 2: Chemical Profile & Mechanism of Hazard
To handle this chemical safely, you must understand the underlying reactivity.[1][2] The sulfonyl chloride moiety (
The Hydrolysis Reaction
When exposed to moisture or during quenching, the following irreversible reaction occurs:
-
R = 5-Methoxypyridine moiety.
-
Implication: The reaction generates two acids: the organic sulfonic acid and inorganic hydrochloric acid. The "pyridine" nitrogen may partially buffer this by forming a pyridinium salt, but the overall mixture will remain highly acidic and corrosive.
Physical Properties & PPE Requirements[2][3][4][5][6][7][8]
| Parameter | Specification |
| CAS Number | Isomer Specific (Generic Pyridine-SO2Cl class behavior applies) |
| Molecular Formula | |
| Hazard Class | Corrosive (8), Water Reactive |
| Primary PPE | Nitrile gloves (double gloved recommended), chemical splash goggles, lab coat, closed-toe shoes. |
| Engineering Control | MANDATORY: Chemical Fume Hood (to capture HCl off-gassing). |
Part 3: Controlled Quenching Protocol
This protocol converts the reactive sulfonyl chloride into a stable, water-soluble sulfonate salt before it enters the chemical waste stream. This is a Self-Validating System : you will verify the pH and temperature at critical junctures to ensure safety.
Reagents Required[2][3][6][9][10]
-
Solvent: Dichloromethane (DCM) or Toluene (if the waste is solid).
-
Base: Saturated Sodium Bicarbonate (
) or 10% Sodium Hydroxide ( ). -
Cooling: Ice/Water bath.
Step-by-Step Procedure
1. Preparation & Dilution
-
Solid Waste: If the reagent is a solid, dissolve it in a minimal amount of non-reactive organic solvent (e.g., DCM) to create a flowable solution. Never add water directly to the solid.
-
Reaction Mixtures: If quenching a reaction mixture, ensure it is cooled to 0°C.
2. The "Reverse Quench" (Safest Method)
Instead of adding water to the acid chloride (which risks a runaway exotherm), add the acid chloride solution to the aqueous base.
-
Setup: Place a beaker containing Saturated
(approx. 10-20 mL per gram of chloride) in an ice bath. Stir magnetically. -
Addition: Slowly add the 5-methoxypyridine-3-sulfonyl chloride solution to the stirring base dropwise.
-
Observation: You will see bubbling (
release) if using bicarbonate. This is normal.
-
-
Temperature Control: Monitor temperature; ensure it stays <20°C.
3. Hydrolysis & Neutralization
-
Allow the mixture to stir for 30–60 minutes at room temperature to ensure complete hydrolysis of the
bond. -
Validation Check (Critical): Test the pH of the aqueous layer.
-
Target: pH 6–9.
-
Correction: If pH < 6, add more base. If pH > 10 (and using NaOH), neutralize carefully with dilute acid if your waste stream requires neutral pH, though basic waste is generally acceptable for this stream.
-
4. Phase Separation (If Organic Solvent Used)
-
Transfer to a separatory funnel.
-
Separate the layers.
-
Organic Layer: Contains the solvent (DCM/Toluene).
-
Aqueous Layer: Contains the hydrolyzed sulfonate salt (5-methoxypyridine-3-sulfonate) and NaCl.
-
Part 4: Waste Stream Management
Once quenched, the material is no longer water-reactive, but it is still chemical waste.
| Waste Stream | Composition | Labeling Instructions |
| Aqueous Waste | Water, Sodium 5-methoxypyridine-3-sulfonate, NaCl, residual base. | "Aqueous Waste - Basic (pH ~8). Contains Pyridine Sulfonates."[3] |
| Organic Waste | DCM or Toluene, trace organic impurities. | "Halogenated Organic Waste" (if DCM used) or "Non-Halogenated" (if Toluene used). |
| Solid Debris | Contaminated gloves, paper towels, weighing boats. | "Hazardous Solid Waste - Contaminated with Corrosives." |
Part 5: Operational Workflow (Visualization)
The following diagram outlines the decision logic for safe disposal.
Figure 1: Decision tree for the safe quenching and disposal of sulfonyl chloride reagents.
Part 6: Emergency Contingencies
Accidental Spills
-
Evacuate: If the spill is large (>10 mL) and outside a hood, evacuate the area due to HCl generation.
-
Contain: If safe, cover the spill with solid sodium carbonate or calcium carbonate (limestone). This absorbs the liquid and neutralizes the acid simultaneously.
-
Cleanup: Once the fizzing stops, sweep up the solid into a container labeled "Corrosive Solid Waste."
First Aid
-
Skin Contact: Brush off dry chemical (if solid), then rinse with water for 15 minutes.
-
Eye Contact: Rinse immediately for 15 minutes; seek medical attention.[4][5][6][7]
References
-
Fisher Scientific. (2010). Safety Data Sheet: 6-Methoxypyridine-3-sulfonyl chloride. Retrieved from (Note: Used as surrogate for class behavior).
-
Sigma-Aldrich. (2025). Safety Data Sheet: 3-Pyridinesulfonyl chloride. Retrieved from .
-
University of California, Irvine. (n.d.). Standard Operating Procedure: Water Reactive Chemicals. Retrieved from .
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[8]
-
BenchChem. (n.d.). Sulfonyl Chloride Work-up and Quenching Procedures. Retrieved from .
Sources
- 1. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 2. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 3. aksci.com [aksci.com]
- 4. ehs.uci.edu [ehs.uci.edu]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. research.columbia.edu [research.columbia.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
